molecular formula C17H22N2O5 B1139458 (-)-Eseroline fumarate CAS No. 104015-29-4

(-)-Eseroline fumarate

Número de catálogo: B1139458
Número CAS: 104015-29-4
Peso molecular: 334.4 g/mol
Clave InChI: PBZRRADJWNBPNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(-)-Eseroline fumarate is a useful research compound. Its molecular formula is C17H22N2O5 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZRRADJWNBPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908718
Record name But-2-enedioic acid--1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104015-29-4
Record name But-2-enedioic acid--1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(-)-Eseroline Fumarate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, presents a dual pharmacological profile, acting as both a reversible inhibitor of acetylcholinesterase (AChE) and an agonist at opioid receptors. This technical guide provides an in-depth exploration of the mechanism of action of (-)-eseroline fumarate (B1241708), consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of cholinergic and opioid-modulating compounds.

Core Pharmacological Activities

(-)-Eseroline's mechanism of action is primarily characterized by two distinct activities:

  • Reversible Acetylcholinesterase (AChE) Inhibition: (-)-Eseroline acts as a competitive and rapidly reversible inhibitor of AChE, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1] This inhibition leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Its inhibitory action is potent against AChE from various sources, while it is a significantly weaker inhibitor of butyrylcholinesterase (BuChE).[1]

  • Opioid Receptor Agonism: (-)-Eseroline is a potent agonist at opioid receptors, with a primary affinity for the µ-opioid receptor.[2] This interaction is responsible for its analgesic (pain-relieving) properties.

Quantitative Data

The following tables summarize the available quantitative data for (-)-eseroline's interaction with its primary targets.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Enzyme SourceInhibitorKi (µM)NotesReference
Electric Eel AChE(-)-Eseroline0.15 ± 0.08Competitive inhibitor.[1]
Human RBC AChE(-)-Eseroline0.22 ± 0.10Competitive inhibitor.[1]
Rat Brain AChE(-)-Eseroline0.61 ± 0.12Competitive inhibitor.[1]
Horse Serum BuChE(-)-Eseroline208 ± 42Very weak inhibitor.[1]

Table 2: Opioid Receptor Binding and Functional Activity

Receptor SubtypeLigandKi (nM)EC50 (nM)Assay TypeReference
µ-opioid(-)-EserolineData not availableData not available

Signaling Pathways

The dual actions of (-)-eseroline initiate distinct downstream signaling cascades.

Cholinergic Signaling

By inhibiting AChE, (-)-eseroline indirectly stimulates both muscarinic and nicotinic acetylcholine receptors through the increased availability of acetylcholine.

Cholinergic_Signaling cluster_cholinergic Increased Acetylcholine Availability Eseroline (-)-Eseroline AChE Acetylcholinesterase (AChE) Eseroline->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis Muscarinic_R Muscarinic Receptors (M1-M5) ACh->Muscarinic_R Activates Nicotinic_R Nicotinic Receptors (e.g., α4β2, α7) ACh->Nicotinic_R Activates Gq Gq/11 Muscarinic_R->Gq (M1, M3, M5) Gi Gi/o Muscarinic_R->Gi (M2, M4) Ion_Channel Cation Channel Opening Nicotinic_R->Ion_Channel PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP_decrease ↓ cAMP AC->cAMP_decrease Cellular_Response_Chol Cholinergic Response IP3_DAG->Cellular_Response_Chol cAMP_decrease->Cellular_Response_Chol Ion_Channel->Cellular_Response_Chol

Indirect Cholinergic Receptor Activation by (-)-Eseroline.
Opioid Signaling

As a µ-opioid receptor agonist, (-)-eseroline directly activates inhibitory G-protein (Gi/o) coupled pathways.

Opioid_Signaling Eseroline (-)-Eseroline Mu_Opioid_R µ-Opioid Receptor Eseroline->Mu_Opioid_R Activates Gi Gi/o Mu_Opioid_R->Gi Couples to Beta_Arrestin β-Arrestin Mu_Opioid_R->Beta_Arrestin Recruits AC Adenylyl Cyclase (AC) Gi->AC α subunit GIRK GIRK Channels Gi->GIRK βγ subunit Ca_Channel Voltage-gated Ca2+ Channels Gi->Ca_Channel βγ subunit cAMP_decrease ↓ cAMP AC->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx_decrease ↓ Ca2+ Influx Ca_Channel->Ca_influx_decrease K_efflux->Analgesia Neurotransmitter_release_decrease ↓ Neurotransmitter Release Ca_influx_decrease->Neurotransmitter_release_decrease Neurotransmitter_release_decrease->Analgesia Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization

Direct Activation of µ-Opioid Receptor Signaling by (-)-Eseroline.

Neurotoxicity

Studies have indicated that (-)-eseroline can induce neuronal cell death.[3][4] The proposed mechanism involves the depletion of cellular ATP, leading to a cascade of events culminating in cell death.[3] This neurotoxic potential is a critical consideration in its therapeutic development.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE inhibitory activity.

Ellmans_Assay Reagents Prepare Reagents: - Phosphate (B84403) Buffer (pH 8.0) - DTNB Solution - ATCI Solution - AChE Solution - Test Compound (Eseroline) Plate_Setup Set up 96-well plate: - Blank (Buffer, DTNB, ATCI) - Control (Buffer, AChE, DTNB) - Test (Buffer, AChE, DTNB, Eseroline) Reagents->Plate_Setup Preincubation Pre-incubate plate (e.g., 15 min at 25°C) Plate_Setup->Preincubation Reaction_Start Initiate reaction by adding ATCI Preincubation->Reaction_Start Measurement Measure absorbance at 412 nm kinetically (e.g., every min for 10-15 min) Reaction_Start->Measurement Analysis Calculate % inhibition and IC50 value Measurement->Analysis

Workflow for the Ellman's Acetylcholinesterase Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer, pH 8.0.

    • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

    • 14 mM Acetylthiocholine iodide (ATCI) in deionized water.

    • AChE solution (e.g., 0.36 U/mL) in phosphate buffer.

    • Serial dilutions of (-)-eseroline fumarate.

  • Assay Procedure (96-well plate):

    • To appropriate wells, add 130 µL of phosphate buffer, 20 µL of the test sample (or buffer for control), and 20 µL of AChE solution.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 40 µL of a freshly prepared mixture of 20 µL of 0.5 mM DTNB and 20 µL of 0.71 mM ATCI.

    • Immediately measure the absorbance at 412 nm kinetically in a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Assay Materials Prepare Materials: - Cell membranes with µ-opioid receptors - Radioligand (e.g., [3H]-DAMGO) - Test Compound (Eseroline) - Non-specific binding control (Naloxone) - Assay Buffer Incubation Incubate membranes, radioligand, and test compound to reach equilibrium Materials->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specifically bound radioligand Filtration->Washing Quantification Quantify bound radioactivity using scintillation counting Washing->Quantification Analysis Calculate IC50 and Ki values Quantification->Analysis

Workflow for a Radioligand Binding Assay.

Protocol (General Framework):

  • Materials:

    • Cell membranes expressing the µ-opioid receptor (e.g., from CHO cells or rat brain).

    • Radiolabeled ligand with high affinity for the µ-opioid receptor (e.g., [3H]-DAMGO).

    • Serial dilutions of this compound.

    • A high concentration of a non-labeled antagonist (e.g., naloxone) to determine non-specific binding.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Procedure:

    • In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound (or buffer for total binding, or naloxone (B1662785) for non-specific binding).

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Acetylcholine

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Microdialysis_Workflow Probe_Implantation Surgically implant microdialysis probe into the brain region of interest (e.g., hippocampus) Perfusion Perfuse the probe with artificial cerebrospinal fluid (aCSF) Probe_Implantation->Perfusion Sample_Collection Collect dialysate samples at regular intervals Perfusion->Sample_Collection Drug_Administration Administer this compound Sample_Collection->Drug_Administration before, during, after Analysis Analyze acetylcholine concentration in dialysate using HPLC-ECD Sample_Collection->Analysis Drug_Administration->Sample_Collection Data_Interpretation Determine the effect of eseroline on extracellular acetylcholine levels Analysis->Data_Interpretation

Workflow for In Vivo Microdialysis of Acetylcholine.

Protocol (General Framework):

  • Surgery: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis probe into the desired brain region (e.g., striatum or hippocampus).

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). To accurately measure acetylcholine, a cholinesterase inhibitor is often included in the perfusate to prevent its rapid degradation.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

  • Drug Administration: After a stable baseline of acetylcholine is established, administer this compound (e.g., systemically or via reverse dialysis through the probe).

  • Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Analysis: Express the acetylcholine concentrations as a percentage of the baseline levels to determine the effect of this compound on acetylcholine release.

Conclusion

This compound exhibits a complex mechanism of action, primarily through the reversible inhibition of acetylcholinesterase and agonism at µ-opioid receptors. While its effects on the cholinergic system are well-characterized with quantitative data, further research is required to fully elucidate the binding affinities, functional potencies, and downstream signaling effects at opioid, muscarinic, and nicotinic receptors. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and other dual-action compounds. A thorough understanding of its complete pharmacological profile, including its neurotoxic potential, is essential for its future development as a therapeutic agent.

References

An In-Depth Technical Guide to (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a primary metabolite of the acetylcholinesterase inhibitor physostigmine, is a multifaceted compound exhibiting a dual pharmacological profile. It functions as a reversible inhibitor of acetylcholinesterase (AChE) and, more notably, as a potent agonist at the µ-opioid receptor. This dual activity imparts a unique and complex pharmacological signature, including significant antinociceptive effects that are reported to be more potent than morphine. However, its therapeutic potential is constrained by demonstrated neurotoxicity, characterized by the induction of neuronal cell death through mechanisms involving cellular ATP depletion. This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and toxicology of (-)-Eseroline fumarate (B1241708), with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Chemical and Physical Properties

(-)-Eseroline fumarate is the fumarate salt of (-)-Eseroline. The chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol fumarate
Synonyms Eseroline (B613827) fumarate
Molecular Formula C₁₃H₁₈N₂O · C₄H₄O₄ (Eseroline base: C₁₃H₁₈N₂O)
Molecular Weight 334.37 g/mol (Eseroline base: 218.30 g/mol )
CAS Number 70310-73-5
Appearance Light brown or white solid
Solubility Soluble in 0.1 M HCl. Solutions should be freshly prepared.
Storage Short term at 0°C, long term at -20°C, desiccated.
SMILES CN1CC[C@]2(C)[C@H]1N(C)c3ccc(O)cc23.OC(=O)\C=C\C(=O)O
InChI InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13+;/m1./s1

Synthesis

(-)-Eseroline is a metabolite of (-)-physostigmine. The synthesis of (±)-eseroline has been formally described, with the key intermediate being (±)-desoxyeseroline. The conversion of the parent compound, physostigmine, to eseroline involves the hydrolysis of the carbamate (B1207046) group.

A general procedure for the preparation of the fumarate salt of an eseroline carbonate derivative involves dissolving the free base in a suitable solvent such as methanol (B129727) or ether and treating it with a solution of one equivalent of fumaric acid in methanol or ethanol. Crystallization of the salt can be induced by the addition of a less polar solvent like ether or pentane.[1]

Conceptual Synthesis Workflow:

cluster_synthesis Synthesis of this compound Physostigmine Physostigmine Hydrolysis Hydrolysis Physostigmine->Hydrolysis Eseroline_base (-)-Eseroline (free base) Hydrolysis->Eseroline_base Salt_Formation Salt Formation & Crystallization Eseroline_base->Salt_Formation Fumaric_Acid Fumaric Acid in Solvent Fumaric_Acid->Salt_Formation Eseroline_Fumarate This compound Salt_Formation->Eseroline_Fumarate cluster_pathway µ-Opioid Receptor Signaling Pathway Eseroline Eseroline MOR µ-Opioid Receptor Eseroline->MOR binds & activates Gi Gi/o Protein MOR->Gi AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability GIRK->Hyperpolarization cluster_cell_death Proposed Mechanism of (-)-Eseroline-Induced Cell Death Eseroline Eseroline Neuronal_Cell Neuronal Cell Eseroline->Neuronal_Cell ATP_Depletion ATP Depletion Neuronal_Cell->ATP_Depletion Membrane_Damage Cell Membrane Damage ATP_Depletion->Membrane_Damage LDH_Leakage LDH Leakage Membrane_Damage->LDH_Leakage Cell_Death Neuronal Cell Death Membrane_Damage->Cell_Death

References

An In-Depth Technical Guide to (-)-Eseroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, the parent compound of (-)-eseroline fumarate (B1241708), is a fascinating and complex molecule with a dual mechanism of action that has garnered interest in the fields of pharmacology and neurobiology. As a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), (-)-eseroline itself exhibits weak, reversible anti-acetylcholinesterase activity.[1] More significantly, it acts as a potent agonist at the µ-opioid receptor, mediating strong analgesic effects.[2] However, its therapeutic potential is hampered by notable neurotoxicity, characterized by neuronal cell death seemingly mediated by ATP depletion.[3] This technical guide provides a comprehensive overview of (-)-eseroline, detailing its chemical properties, synthesis, mechanisms of action, and associated experimental protocols. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized with diagrams to facilitate a deeper understanding for research and drug development professionals.

Chemical and Physical Properties

(-)-Eseroline is a pyrroloindole alkaloid with the following key identifiers and properties.

PropertyValueReference
IUPAC Name (3aR,8aS)-3a,8-dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol
CAS Number 469-22-7
Appearance Crystalline solid[4]
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol.[5]

Synthesis and Preparation of Fumarate Salt

The synthesis of (-)-eseroline can be achieved through various routes, often starting from commercially available precursors. A common method involves the chemical modification of related indole (B1671886) compounds. The fumarate salt is then prepared to improve the compound's stability and solubility for experimental use.

Synthesis of (-)-Eseroline

A formal synthesis of (±)-eseroline has been reported, providing a basis for obtaining the racemic mixture which can then be resolved to yield the desired (-)-enantiomer. A key step in one synthetic approach involves an azaoxy-Cope rearrangement.[4] The general workflow for such a synthesis is outlined below.

G cluster_synthesis Synthesis of (±)-Eseroline Start N-Phenylhydroxylamine Step1 Acylation with ClCO2Me Start->Step1 Chemoselective Acylation Step2 O-acylation with 2-phenylsulfanylpropanoic acid Step1->Step2 DCC, DMAP Step3 Azaoxy-Cope Rearrangement Step2->Step3 Enolate Formation Step4 Reduction and Cyclization Step3->Step4 End (±)-Eseroline Step4->End

Caption: Generalized workflow for a formal synthesis of (±)-eseroline.

Preparation of (-)-Eseroline Fumarate

The preparation of the fumarate salt of (-)-eseroline is a straightforward acid-base reaction.

  • Dissolve the purified (-)-eseroline oil in a minimal amount of methanol.

  • In a separate container, dissolve one molar equivalent of fumaric acid in methanol.

  • Add the fumaric acid solution to the (-)-eseroline solution with stirring.

  • To induce crystallization, add ether followed by pentane (B18724) to the mixture.

  • Collect the resulting crystalline product, which is this compound, by filtration.

  • The product can be further purified by recrystallization.

Mechanism of Action

(-)-Eseroline exhibits a dual pharmacology, acting as both a µ-opioid receptor agonist and a weak acetylcholinesterase inhibitor.

µ-Opioid Receptor Agonism and Analgesia

(-)-Eseroline is a potent agonist at the µ-opioid receptor, which is the primary mechanism for its strong antinociceptive (analgesic) effects.[2] The activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs), leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain signaling.

G cluster_opioid µ-Opioid Receptor Signaling Pathway Eseroline (B613827) Eseroline MOR µ-Opioid Receptor Eseroline->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Analgesia Analgesia K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release

Caption: Simplified signaling pathway of µ-opioid receptor activation by (-)-eseroline leading to analgesia.

Acetylcholinesterase Inhibition

(-)-Eseroline is also a weak and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition is significantly less potent than that of its parent compound, physostigmine.

Enzyme SourceKi (µM)Reference
Electric Eel AChE0.15 ± 0.08[1]
Human RBC AChE0.22 ± 0.10[1]
Rat Brain AChE0.61 ± 0.12[1]
Horse Serum BuChE208 ± 42[1]

Neurotoxicity of (-)-Eseroline

Despite its analgesic properties, the utility of (-)-eseroline is limited by its neurotoxic effects. Studies have shown that eseroline can induce neuronal cell death.[3]

Mechanism of Neurotoxicity

The primary mechanism of (-)-eseroline-induced neurotoxicity appears to be the depletion of intracellular ATP.[3] This energy deficit likely leads to a cascade of events culminating in cell death, as evidenced by the leakage of lactate (B86563) dehydrogenase (LDH) from cultured neuronal cells.[3][6]

G cluster_neurotoxicity Proposed Pathway of (-)-Eseroline-Induced Neurotoxicity Eseroline Eseroline Unknown_Target Intracellular Target(s) Eseroline->Unknown_Target ATP_Depletion ATP Depletion Unknown_Target->ATP_Depletion Cellular_Dysfunction Cellular Dysfunction ATP_Depletion->Cellular_Dysfunction LDH_Leakage LDH Leakage Cellular_Dysfunction->LDH_Leakage Neuronal_Death Neuronal Cell Death Cellular_Dysfunction->Neuronal_Death

Caption: Postulated mechanism of (-)-eseroline-induced neuronal cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of (-)-eseroline.

In Vitro Neurotoxicity: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

  • Cell Culture: Plate neuronal cells (e.g., mouse neuroblastoma N1E-115, rat glioma C6, or neuroblastoma-glioma hybrid NG108-15) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare various concentrations of (-)-eseroline (e.g., ranging from 40 µM to 120 µM) in the appropriate cell culture medium.

  • Remove the existing medium from the cells and replace it with the (-)-eseroline-containing medium. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Measurement: Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. This typically involves the reduction of a tetrazolium salt to a colored formazan (B1609692) product, which is measured spectrophotometrically.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Cell LineEseroline Concentration for 50% LDH Leakage (24 hr)Reference
NG108-1540 - 75 µM[3]
N1E-11540 - 75 µM[3]
C680 - 120 µM[3]
ARL-15 (non-neuronal)80 - 120 µM[3]
In Vivo Analgesia: Tail-Flick Test

The tail-flick test is a common method to assess the analgesic properties of compounds in rodents.

  • Animal Acclimation: Acclimate mice to the testing environment and handling for several days before the experiment.

  • Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the tail and measuring the time it takes for the mouse to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer (-)-eseroline (as the fumarate or salicylate (B1505791) salt) via a specific route (e.g., subcutaneous or intraperitoneal injection) at various doses. Include a vehicle control group.

  • Time-Course Measurement: Measure the tail-flick latency at different time points after drug administration (e.g., 15, 30, 60, and 120 minutes) to determine the time of peak effect and the duration of action.

  • Data Analysis: Convert the tail-flick latencies to the percentage of maximal possible effect (%MPE) and analyze the data to determine the dose-response relationship and the ED₅₀.

In Vitro Enzyme Inhibition: Acetylcholinesterase (AChE) Assay

This assay measures the ability of a compound to inhibit the activity of AChE.

  • Reagent Preparation: Prepare a buffer solution (e.g., phosphate (B84403) buffer, pH 8.0), a solution of acetylthiocholine (B1193921) iodide (ATCI) as the substrate, and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). Prepare a stock solution of AChE.

  • Inhibitor Preparation: Prepare a series of dilutions of (-)-eseroline in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the (-)-eseroline dilutions to the test wells and buffer to the control wells.

    • Add the AChE solution to all wells except the blank.

    • Add DTNB to all wells.

    • Initiate the reaction by adding the ATCI substrate.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of (-)-eseroline and determine the IC₅₀ or Kᵢ value.

Conclusion

(-)-Eseroline is a compound with a significant pharmacological profile, characterized by its potent µ-opioid receptor agonism and weak acetylcholinesterase inhibition. While its analgesic properties are noteworthy, its clinical development is hindered by its neurotoxic effects, which are linked to ATP depletion. This technical guide provides a foundational understanding of (-)-eseroline for researchers and drug development professionals, offering detailed information on its properties, synthesis, and mechanisms of action, along with standardized protocols for its evaluation. Further research is warranted to explore the precise molecular pathways underlying its neurotoxicity, which may open avenues for the development of safer, structurally related analgesics.

References

An In-depth Technical Guide to (-)-Eseroline Fumarate: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), is a fascinating compound with a dual pharmacological profile.[1][2] It exhibits activity as both an acetylcholinesterase (AChE) inhibitor and an opioid receptor agonist.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of (-)-Eseroline in its fumarate (B1241708) salt form, intended for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

(-)-Eseroline fumarate is the fumarate salt of (-)-Eseroline. The chemical structure of the parent compound, (-)-Eseroline, is characterized by a tricyclic pyrrolo[2,3-b]indole (B14758588) core.

Chemical Structure of (-)-Eseroline:

(-)-Eseroline Chemical Structure

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name (3aR,8bS)-3,4,8b-Trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol fumarate[4]
CAS Number 70310-73-5[4][5][6]
Molecular Formula C₁₃H₁₈N₂O · C₄H₄O₄[3][4]
Molecular Weight 334.37 g/mol [4]
Appearance White to light brown solid[3][5]
Solubility Soluble in DMSO and 0.1 M HCl[5][6]
Melting Point Not consistently reported (often listed as N/A)[3]
Storage Short term at 0°C, long term at -20°C, desiccated[4]

Spectroscopic Data

Table 2: Characteristic IR Absorptions (General)

Wavenumber (cm⁻¹)BondFunctional Group
3400-3200O-H stretchPhenol
3100-3000C-H stretchAromatic
3000-2850C-H stretchAliphatic
1620-1580C=C stretchAromatic ring
1260-1000C-O stretchPhenol
1220-1020C-N stretchAmine

Note: This table provides general expected absorption regions for the functional groups present in (-)-Eseroline. A specific peak list from an experimental spectrum of this compound should be consulted for precise assignments. An ATR-IR spectrum for this compound can be found on SpectraBase (ID: E8mtPQJuvGs), though a free account is required for full access.[7]

Pharmacological Properties

This compound's pharmacological activity is primarily defined by its interaction with two key targets: acetylcholinesterase and opioid receptors.

Acetylcholinesterase Inhibition

(-)-Eseroline is a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Its inhibitory action is rapid and less potent than its parent compound, physostigmine.[1]

Table 3: Acetylcholinesterase (AChE) Inhibition Data for (-)-Eseroline

Enzyme SourceInhibition Constant (Kᵢ)Source(s)
Electric Eel AChE0.15 ± 0.08 µM[1]
Human Red Blood Cell AChE0.22 ± 0.10 µM[1]
Rat Brain AChE0.61 ± 0.12 µM[1]
Horse Serum Butyrylcholinesterase (BuChE)208 ± 42 µM[1]
Opioid Receptor Agonism

(-)-Eseroline acts as an agonist at opioid receptors, particularly the µ-opioid receptor, which is responsible for its analgesic (pain-relieving) effects.[8] This activity is unusual for a compound that also inhibits acetylcholinesterase and contributes to its unique pharmacological profile.[8]

Signaling Pathways

The dual action of this compound implicates two major signaling pathways: the cholinergic and the opioid signaling pathways.

Acetylcholine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle Vesicular ACh Storage ACh_release ACh ACh_vesicle->ACh_release releases AP Action Potential Ca_influx Ca²⁺ Influx AP->Ca_influx Ca_influx->ACh_vesicle triggers fusion AChE Acetylcholinesterase (AChE) ACh_release->AChE is degraded by AChR Acetylcholine Receptors (Nicotinic/Muscarinic) ACh_release->AChR binds to Eseroline (-)-Eseroline Eseroline->AChE inhibits Signal_transduction Signal Transduction (e.g., Ion Channel Opening, G-protein activation) AChR->Signal_transduction Cellular_response Cellular Response Signal_transduction->Cellular_response Opioid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Eseroline (-)-Eseroline MOR μ-Opioid Receptor (GPCR) Eseroline->MOR binds and activates G_protein G-protein (Gi/Go) MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel ↑ K⁺ Channel Activity G_protein->K_channel activates Ca_channel ↓ Ca²⁺ Channel Activity G_protein->Ca_channel inhibits MAPK MAPK Pathway G_protein->MAPK modulates cAMP ↓ cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia MAPK->Analgesia

References

(-)-Eseroline fumarate synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of (-)-Eseroline Fumarate (B1241708)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline is a pivotal intermediate in the synthesis of (-)-physostigmine, a parasympathomimetic and a reversible cholinesterase inhibitor. The total synthesis of physostigmine, and by extension eseroline, was a landmark achievement in organic chemistry, first accomplished by Percy L. Julian and Josef Pikl in 1935.[1] This guide provides a detailed overview of the classic synthetic pathway to (-)-eseroline, culminating in its preparation as a fumarate salt. The methodologies and data presented are compiled from historical accounts of Julian and Pikl's synthesis and modern adaptations for key intermediates.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of (-)-Eseroline, based on the yields reported in the landmark synthesis by Julian and Pikl.[2]

StepStarting MaterialProductReagentsConditionsYield (%)
1p-Ethoxyphenylamine (Phenacetin)N-(4-Ethoxyphenyl)-N-methyl-2-bromopropanamide1. Na, Me₂SO₄, H₂O, KOH, EtOH 2. 2-Bromopropanoyl bromide1. Xylene, Reflux, 38 h 2. Benzene, Reflux, 30 min96%
2N-(4-Ethoxyphenyl)-N-methyl-2-bromopropanamide5-Ethoxy-1,3-dimethyloxindoleAlCl₃RT to 185 °C92% (over 2 steps)
35-Ethoxy-1,3-dimethyloxindole2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)acetonitrileNaOEt, ClCH₂CNEtOH, 60 °C, 3 h84%
42-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)acetonitrile2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)ethan-1-amineH₂, PtO₂, H₂SO₄Acetic acid, RT, 1.5 atm91%
52-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)ethan-1-amine2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)-N-methylethan-1-amine1. PhCHO 2. MeI 3. H₂O, HClEtOH, RT to 100 °C, 3 h91%
62-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)-N-methylethan-1-amined,l-EseretholeNa, EtOHRT, 2 h80%
7d,l-Eseretholel-EseretholeResolution with d-camphorsulfonic acid--
8l-Eserethole(-)-EserolineAlCl₃Petroleum ether, Reflux, Overnight91%
9(-)-Eseroline(-)-Eseroline FumarateFumaric acidMethanol, followed by ether and pentane (B18724)High

Experimental Protocols

The following protocols are based on the established synthesis of the key intermediate d,l-eserethole and the final demethylation and salt formation steps. While the reagents and general conditions align with the original work of Julian and Pikl, the detailed procedures have been adapted from modern documented syntheses of these or closely related compounds.[3]

Step 1 & 2: Synthesis of 5-Ethoxy-1,3-dimethyloxindole

This two-step process begins with the N-methylation of p-phenetidine, followed by acylation and an intramolecular Friedel-Crafts reaction (Stollé synthesis). The reported yield for these combined steps is 92%.[2]

Step 3: Synthesis of 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)acetonitrile
  • Procedure: To a solution of sodium ethoxide (NaOEt) in absolute ethanol (B145695), 5-ethoxy-1,3-dimethyloxindole is added. The mixture is heated to 60 °C, and chloroacetonitrile (B46850) (ClCH₂CN) is added dropwise over 3 hours. The reaction mixture is maintained at this temperature for an additional hour. After cooling, the mixture is poured into water, and the precipitated product is filtered, washed with water, and dried. The crude product is then recrystallized from ethanol to yield the pure nitrile. This step has a reported yield of 84%.[2]

Step 4 & 5: Synthesis of 2-(5-Ethoxy-1,3-dimethyl-2-oxoindolin-3-yl)-N-methylethan-1-amine

The nitrile is first reduced to the primary amine, which is then monomethylated.

  • Reduction: The nitrile from the previous step is dissolved in glacial acetic acid containing a catalytic amount of sulfuric acid and platinum(IV) oxide (PtO₂). The mixture is hydrogenated at room temperature under a pressure of 1.5 atm until the theoretical amount of hydrogen is absorbed. After filtration of the catalyst, the solvent is removed under reduced pressure to yield the primary amine. The reported yield for this step is 91%.[2]

  • Monomethylation (Forster-Decker Method): The primary amine is treated with benzaldehyde (B42025) to form the Schiff base, which is then reacted with methyl iodide. The resulting iminium salt is hydrolyzed with aqueous HCl in ethanol at 100 °C for 3 hours to give the secondary amine. The overall yield for the methylation is 91%.[2]

Step 6: Synthesis of d,l-Eserethole
  • Procedure: The secondary amine is dissolved in absolute ethanol at room temperature. Small pieces of sodium metal are added portion-wise with stirring over 2 hours. The reaction is monitored until all the sodium has reacted. The mixture is then carefully quenched with water and extracted with diethyl ether. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude d,l-eserethole. This reductive cyclization proceeds with a yield of 80%.[2]

Step 7: Resolution of d,l-Eserethole

The racemic eserethole is resolved into its enantiomers using a chiral resolving agent. The original synthesis by Julian and Pikl employed d-camphorsulfonic acid for this purpose. The diastereomeric salts are separated by fractional crystallization, followed by liberation of the enantiomerically pure free base.

Step 8: Demethylation of l-Eserethole to (-)-Eseroline
  • Procedure: To a suspension of anhydrous aluminum chloride (AlCl₃) in dry petroleum ether, a solution of l-eserethole in the same solvent is added. The mixture is refluxed overnight. After cooling, the reaction is quenched by the slow addition of water. The resulting mixture is made alkaline with a sodium hydroxide (B78521) solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (-)-eseroline as a solid. This demethylation step has a reported yield of 91%.[2]

Step 9: Preparation of this compound
  • Procedure: (-)-Eseroline is dissolved in a minimal amount of methanol. To this solution, a stoichiometric equivalent of fumaric acid, also dissolved in methanol, is added. The formation of the salt is induced by the addition of diethyl ether followed by pentane to promote crystallization. The resulting white precipitate of this compound is collected by filtration and dried under vacuum.

Synthesis Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the overall synthesis pathway and a representative experimental workflow.

eseroline_synthesis phenacetin Phenacetin n_methyl_phenetidine N-Methyl-p-phenetidine phenacetin->n_methyl_phenetidine N-Methylation bromo_amide N-(4-Ethoxyphenyl)-N-methyl- 2-bromopropanamide n_methyl_phenetidine->bromo_amide Acylation oxindole 5-Ethoxy-1,3-dimethyloxindole bromo_amide->oxindole Stollé Synthesis (AlCl₃) nitrile Acetonitrile Derivative oxindole->nitrile Alkylation (NaOEt, ClCH₂CN) primary_amine Primary Amine nitrile->primary_amine Reduction (H₂, PtO₂) secondary_amine Secondary Amine primary_amine->secondary_amine N-Methylation dl_eserethole d,l-Eserethole secondary_amine->dl_eserethole Reductive Cyclization (Na, EtOH) l_eserethole l-Eserethole dl_eserethole->l_eserethole Resolution eseroline (-)-Eseroline l_eserethole->eseroline Demethylation (AlCl₃) eseroline_fumarate This compound eseroline->eseroline_fumarate Salt Formation (Fumaric Acid)

Caption: The total synthesis pathway of this compound from Phenacetin.

experimental_workflow start Start | l-Eserethole dissolve Dissolve l-Eserethole in petroleum ether start->dissolve add_eserethole Add eserethole solution to AlCl₃ suspension dissolve->add_eserethole prepare_alcl3 Prepare suspension of AlCl₃ in petroleum ether prepare_alcl3->add_eserethole reflux Reflux overnight add_eserethole->reflux quench Cool and quench with water reflux->quench basify Make alkaline with NaOH quench->basify extract Extract with diethyl ether (3x) basify->extract dry_concentrate Dry organic phase and concentrate extract->dry_concentrate product Isolate (-)-Eseroline dry_concentrate->product

Caption: Experimental workflow for the demethylation of l-Eserethole to (-)-Eseroline.

References

The Pharmacological Profile of (-)-Eseroline Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a unique and complex pharmacological profile characterized by a dual mechanism of action. It functions as a weak, reversible inhibitor of acetylcholinesterase (AChE) and, more potently, as a µ-opioid receptor agonist. This technical guide provides a comprehensive overview of the pharmacological properties of (-)-eseroline fumarate (B1241708), summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

(-)-Eseroline is a tertiary amine structurally related to both the cholinomimetic agent physostigmine and the opioid alkaloid morphine. Unlike its parent compound, physostigmine, the anticholinesterase activity of (-)-eseroline is significantly weaker and rapidly reversible.[1][2] Of greater pharmacological significance are its potent morphine-like analgesic effects, which are mediated through its activity as a µ-opioid receptor agonist.[3][4] This dual pharmacology, coupled with reports of potential neurotoxicity at higher concentrations, defines the complex therapeutic window and research interest in (-)-eseroline and its analogues.[1] This guide aims to consolidate the available preclinical data to provide a detailed pharmacological characterization of (-)-eseroline fumarate.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding and functional data for (-)-eseroline.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Enzyme SourceInhibitor Constant (Ki)
Electric Eel AChE0.15 ± 0.08 µM
Human RBC AChE0.22 ± 0.10 µM
Rat Brain AChE0.61 ± 0.12 µM
Horse Serum BuChE208 ± 42 µM
[Data sourced from Galli et al., 1982][2]

Table 2: Opioid Receptor Binding Affinity

RadioligandPreparationIC50
[³H]NaloxoneRat Brain Homogenate185 nM (in the presence of 100 mM NaCl)
[Data sourced from Schönenberger et al., 1986][4]

Note: The sodium-dependent inhibition of naloxone (B1662785) binding is characteristic of opioid agonists.

Table 3: In Vitro Functional Activity at Opioid Receptors (Guinea Pig Ileum)

PreparationEffectConcentration Range
Electrically-stimulated longitudinal muscle stripInhibition of twitch contractions (Opioid agonist effect)0.2 - 15 µM
Electrically-stimulated longitudinal muscle stripPotentiation of twitch contractions (Cholinergic effect)> 20 µM
Non-stimulated longitudinal muscle strip (in the presence of naloxone)Induction of contractions (Muscarinic effect, antagonized by atropine)> 5 µM
[Data sourced from Galli et al., 1982][2]

Table 4: In Vitro Neurotoxicity Data

Cell LineEndpointEffective Concentration (24 hr)
NG108-15 (Neuroblastoma-Glioma)50% Adenine Nucleotide Release / LDH Leakage40 - 75 µM
N1E-115 (Mouse Neuroblastoma)50% Adenine Nucleotide Release / LDH Leakage40 - 75 µM
C6 (Rat Glioma)50% Adenine Nucleotide Release / LDH Leakage80 - 120 µM
ARL-15 (Rat Liver)50% Adenine Nucleotide Release / LDH Leakage80 - 120 µM
N1E-115 (Mouse Neuroblastoma)>50% ATP Loss (1 hr)0.3 mM
[Data sourced from Somani et al., 1990][1]

Signaling Pathways and Mechanisms of Action

(-)-Eseroline's pharmacological effects are primarily mediated through two distinct signaling pathways: inhibition of acetylcholinesterase and activation of µ-opioid receptors.

Cholinergic Signaling

By reversibly inhibiting AChE, (-)-eseroline increases the synaptic concentration of acetylcholine (B1216132) (ACh), leading to enhanced stimulation of both nicotinic and muscarinic acetylcholine receptors. This mechanism is responsible for its cholinomimetic effects, which are more pronounced at higher concentrations.

Cholinergic_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh_Vesicle ACh Vesicle ACh_Released ACh ACh_Vesicle->ACh_Released Exocytosis ACh_Synapse ACh ACh_Released->ACh_Synapse AChE AChE ACh_Synapse->AChE Hydrolysis mAChR Muscarinic Receptor ACh_Synapse->mAChR nAChR Nicotinic Receptor ACh_Synapse->nAChR Choline + Acetate Choline + Acetate AChE->Choline + Acetate Postsynaptic_Effect Cholinergic Response mAChR->Postsynaptic_Effect nAChR->Postsynaptic_Effect Eseroline (-)-Eseroline Eseroline->AChE Inhibition

Cholinergic Signaling Pathway and Site of (-)-Eseroline Action.
Opioid Signaling

(-)-Eseroline acts as an agonist at µ-opioid receptors, which are G-protein coupled receptors (GPCRs). Agonist binding leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release. This cascade ultimately underlies its potent analgesic effects.

Opioid_Signaling Eseroline (-)-Eseroline MOR µ-Opioid Receptor Eseroline->MOR Agonist Binding G_Protein Gi/o Protein MOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulation cAMP cAMP ATP ATP ATP->cAMP Conversion Neuronal_Inhibition Neuronal Inhibition (Analgesia) cAMP->Neuronal_Inhibition Reduced Signaling Ion_Channels->Neuronal_Inhibition Hyperpolarization

Opioid Signaling Pathway Activated by (-)-Eseroline.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and the information available in the referenced literature.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method for determining cholinesterase activity.

AChE_Assay_Workflow start Start prepare_reagents Prepare Reagents: AChE, DTNB, Acetylthiocholine, (-)-Eseroline dilutions start->prepare_reagents add_reagents To 96-well plate add: Buffer, AChE, and (-)-Eseroline prepare_reagents->add_reagents preincubate Pre-incubate to allow inhibitor binding add_reagents->preincubate add_substrate Initiate reaction with Acetylthiocholine and DTNB preincubate->add_substrate measure_absorbance Measure absorbance at 412 nm over time add_substrate->measure_absorbance analyze_data Calculate % inhibition and determine Ki value measure_absorbance->analyze_data end End analyze_data->end

Workflow for the Acetylcholinesterase Inhibition Assay.
  • Reagents and Materials:

    • Acetylcholinesterase (AChE) from electric eel, human red blood cells, or rat brain.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Acetylthiocholine iodide (ATChI).

    • This compound.

    • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).

    • 96-well microplate reader.

  • Procedure:

    • Prepare stock solutions of DTNB and ATChI in phosphate buffer.

    • Prepare serial dilutions of this compound in phosphate buffer.

    • In a 96-well plate, add buffer, AChE solution, and varying concentrations of (-)-eseroline or vehicle control.

    • Pre-incubate the plate for a short period (e.g., 5-15 minutes) at room temperature to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding a solution containing both DTNB and ATChI.

    • Immediately begin monitoring the change in absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to AChE activity.

    • Calculate the rate of reaction for each concentration of (-)-eseroline.

    • Determine the percentage of inhibition relative to the vehicle control.

    • The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, assuming competitive inhibition.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of (-)-eseroline for opioid receptors.

  • Reagents and Materials:

    • Rat brain membrane preparation (or cell lines expressing specific opioid receptor subtypes).

    • [³H]Naloxone (non-selective opioid antagonist radioligand).

    • This compound.

    • Tris-HCl buffer (e.g., 50 mM, pH 7.4), with and without NaCl (100 mM).

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in the binding buffer.

    • In test tubes, combine the rat brain membrane preparation, a fixed concentration of [³H]naloxone, and varying concentrations of (-)-eseroline or buffer (for total binding).

    • For non-specific binding determination, a separate set of tubes will contain a high concentration of unlabeled naloxone.

    • Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Calculate the specific binding at each concentration of (-)-eseroline.

    • Determine the IC50 value (the concentration of (-)-eseroline that inhibits 50% of specific [³H]naloxone binding) by non-linear regression analysis.

Guinea Pig Ileum Assay

This ex vivo assay assesses the functional opioid and cholinergic activity of (-)-eseroline.

  • Preparation:

    • A male guinea pig is euthanized, and a segment of the ileum is removed.

    • The longitudinal muscle with the myenteric plexus attached is prepared and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • The tissue is connected to an isotonic force transducer to record contractions.

  • Procedure for Opioid Agonist Activity:

    • The tissue is subjected to electrical field stimulation to induce regular "twitch" contractions.

    • Cumulative concentrations of (-)-eseroline are added to the organ bath.

    • Inhibition of the twitch response is measured as an indicator of µ-opioid receptor-mediated presynaptic inhibition of acetylcholine release.

  • Procedure for Cholinergic Activity:

    • In the absence of electrical stimulation, and in the presence of an opioid antagonist (e.g., naloxone) to block opioid effects, cumulative concentrations of (-)-eseroline are added.

    • The induction of smooth muscle contraction is measured, indicating a direct or indirect cholinomimetic effect.

Neuronal Cytotoxicity Assay (LDH and ATP)

This in vitro assay evaluates the potential neurotoxicity of (-)-eseroline.

Cytotoxicity_Assay_Workflow cluster_ldh LDH Assay cluster_atp ATP Assay start Start seed_cells Seed neuronal cells (e.g., N1E-115) in 96-well plates start->seed_cells treat_cells Treat cells with various concentrations of (-)-Eseroline seed_cells->treat_cells incubate Incubate for a defined period (e.g., 24 hours) treat_cells->incubate collect_supernatant Collect supernatant incubate->collect_supernatant lyse_cells Lyse remaining cells incubate->lyse_cells ldh_reaction Perform LDH enzymatic reaction collect_supernatant->ldh_reaction measure_ldh Measure absorbance ldh_reaction->measure_ldh analyze_data Calculate % cytotoxicity (LDH) and % cell viability (ATP) measure_ldh->analyze_data atp_reaction Perform luciferase-based ATP reaction lyse_cells->atp_reaction measure_atp Measure luminescence atp_reaction->measure_atp measure_atp->analyze_data end End analyze_data->end

Workflow for Neuronal Cytotoxicity Assays.
  • Cell Culture:

    • Neuronal cell lines (e.g., N1E-115, NG108-15) are cultured in appropriate media and seeded into 96-well plates.

  • Lactate Dehydrogenase (LDH) Release Assay (Measures Cell Lysis):

    • Cells are treated with various concentrations of (-)-eseroline or vehicle control for a specified duration (e.g., 24 hours).

    • Aliquots of the cell culture supernatant are transferred to a new plate.

    • An LDH assay reagent (containing lactate, NAD+, and a tetrazolium salt) is added.

    • The plate is incubated, and the formation of a colored formazan (B1609692) product, which is proportional to the amount of LDH released, is measured spectrophotometrically.

    • Maximum LDH release is determined by lysing control cells.

    • Percent cytotoxicity is calculated relative to the maximum release.

  • ATP Assay (Measures Cell Viability):

    • After treatment with (-)-eseroline, the remaining viable cells are lysed to release intracellular ATP.

    • A reagent containing luciferase and its substrate, D-luciferin, is added.

    • The luminescence produced, which is proportional to the amount of ATP, is measured using a luminometer.

    • Cell viability is expressed as a percentage of the ATP content in vehicle-treated control cells.

Conclusion

This compound exhibits a dual pharmacological profile, acting as a weak, reversible acetylcholinesterase inhibitor and a potent µ-opioid receptor agonist. Its analgesic properties are primarily attributed to its opioid activity. While it demonstrates efficacy in preclinical models of nociception, its therapeutic potential may be limited by its cholinomimetic side effects at higher doses and demonstrated neurotoxicity in vitro. Further research is warranted to fully elucidate its opioid receptor subtype selectivity and to explore the potential for developing analogues with an improved therapeutic index. This guide provides a foundational overview of the pharmacological characteristics of (-)-eseroline to support ongoing and future research endeavors.

References

(-)-Eseroline Fumarate: A Technical Guide to its Dual Agonist Activity at Opioid and Cholinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), exhibits a unique pharmacological profile characterized by its dual agonist activity. It functions as a potent agonist at the µ-opioid receptor, mediating analgesic effects, and as a reversible inhibitor of acetylcholinesterase (AChE), enhancing cholinergic neurotransmission. This dual action presents a compelling profile for the development of novel therapeutics, particularly in the realm of pain management. This technical guide provides an in-depth overview of the quantitative pharmacology, key experimental protocols, and associated signaling pathways of (-)-Eseroline.

Core Pharmacological Activities

(-)-Eseroline's primary pharmacological effects stem from its interaction with two distinct protein targets:

  • µ-Opioid Receptor Agonism: (-)-Eseroline is a potent agonist at the µ-opioid receptor, which is the primary target for many opioid analgesics like morphine.[1] This interaction is responsible for its significant antinociceptive properties. The analgesic effects of eseroline (B613827) have been demonstrated to be reversible by the opioid antagonist naloxone, confirming its action at opioid receptors.

  • Acetylcholinesterase (AChE) Inhibition: (-)-Eseroline acts as a competitive and reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[2] This inhibition leads to an increase in the concentration and duration of action of acetylcholine at cholinergic synapses. Its inhibitory action on AChE is rapid and less potent compared to its parent compound, physostigmine.[2]

Quantitative Data Presentation

The following tables summarize the available quantitative data for the interaction of (-)-Eseroline with its primary targets.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Enzyme SourceEnzyme TypeParameterValue (µM)Reference
Electric EelAChEKi0.15 ± 0.08[2]
Human Red Blood CellsAChEKi0.22 ± 0.10[2]
Rat BrainAChEKi0.61 ± 0.12[2]
Horse SerumBuChEKi208 ± 42[2]

Table 2: µ-Opioid Receptor Binding and Functional Activity

ReceptorParameterValueNotes
µ-Opioid ReceptorKiNot consistently reportedWhile (-)-Eseroline is a potent µ-opioid agonist, specific binding affinity values are not readily available in the cited literature.
µ-Opioid ReceptorEC50/IC50Not consistently reportedFunctional potency values are not consistently reported, though studies confirm potent agonist activity comparable to or greater than morphine in functional assays such as the guinea pig ileum test.[1]

Signaling Pathways

The dual agonist activity of (-)-Eseroline results in the modulation of two distinct signaling pathways.

µ-Opioid Receptor Signaling Pathway

As an agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR), (-)-Eseroline initiates an inhibitory intracellular cascade.

mu_opioid_pathway Eseroline (-)-Eseroline muOR µ-Opioid Receptor (GPCR) Eseroline->muOR Binds to Gi Gi/o Protein muOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP  conversion ATP ATP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Reduced levels lead to

µ-Opioid Receptor Signaling Pathway
Cholinergic Signaling Pathway

(-)-Eseroline's inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.

cholinergic_pathway cluster_synapse Synaptic Cleft Eseroline (-)-Eseroline AChE Acetylcholinesterase (AChE) Eseroline->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh->Postsynaptic_Receptor Binds to Signal_Transduction Enhanced Signal Transduction Postsynaptic_Receptor->Signal_Transduction

Enhanced Cholinergic Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments to characterize the dual agonist activity of (-)-Eseroline are provided below.

µ-Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the µ-opioid receptor.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes expressing µ-opioid receptors Reagent_Prep 2. Prepare assay buffer, radioligand ([3H]-DAMGO), and test compound Membrane_Prep->Reagent_Prep Incubate 3. Incubate membranes, radioligand, and test compound to reach equilibrium Reagent_Prep->Incubate Filter 4. Rapid filtration to separate bound and free radioligand Incubate->Filter Wash 5. Wash filters with ice-cold buffer Filter->Wash Quantify 6. Quantify radioactivity using a scintillation counter Wash->Quantify Calculate 7. Calculate specific binding and determine IC50 and Ki values Quantify->Calculate

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Homogenize tissues (e.g., rat brain) or cells expressing µ-opioid receptors (e.g., CHO-µOR cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled µ-opioid receptor agonist (e.g., [3H]-DAMGO), and varying concentrations of the test compound ((-)-Eseroline fumarate). Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled antagonist like naloxone).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.[3]

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.

camp_assay_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture 1. Culture cells expressing µ-opioid receptors Plating 2. Plate cells in a multi-well plate Cell_Culture->Plating Pre_incubation 3. Pre-incubate cells with varying concentrations of (-)-Eseroline Plating->Pre_incubation Stimulation 4. Stimulate adenylyl cyclase with forskolin to increase cAMP levels Pre_incubation->Stimulation Lysis 5. Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) Stimulation->Lysis Analysis 6. Plot cAMP levels against log concentration of (-)-Eseroline to determine IC50 Lysis->Analysis

Adenylyl Cyclase Inhibition Assay Workflow

Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK) 293 or Chinese hamster ovary (CHO) cells stably expressing the human µ-opioid receptor.

  • Cell Plating: Seed the cells into 384-well plates and allow them to adhere overnight.

  • Compound Addition: Pre-incubate the cells with varying concentrations of (-)-Eseroline fumarate (B1241708) for a short period.

  • Stimulation: Add forskolin, a direct activator of adenylyl cyclase, to all wells (except for the basal control) to stimulate cAMP production.[4][5]

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).[6]

  • Data Analysis: The inhibitory effect of (-)-Eseroline is determined by the reduction in forskolin-stimulated cAMP levels. Plot the percentage of inhibition against the log concentration of (-)-Eseroline to calculate the IC50 value.[6]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[7]

ellman_assay_workflow cluster_reagent_prep Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Prep_Buffer 1. Prepare phosphate (B84403) buffer (pH 8.0) Prep_DTNB 2. Prepare DTNB (Ellman's reagent) solution Prep_Buffer->Prep_DTNB Prep_Substrate 3. Prepare acetylthiocholine (B1193921) (ATCh) substrate solution Prep_DTNB->Prep_Substrate Prep_Enzyme 4. Prepare AChE enzyme solution Prep_Substrate->Prep_Enzyme Add_Reagents 5. In a 96-well plate, add buffer, DTNB, and varying concentrations of (-)-Eseroline Prep_Enzyme->Add_Reagents Add_Enzyme 6. Add AChE to initiate pre-incubation Add_Reagents->Add_Enzyme Add_Substrate 7. Add ATCh to start the reaction Add_Enzyme->Add_Substrate Measure_Absorbance 8. Measure absorbance at 412 nm kinetically Add_Substrate->Measure_Absorbance Calculate_Inhibition 9. Calculate the percentage of inhibition and determine IC50 Measure_Absorbance->Calculate_Inhibition

Ellman's Method Workflow for AChE Inhibition

Methodology:

  • Reagent Preparation: Prepare solutions of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and acetylthiocholine iodide (ATCh) in a phosphate buffer (pH 8.0).

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of this compound.

  • Enzyme Addition: Add a solution of acetylcholinesterase to each well.

  • Reaction Initiation: Start the reaction by adding the ATCh substrate solution.

  • Detection: The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. Measure the increase in absorbance at 412 nm over time using a microplate reader.[8]

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of (-)-Eseroline and plot these values against the log concentration to determine the IC50. The Ki can be determined from the IC50 and the substrate concentration relative to the Michaelis-Menten constant (Km) for the enzyme.[9][10]

Conclusion

This compound's dual agonism at µ-opioid receptors and inhibitory activity at acetylcholinesterase present a complex but potentially advantageous pharmacological profile. The data and protocols outlined in this technical guide provide a framework for the continued investigation and development of this and similar molecules. A thorough understanding of its interactions with both targets is crucial for harnessing its therapeutic potential while mitigating potential side effects. Further research to elucidate the precise binding affinity and functional potency at the µ-opioid receptor will be invaluable in advancing our understanding of this intriguing compound.

References

(-)-Eseroline Fumarate: A Technical Whitepaper on the Physostigmine Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a primary metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a complex pharmacological profile with significant implications for drug development and toxicology. Unlike its parent compound, (-)-eseroline exhibits potent µ-opioid receptor agonism, leading to strong analgesic effects. However, its therapeutic potential is hindered by its demonstrated neurotoxicity, which is associated with cellular ATP depletion. This technical guide provides an in-depth overview of (-)-eseroline fumarate (B1241708), focusing on its pharmacological activities, underlying mechanisms of action, and relevant experimental methodologies. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this multifaceted compound.

Introduction

Physostigmine, a reversible cholinesterase inhibitor, has been utilized for various medical purposes, including the treatment of glaucoma and as an antidote for anticholinergic poisoning. Its metabolism in the body leads to the formation of several compounds, with (-)-eseroline being of particular interest due to its distinct and potent biological activities.[1] This document serves as a technical resource for researchers, providing detailed information on the dual nature of (-)-eseroline as both a µ-opioid agonist and a neurotoxin.

Pharmacological Profile

(-)-Eseroline's pharmacological actions are primarily characterized by its interaction with two distinct targets: the µ-opioid receptor and acetylcholinesterase.

Opioid Receptor Agonism

(-)-Eseroline is a potent agonist at the µ-opioid receptor, which is responsible for its strong antinociceptive (analgesic) effects. This activity is comparable to that of morphine. The activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and pain transmission.

Acetylcholinesterase Inhibition

In contrast to physostigmine, (-)-eseroline is a weak and readily reversible inhibitor of acetylcholinesterase (AChE).[2] Its inhibitory action is competitive and rapidly dissociates from the enzyme.

Neurotoxicity

A significant concern with (-)-eseroline is its inherent neurotoxicity. Studies have shown that it can induce neuronal cell death, a phenomenon linked to the depletion of intracellular adenosine (B11128) triphosphate (ATP).[3] This toxicity is a major limiting factor for its potential therapeutic applications.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for (-)-eseroline, providing a basis for comparison and further investigation.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Enzyme SourceInhibition Constant (Ki) (µM)Reference
Electric Eel AChE0.15 ± 0.08[2]
Human RBC AChE0.22 ± 0.10[2]
Rat Brain AChE0.61 ± 0.12[2]
Horse Serum BuChE208 ± 42[2]

Table 2: Neurotoxicity Data

Cell LineAssayEC50 / Concentration for 50% Effect (µM)TimeReference
NG-108-15Adenine Nucleotide Release40 - 7524 hr[3]
N1E-115Adenine Nucleotide Release40 - 7524 hr[3]
NG-108-15LDH Leakage40 - 7524 hr[3]
N1E-115LDH Leakage40 - 7524 hr[3]
C6Adenine Nucleotide Release80 - 12024 hr[3]
ARL-15Adenine Nucleotide Release80 - 12024 hr[3]
N1E-115ATP Loss (>50%)3001 hr[3]

Table 3: Pharmacokinetic Parameters of Physostigmine in Rats (for context)

Administration RouteDose (µg/kg)Cmax (ng/mL)Tmax (min)Half-life (plasma, min)Half-life (brain, min)Reference
Intramuscular65058351716[4]
Intravenous10084.6215.01 (β-phase)11[5]

Note: Specific pharmacokinetic data for (-)-eseroline is limited. The data for physostigmine is provided to give an indication of the rapid metabolism and clearance of the parent compound.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways associated with (-)-eseroline's biological activities.

physostigmine_metabolism physostigmine Physostigmine hydrolysis Hydrolysis (e.g., by esterases) physostigmine->hydrolysis Metabolism eseroline (-)-Eseroline hydrolysis->eseroline

Figure 1: Metabolic conversion of physostigmine to (-)-eseroline.

mu_opioid_pathway eseroline (-)-Eseroline mu_receptor µ-Opioid Receptor (GPCR) eseroline->mu_receptor Binds and Activates g_protein Gi/o Protein Activation mu_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase Inhibits ion_channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channels Modulates camp Decreased cAMP adenylyl_cyclase->camp Leads to neuronal_inhibition Neuronal Hyperpolarization & Reduced Neurotransmitter Release camp->neuronal_inhibition ion_channels->neuronal_inhibition analgesia Analgesia neuronal_inhibition->analgesia

Figure 2: (-)-Eseroline's µ-opioid receptor signaling pathway.

neurotoxicity_pathway eseroline (-)-Eseroline neuron Neuron eseroline->neuron Enters mitochondrial_dysfunction Mitochondrial Dysfunction (Mechanism not fully elucidated) neuron->mitochondrial_dysfunction Induces atp_depletion ATP Depletion mitochondrial_dysfunction->atp_depletion energy_crisis Cellular Energy Crisis atp_depletion->energy_crisis cell_death Neuronal Cell Death (Apoptosis/Necrosis) energy_crisis->cell_death

Figure 3: Proposed neurotoxicity pathway of (-)-eseroline.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of (-)-eseroline fumarate.

Synthesis and Purification of this compound

This protocol is adapted from patent literature and may require optimization.[1]

Materials:

  • (-)-Eseroline

  • Methanol

  • Fumaric acid

  • Diethyl ether

  • Pentane (B18724)

  • Glassware for reactions and crystallization

Procedure:

  • Dissolve (-)-eseroline in a minimal amount of methanol.

  • In a separate flask, dissolve one equivalent of fumaric acid in methanol.

  • Add the fumaric acid solution to the (-)-eseroline solution with stirring.

  • To induce crystallization, add diethyl ether followed by pentane to the mixture.

  • Allow the product salt, this compound, to crystallize.

  • Collect the crystals by filtration and wash with a cold solvent mixture (e.g., ether/pentane).

  • Dry the crystals under vacuum.

  • Characterize the final product by melting point, NMR, and mass spectrometry to confirm identity and purity.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

  • 96-well microplate

  • Microplate reader (412 nm)

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Serially dilute in phosphate buffer to obtain a range of test concentrations.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCI in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Phosphate buffer only.

    • Control wells (100% activity): Phosphate buffer and AChE solution.

    • Test wells: Phosphate buffer, this compound solution at different concentrations, and AChE solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

  • Reaction Initiation: Add DTNB solution to all wells, followed by the addition of ATCI solution to initiate the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of this compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive.

ache_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_eseroline Prepare (-)-Eseroline working solutions plate_setup Set up 96-well plate (Blank, Control, Test) prep_eseroline->plate_setup prep_reagents Prepare Assay Reagents (AChE, ATCI, DTNB, Buffer) prep_reagents->plate_setup incubation Pre-incubate plate plate_setup->incubation reaction_start Initiate reaction with DTNB and ATCI incubation->reaction_start measurement Measure absorbance at 412 nm reaction_start->measurement calc_rate Calculate reaction rates measurement->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50/Ki calc_inhibition->calc_ic50

Figure 4: Workflow for the acetylcholinesterase inhibition assay.

Neurotoxicity Assays

This assay measures the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of plasma membrane damage.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, N1E-115)

  • 96-well cell culture plates

  • This compound

  • Cell culture medium

  • LDH assay kit (or individual reagents: pyruvate (B1213749), NADH, lactate (B86563) dehydrogenase)

  • Microplate reader (340 nm)

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Measurement:

    • Add the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture (containing pyruvate and NADH) to each well.

    • Measure the decrease in absorbance at 340 nm over time as NADH is converted to NAD+.

  • Data Analysis:

    • Calculate the amount of LDH released for each condition.

    • Express the results as a percentage of the maximum LDH release (positive control).

    • Determine the EC50 for LDH release.

This assay quantifies the intracellular ATP levels, providing a measure of cellular metabolic health.

Materials:

  • Neuronal cell line

  • 96-well cell culture plates (opaque-walled for luminescence)

  • This compound

  • Cell culture medium

  • ATP assay kit (luciferin/luciferase-based)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the LDH assay.

  • Cell Lysis: Lyse the cells in each well using the lysis reagent provided in the ATP assay kit.

  • ATP Measurement:

    • Add the luciferase-luciferin reagent to each well.

    • Measure the luminescence signal using a luminometer. The light output is proportional to the ATP concentration.

  • Data Analysis:

    • Normalize the luminescence signal to the protein concentration in each well if necessary.

    • Express the results as a percentage of the ATP level in untreated control cells.

    • Determine the EC50 for ATP depletion.

Conclusion

This compound, a metabolite of physostigmine, is a compound of significant scientific interest due to its dual pharmacological activities. Its potent µ-opioid receptor agonism highlights its potential as an analgesic, while its inherent neurotoxicity, mediated through ATP depletion, poses a major challenge for therapeutic development. This technical guide has provided a comprehensive overview of (-)-eseroline, including quantitative pharmacological data, detailed experimental protocols, and visualizations of its key signaling pathways. A thorough understanding of its multifaceted nature is crucial for researchers in the fields of pharmacology, toxicology, and drug discovery. Further investigation into the precise mechanisms of its neurotoxicity and the development of strategies to mitigate these effects will be essential to unlock any potential therapeutic value of this intriguing molecule and its derivatives.

References

(-)-Eseroline Fumarate: An In-depth Technical Guide on Opioid Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data on Opioid Receptor Interaction

A thorough review of the scientific literature did not yield specific quantitative data for the binding affinity (Ki) or functional activity (EC50, Emax) of (-)-eseroline fumarate (B1241708) at the mu (µ), delta (δ), and kappa (κ) opioid receptors. Qualitative studies have established that the enantiomers of eseroline (B613827) bind to opiate receptors in rat brain membranes and exhibit opioid agonist properties, such as the inhibition of adenylate cyclase.[1] However, only the (-)-enantiomer demonstrates potent narcotic agonist activity in vivo, comparable to morphine.[1] The analgesic effects of (-)-eseroline are reversed by the non-selective opioid antagonist naloxone, further supporting its action through opioid receptors.

To facilitate future research and a direct comparison of (-)-eseroline's properties with other opioids, the following tables are presented as templates for the presentation of such quantitative data once it becomes available.

Table 1: (-)-Eseroline Fumarate Opioid Receptor Binding Affinities (Ki)

Compoundµ-Opioid Receptor (Ki in nM)δ-Opioid Receptor (Ki in nM)κ-Opioid Receptor (Ki in nM)
This compoundData not availableData not availableData not available
Reference Agonist (e.g., Morphine)~1-10~100-1000~100-1000
Reference Antagonist (e.g., Naloxone)~1-5~10-50~10-50

Table 2: this compound Opioid Receptor Functional Activity (EC50 and Emax)

AssayReceptorParameterThis compoundReference Agonist (e.g., DAMGO)
GTPγS Binding µ-OpioidEC50 (nM)Data not available~10-100
Emax (%)Data not available100%
δ-OpioidEC50 (nM)Data not available~1-10
Emax (%)Data not available100%
κ-OpioidEC50 (nM)Data not available~10-100
Emax (%)Data not available100%
Adenylate Cyclase Inhibition µ-OpioidEC50 (nM)Data not available~1-10
Emax (% Inhibition)Data not available100%
δ-OpioidEC50 (nM)Data not available~1-10
Emax (% Inhibition)Data not available100%
κ-OpioidEC50 (nM)Data not available~1-10
Emax (% Inhibition)Data not available100%

Experimental Protocols

The following are detailed methodologies for key experiments that are fundamental in characterizing the interaction of a compound like this compound with opioid receptors.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.

1. Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human mu, delta, or kappa opioid receptor.

  • Radioligand: A tritiated ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., naloxone) to determine non-specific binding.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of this compound or the non-specific binding control.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any residual unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

  • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the agonist-induced activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

1. Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

  • GDP: Guanosine diphosphate, to ensure G-proteins are in their inactive state at the start of the assay.

  • Test Compound: this compound.

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.

  • Filtration Apparatus and Scintillation Counter.

2. Procedure:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Pre-incubation: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of this compound. Incubate for a short period to allow the compound to bind to the receptors.

  • Initiation: Add [³⁵S]GTPγS to each well to initiate the reaction.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound.

  • The concentration that produces 50% of the maximal stimulation is the EC50 value, which represents the potency of the agonist. The maximal stimulation observed is the Emax.

Adenylate Cyclase Inhibition Assay

This assay measures the functional consequence of Gi/o-coupled GPCR activation by quantifying the inhibition of adenylate cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

1. Materials:

  • Cell Line: A cell line stably expressing the opioid receptor of interest (e.g., CHO or HEK293).

  • Forskolin (B1673556): An activator of adenylate cyclase used to stimulate cAMP production.

  • Test Compound: this compound.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell Culture Reagents.

2. Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound for a defined period.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylate cyclase and incubate for a specific time.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

3. Data Analysis:

  • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the EC50 (potency) and Emax (efficacy) from the resulting dose-response curve.

Visualizations

Signaling Pathways

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Eseroline Eseroline Opioid_Receptor μ-Opioid Receptor Eseroline->Opioid_Receptor Binds G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates Adenylate_Cyclase Adenylate Cyclase G_alpha->Adenylate_Cyclase Inhibits Ion_Channel Ion Channel (e.g., K+) G_betagamma->Ion_Channel Modulates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Cellular_Response Cellular Response (e.g., Hyperpolarization, Reduced Neurotransmission) cAMP->Cellular_Response Ion_Channel->Cellular_Response

Caption: Mu-Opioid Receptor Signaling Pathway.

Experimental Workflows

Radioligand_Binding_Assay_Workflow start Start prep Prepare Serial Dilutions of (-)-Eseroline start->prep incubation Incubate: - Cell Membranes - Radioligand ([³H]DAMGO) - (-)-Eseroline prep->incubation filtration Rapid Filtration (Separates Bound/Unbound) incubation->filtration wash Wash Filters filtration->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analysis Data Analysis (IC50 → Ki Calculation) quantify->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

GTP_gamma_S_Assay_Workflow start Start prep Prepare Serial Dilutions of (-)-Eseroline start->prep pre_incubation Pre-incubate: - Cell Membranes - GDP - (-)-Eseroline prep->pre_incubation initiation Initiate with [³⁵S]GTPγS pre_incubation->initiation incubation Incubate at 30°C initiation->incubation filtration Rapid Filtration incubation->filtration wash Wash Filters filtration->wash quantify Quantify Radioactivity wash->quantify analysis Data Analysis (EC50 and Emax) quantify->analysis end End analysis->end

Caption: GTPγS Functional Assay Workflow.

References

An In-depth Technical Guide on the Acetylcholinesterase Inhibition by (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a metabolite of the acetylcholinesterase (AChE) inhibitor physostigmine (B191203), is a potent, reversible, and competitive inhibitor of acetylcholinesterase. This technical guide provides a comprehensive overview of the acetylcholinesterase-inhibiting properties of (-)-Eseroline fumarate (B1241708), including its mechanism of action, quantitative inhibition data, and detailed experimental protocols for its assessment. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and neuroscience research, particularly those with an interest in cholinergic signaling and its modulation.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates the nerve impulse.[1] Inhibition of AChE leads to an accumulation of ACh, thereby enhancing cholinergic neurotransmission.[2] This mechanism is a key therapeutic strategy for conditions associated with cholinergic deficits, such as Alzheimer's disease and myasthenia gravis.[1]

(-)-Eseroline is a metabolite of physostigmine, a well-known AChE inhibitor.[3] Unlike its parent compound, (-)-Eseroline's inhibition of AChE is characterized as weak and easily reversible.[3] It also exhibits potent analgesic effects mediated through the μ-opioid receptor.[3] This dual activity presents a unique pharmacological profile. This guide focuses specifically on the acetylcholinesterase inhibitory properties of (-)-Eseroline fumarate.

Mechanism of Acetylcholinesterase Inhibition

(-)-Eseroline acts as a competitive inhibitor of acetylcholinesterase.[4] This means that it binds to the active site of the enzyme, thereby preventing the substrate, acetylcholine, from binding and being hydrolyzed. The inhibition by eseroline (B613827) is rapid and reversible.[4][5] Studies have shown that its inhibitory action is fully developed in less than 15 seconds and is quickly reversed upon dilution, with maximum enzymatic activity regained within 15 seconds.[4]

The interaction of (-)-Eseroline with AChE is a transient process, with kinetic studies indicating that the rates of association and dissociation are significantly higher than those of its parent compound, eserine (physostigmine).[5]

Quantitative Inhibition Data

The inhibitory potency of (-)-Eseroline has been quantified using the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The following table summarizes the reported Ki values for eseroline against acetylcholinesterase from various sources.

CompoundEnzyme SourceInhibition Constant (Ki)Notes
Eseroline salicylateElectric eel AChE0.15 ± 0.08 µMCompetitive inhibitor.[4]
Eseroline salicylateHuman Red Blood Cell AChE0.22 ± 0.10 µMCompetitive inhibitor.[4]
Eseroline salicylateRat Brain AChE0.61 ± 0.12 µMCompetitive inhibitor.[4]
Eseroline salicylateHorse Serum Butyrylcholinesterase (BuChE)208 ± 42 µMExtremely weak inhibitor of BuChE.[4]

Signaling Pathway

The inhibition of acetylcholinesterase by this compound directly impacts the cholinergic signaling pathway. By preventing the breakdown of acetylcholine, (-)-Eseroline increases the concentration and duration of action of this neurotransmitter in the synaptic cleft. This leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron, thereby potentiating cholinergic neurotransmission.

Cholinergic_Synapse_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release Choline_uptake Choline Transporter AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis nAChR Nicotinic Receptor ACh->nAChR Binds mAChR Muscarinic Receptor ACh->mAChR Binds AChE->Choline_uptake Choline Eseroline (-)-Eseroline Eseroline->AChE Inhibits Postsynaptic_response Postsynaptic Response nAChR->Postsynaptic_response Activates mAChR->Postsynaptic_response Activates

Cholinergic synapse with AChE inhibition.

Experimental Protocols

The most common method for determining acetylcholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is designed for a 96-well microplate format.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • This compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation:

  • 0.1 M Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate. Adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.

  • ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.

  • AChE Solution (1 U/mL): Prepare a stock solution of AChE and dilute it with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep the solution on ice.

  • This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of concentrations for testing.

Assay Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB solution + 10 µL ATCI solution.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB solution + 10 µL of the solvent used for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB solution + 10 µL of this compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: To all wells, add 10 µL of the 14 mM ATCI solution to start the enzymatic reaction. The final volume in each well should be 180 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

Ellman_Assay_Workflow start Start: Prepare Reagents plate_setup Plate Setup in 96-well Plate (Blank, Control, Test Samples) start->plate_setup pre_incubation Pre-incubation (10 min at 25°C) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add ATCI Substrate) pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (Absorbance at 412 nm for 10-15 min) reaction_initiation->kinetic_measurement data_analysis Data Analysis (% Inhibition, IC50/Ki Determination) kinetic_measurement->data_analysis end End data_analysis->end

Experimental workflow for the Ellman's assay.

Conclusion

This compound is a noteworthy competitive and reversible inhibitor of acetylcholinesterase. Its rapid on-off binding kinetics distinguish it from its parent compound, physostigmine. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the pharmacological properties of (-)-Eseroline and its potential applications in modulating cholinergic neurotransmission. The provided diagrams of the signaling pathway and experimental workflow serve as visual aids to better understand the compound's mechanism of action and the methodology for its study. Further research into the specific IC50 values and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

Preclinical Profile of (-)-Eseroline Fumarate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has demonstrated a complex preclinical pharmacological profile, exhibiting potent centrally-mediated antinociceptive effects, alongside a capacity for acetylcholinesterase inhibition and a notable neurotoxic potential. This technical guide synthesizes the available preclinical data on (-)-Eseroline fumarate (B1241708), presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key signaling pathways to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction

(-)-Eseroline is an alkaloid that acts as an opioid agonist, primarily mediating its analgesic effects through the µ-opioid receptor.[1] Unlike its parent compound, physostigmine, the acetylcholinesterase inhibition produced by (-)-Eseroline is weak and reversible.[1] Despite its potent analgesic properties, which have been reported to be stronger than morphine, its clinical development has been hampered by a narrow therapeutic window, underscored by significant neurotoxicity.[1][2] This document provides an in-depth overview of the core preclinical findings for (-)-Eseroline fumarate.

Antinociceptive and Analgesic Effects

Data Presentation: Antinociceptive Activity
Compound Test Model Species Route of Administration ED50 (mg/kg) Reference
(-)-EserolineNot SpecifiedNot SpecifiedNot SpecifiedData Not Available[2]
MorphineTail-FlickRatIntrathecal0.0034[2]
MorphineTail-FlickRatIntraperitoneal1.5 - 3.0[3]
MorphineHot PlateRatSubcutaneous2.6 - 4.9[4]
MorphineHot PlateMouseNot Specified~3.25[5]

Note: While one study reports (-)-Eseroline's antinociceptive action is stronger than morphine, specific ED50 values for (-)-Eseroline were not provided.[2] The table includes morphine ED50 values from various studies for contextual comparison.

Opioid Receptor Binding Affinity

The analgesic effects of (-)-Eseroline are primarily mediated by its agonist activity at opioid receptors. However, specific binding affinity (Ki) values for (-)-Eseroline at the mu (µ), delta (δ), and kappa (κ) opioid receptor subtypes are not consistently reported in publicly available literature. It is established that its analgesic effects are mediated through the µ-opioid receptor.[1]

Data Presentation: Opioid Receptor Binding Affinity
Compound Receptor Subtype Ki (nM) Reference
(-)-Eserolineµ (mu)Data Not Available
(-)-Eserolineδ (delta)Data Not Available
(-)-Eserolineκ (kappa)Data Not Available
Morphineµ (mu)1.2[6]
Morphineδ (delta)Low Affinity[7]
Morphineκ (kappa)Low Affinity[7]

Acetylcholinesterase Inhibition

(-)-Eseroline exhibits a reversible and competitive inhibitory effect on acetylcholinesterase (AChE), although this action is significantly weaker than that of its parent compound, physostigmine.

Data Presentation: Acetylcholinesterase Inhibition
Enzyme Source Inhibition Constant (Ki) Reference
Electric Eel AChE0.15 ± 0.08 µM[8]
Human Red Blood Cell AChE0.22 ± 0.10 µM[8]
Rat Brain AChE0.61 ± 0.12 µM[8]
Horse Serum Butyrylcholinesterase (BuChE)208 ± 42 µM[8]

Neurotoxicity

A significant factor limiting the therapeutic potential of (-)-Eseroline is its demonstrated neurotoxicity. In vitro studies have shown that (-)-Eseroline can induce neuronal cell death, a mechanism linked to the depletion of intracellular ATP.[9]

Data Presentation: In Vitro Neurotoxicity
Cell Line Endpoint LC50 / EC50 (µM) Timepoint Reference
NG-108-15 (Neuroblastoma-Glioma Hybrid)50% Adenine Nucleotide Release / LDH Leakage40 - 7524 hr[9]
N1E-115 (Mouse Neuroblastoma)50% Adenine Nucleotide Release / LDH Leakage40 - 7524 hr[9]
C6 (Rat Glioma)50% Adenine Nucleotide Release / LDH Leakage80 - 12024 hr[9]
ARL-15 (Rat Liver)50% Adenine Nucleotide Release / LDH Leakage80 - 12024 hr[9]
N1E-115 (Mouse Neuroblastoma)>50% ATP Loss3001 hr[9]

Experimental Protocols

Antinociception Testing: Hot Plate Method

The hot plate test is a widely used method to assess the response to thermal pain and is sensitive to centrally acting analgesics.

  • Apparatus: A commercially available hot plate apparatus consisting of a heated surface maintained at a constant temperature. A transparent glass cylinder is often used to confine the animal to the heated area.

  • Animal Model: Typically mice or rats.

  • Procedure:

    • The hot plate surface is pre-heated to a constant temperature, commonly between 50°C and 56°C.[10][11]

    • An animal is placed on the heated surface, and a timer is started simultaneously.

    • The latency to the first sign of a nociceptive response is recorded. Common responses include licking of the fore or hind paws, or jumping.

    • A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded as its latency.[10][12]

    • Animals are tested at baseline and then at various time points after the administration of the test compound (e.g., this compound) or vehicle.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Antinociception Testing: Tail-Flick Method

The tail-flick test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus and is also used to evaluate centrally acting analgesics.

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light onto the animal's tail.

  • Animal Model: Typically mice or rats.

  • Procedure:

    • The animal is gently restrained, often in a specialized holder, with its tail exposed.

    • The radiant heat source is positioned to focus on a specific portion of the tail.

    • The stimulus is activated, and a timer starts.

    • The time taken for the animal to flick or withdraw its tail from the heat source is recorded as the tail-flick latency.

    • A cut-off time is predetermined to prevent tissue damage.

    • Measurements are taken before and after the administration of the test substance.

  • Data Analysis: Similar to the hot plate test, the analgesic effect is quantified by the increase in tail-flick latency compared to baseline.

Signaling Pathways

Opioid Receptor Signaling Pathway (Proposed for (-)-Eseroline)

(-)-Eseroline, as a µ-opioid receptor agonist, is proposed to activate the canonical G-protein coupled receptor (GPCR) signaling cascade. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability and the perception of pain.

Opioid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Eseroline (-)-Eseroline MOR µ-Opioid Receptor (GPCR) Eseroline->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia (Reduced Neuronal Excitability) PKA->Analgesia Leads to Ion_Channel->Analgesia Contributes to

Caption: Proposed opioid signaling pathway for (-)-Eseroline.

Neurotoxicity Signaling Pathway (Proposed for (-)-Eseroline)

The neurotoxic effects of (-)-Eseroline are hypothesized to be initiated by a significant depletion of intracellular ATP. This energy crisis can trigger a cascade of events leading to cellular dysfunction and ultimately, apoptotic or necrotic cell death.

Neurotoxicity_Pathway Eseroline (-)-Eseroline Mitochondria Mitochondrial Dysfunction (Target Unknown) Eseroline->Mitochondria ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Leads to Energy_Crisis Cellular Energy Crisis ATP_Depletion->Energy_Crisis Ion_Pump_Failure Ion Pump Failure Energy_Crisis->Ion_Pump_Failure Causes Cell_Death Neuronal Cell Death (Apoptosis/Necrosis) Energy_Crisis->Cell_Death Triggers Homeostasis_Loss Loss of Ion Homeostasis Ion_Pump_Failure->Homeostasis_Loss Cell_Swelling Cell Swelling Homeostasis_Loss->Cell_Swelling Cell_Swelling->Cell_Death

Caption: Proposed neurotoxicity pathway for (-)-Eseroline.

Discussion and Future Directions

This compound presents a fascinating case of a potent analgesic with a significant safety liability. Its dual action as an opioid agonist and a weak acetylcholinesterase inhibitor contributes to a complex pharmacological profile. The primary challenge for any potential therapeutic application of (-)-Eseroline or its analogs lies in mitigating its neurotoxic effects while preserving its potent antinociceptive activity.

Future preclinical research should focus on several key areas:

  • Quantitative Antinociceptive Profiling: Head-to-head studies generating ED50 values for (-)-Eseroline and standard opioids like morphine in various pain models are crucial for a precise understanding of its potency.

  • Comprehensive Receptor Binding: Determining the Ki values of (-)-Eseroline for all opioid receptor subtypes (µ, δ, κ) will provide a complete picture of its receptor interaction profile.

  • Elucidation of Neurotoxic Mechanisms: A deeper investigation into the molecular events leading to ATP depletion and subsequent neuronal cell death is necessary. Understanding this pathway may reveal strategies to uncouple the analgesic effects from the neurotoxicity.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of (-)-Eseroline analogs could lead to the identification of compounds with an improved therapeutic index, retaining analgesic efficacy while reducing neurotoxicity.

Conclusion

This compound is a potent, centrally-acting analgesic with a clear mechanism of action at opioid receptors. However, its clinical utility is severely limited by its neurotoxic properties, which appear to be mediated by the disruption of cellular energy metabolism. The data and experimental frameworks presented in this technical guide offer a comprehensive summary of the current preclinical understanding of (-)-Eseroline and highlight critical areas for future investigation. A more detailed elucidation of its pharmacological and toxicological pathways will be essential for any further consideration of this compound or its derivatives in drug development programs.

References

Methodological & Application

Application Notes and Protocols for (-)-Eseroline Fumarate in Nociception Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a derivative of physostigmine (B191203), has emerged as a potent antinociceptive agent with a distinct pharmacological profile.[1][2] Unlike its parent compound, (-)-eseroline's primary mechanism of action in nociception is attributed to its activity as an opioid receptor agonist.[1][3] This document provides detailed application notes and protocols for the investigation of (-)-eseroline fumarate (B1241708) in preclinical nociception studies. It is intended to guide researchers in the effective design and execution of experiments to evaluate its analgesic properties and elucidate its mechanism of action.

Pharmacological Profile

(-)-Eseroline exhibits a dual mechanism of action, acting as both an opioid agonist and a reversible acetylcholinesterase (AChE) inhibitor.[4][5] Its antinociceptive effects are primarily mediated through the activation of opioid receptors, as these effects are antagonized by the non-selective opioid antagonist, naloxone.[1] While both enantiomers of eseroline (B613827) bind to opioid receptors, only the (-)-enantiomer demonstrates potent in vivo narcotic agonist activity, comparable to that of morphine.[3]

Quantitative Data

Table 1: Acetylcholinesterase (AChE) Inhibition

Enzyme SourceKi (μM)Reference
Electric Eel0.15 ± 0.08[5]
Human Erythrocytes0.22 ± 0.10[5]
Rat Brain0.61 ± 0.12[5]
Horse Serum (BuChE)208 ± 42[5]

Table 2: In Vivo Nociception Studies (Data to be Determined Experimentally)

Animal ModelAssayRoute of AdministrationED50 (mg/kg)Comments
Mouse/RatHot Plate Teste.g., i.p., s.c., p.o.TBDA 5 mg/kg (i.p.) dose in rats was shown to suppress nociceptive responses to thermal stimuli.[1]
Mouse/RatTail-Flick Teste.g., i.p., s.c., p.o.TBDReported to have a stronger antinociceptive action than morphine in various tests.[2]
MouseAcetic Acid Writhinge.g., i.p., s.c., p.o.TBDA common model for visceral pain.

Table 3: Opioid Receptor Binding Affinity (Data to be Determined Experimentally)

Receptor SubtypeRadioligandPreparationKi (nM) or IC50 (nM)Reference
Mu (μ)e.g., [³H]-DAMGOe.g., Rat BrainTBD
Delta (δ)e.g., [³H]-DPDPEe.g., Rat BrainTBD
Kappa (κ)e.g., [³H]-U69593e.g., Rat BrainTBD

Table 4: Adenylyl Cyclase Inhibition (Data to be Determined Experimentally)

Cell Line/Tissue PreparationAssay TypeIC50 (nM) or EC50 (nM)Comments
e.g., CHO-hMORcAMP AssayTBDEseroline enantiomers show opiate agonist properties as inhibitors of adenylyl cyclase in vitro.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of (-)-eseroline and a general workflow for its preclinical evaluation.

eseroline_pathway eseroline (-)-Eseroline opioid_receptor μ-Opioid Receptor (Gi-coupled) eseroline->opioid_receptor Agonist Binding g_protein Gi/o Protein opioid_receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition downstream Downstream Effects (e.g., K+ channel activation, Ca2+ channel inhibition) g_protein->downstream Modulation camp cAMP adenylyl_cyclase->camp atp ATP atp->adenylyl_cyclase analgesia Analgesia downstream->analgesia

Caption: Proposed signaling pathway for (-)-eseroline's antinociceptive action.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Nociception Studies receptor_binding Opioid Receptor Binding Assays (μ, δ, κ) data_analysis Data Analysis (ED50, Ki, IC50) receptor_binding->data_analysis camp_assay cAMP Inhibition Assay camp_assay->data_analysis ache_assay AChE Inhibition Assay ache_assay->data_analysis hot_plate Hot Plate Test hot_plate->data_analysis tail_flick Tail-Flick Test tail_flick->data_analysis writhing_test Acetic Acid Writhing Test writhing_test->data_analysis compound (-)-Eseroline Fumarate compound->receptor_binding Characterize Mechanism compound->camp_assay Characterize Mechanism compound->ache_assay Characterize Mechanism compound->hot_plate Evaluate Efficacy compound->tail_flick Evaluate Efficacy compound->writhing_test Evaluate Efficacy conclusion Conclusion on Antinociceptive Profile data_analysis->conclusion

Caption: General experimental workflow for preclinical evaluation of (-)-eseroline.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the study of this compound.

Protocol 1: Hot Plate Test for Thermal Nociception

Objective: To assess the central antinociceptive activity of this compound against a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., 55 ± 0.5°C)

  • Animal enclosures for observation

  • Test animals (e.g., male Swiss Webster mice, 20-25 g)

  • This compound solution

  • Vehicle control (e.g., saline)

  • Positive control (e.g., morphine sulfate)

  • Syringes and needles for administration

Procedure:

  • Acclimatization: Acclimate animals to the experimental room for at least 1 hour before testing.

  • Baseline Latency: Gently place each animal on the hot plate and start a stopwatch. Record the latency (in seconds) to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.

  • Grouping and Administration: Randomly assign animals to treatment groups (vehicle, positive control, and various doses of this compound). Administer the compounds via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animals back on the hot plate and measure the reaction latency as in step 2.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Determine the ED50 value using a dose-response curve.

Protocol 2: Tail-Flick Test for Thermal Nociception

Objective: To evaluate the spinal and supraspinal antinociceptive effects of this compound.

Materials:

  • Tail-flick apparatus (radiant heat source)

  • Animal restrainers

  • Test animals (e.g., male Sprague-Dawley rats, 200-250 g)

  • This compound solution

  • Vehicle control

  • Positive control (e.g., morphine sulfate)

  • Syringes and needles

Procedure:

  • Acclimatization: Allow rats to acclimate to the testing environment.

  • Baseline Latency: Gently place the rat in the restrainer and position its tail over the radiant heat source. The apparatus will automatically detect the tail flick and record the latency. Take 2-3 baseline readings for each animal with a 5-minute interval.

  • Grouping and Administration: Assign rats to treatment groups and administer the compounds.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points post-administration. A cut-off time (e.g., 10-15 seconds) is crucial to avoid tissue damage.

  • Data Analysis: Analyze the data similarly to the hot plate test, calculating %MPE and determining the ED50.

Protocol 3: Acetic Acid-Induced Writhing Test for Visceral Nociception

Objective: To assess the peripheral and central analgesic activity of this compound in a model of visceral pain.

Materials:

  • 0.6% Acetic acid solution

  • Observation chambers

  • Test animals (e.g., male BALB/c mice, 18-22 g)

  • This compound solution

  • Vehicle control

  • Positive control (e.g., acetylsalicylic acid)

  • Syringes and needles

Procedure:

  • Grouping and Administration: Randomly group the mice and administer the test compounds or controls.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes for i.p. administration), inject 0.6% acetic acid (10 mL/kg) intraperitoneally.

  • Observation: Immediately place the mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes in control - Mean writhes in treated) / Mean writhes in control ] x 100. Determine the ED50 from the dose-response curve.

Protocol 4: Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor subtype of interest (e.g., from CHO cells or rat brain homogenates)

  • Radiolabeled ligand specific for the receptor subtype (e.g., [³H]-DAMGO for mu)

  • Non-labeled competing ligand (for non-specific binding, e.g., naloxone)

  • This compound at various concentrations

  • Incubation buffer (e.g., Tris-HCl)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Assay Setup: In test tubes, combine the cell membrane preparation, the radiolabeled ligand, and either buffer (for total binding), excess non-labeled ligand (for non-specific binding), or varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 5: cAMP Inhibition Assay

Objective: To measure the functional potency (IC50 or EC50) of this compound in inhibiting adenylyl cyclase activity via a Gi-coupled opioid receptor.

Materials:

  • Cells expressing the opioid receptor of interest (e.g., CHO-hMOR)

  • Adenylyl cyclase activator (e.g., forskolin)

  • This compound at various concentrations

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium and plates

  • Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate (e.g., 96- or 384-well) and culture until they reach the desired confluency.

  • Compound Addition: Pre-incubate the cells with varying concentrations of this compound for a short period.

  • Stimulation: Add forskolin (B1673556) to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound. Determine the IC50 or EC50 value from the resulting dose-response curve.

Conclusion

This compound is a promising compound for nociception research due to its potent opioid agonist properties. The protocols and data presented in these application notes provide a framework for its systematic investigation. Further studies are warranted to fully characterize its in vivo efficacy in various pain models, determine its opioid receptor subtype selectivity, and further elucidate its downstream signaling pathways. This will be crucial for understanding its full therapeutic potential as an analgesic.

References

Application Notes and Protocols for the Use of (-)-Eseroline Fumarate in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203).[1][2] In the context of neuronal cell culture, current scientific literature primarily documents its application as a neurotoxic agent.[1] Studies have demonstrated that (-)-Eseroline induces neuronal cell death, making it a useful compound for modeling neuronal injury and for screening potential neuroprotective agents.[1] Its mechanism of action in this context involves the depletion of cellular ATP.[1]

Beyond its toxic effects at micromolar concentrations, (-)-Eseroline is also known to be a reversible acetylcholinesterase (AChE) inhibitor and possesses opioid receptor agonist properties.[3][4][5] These characteristics suggest a complex pharmacological profile that may be of interest in various areas of neuroscience research.

These application notes provide an overview of the documented effects of (-)-Eseroline in neuronal cell culture and detailed protocols for its use in studying neurotoxicity.

Data Presentation

The following tables summarize the quantitative data from studies on the effects of (-)-Eseroline on various neuronal and non-neuronal cell lines.

Table 1: Cytotoxic Effects of (-)-Eseroline on Various Cell Lines

Cell LineDescriptionParameterConcentration for 50% Effect (24 hr)Reference
NG-108-15Neuroblastoma-Glioma HybridAdenine Nucleotide Release40-75 µM[1]
NG-108-15Neuroblastoma-Glioma HybridLDH Leakage40-75 µM[1]
N1E-115Mouse NeuroblastomaAdenine Nucleotide Release40-75 µM[1]
N1E-115Mouse NeuroblastomaLDH Leakage40-75 µM[1]
C6Rat GliomaAdenine Nucleotide Release80-120 µM[1]
C6Rat GliomaLDH Leakage80-120 µM[1]
ARL-15Rat Liver (Non-neuronal)Adenine Nucleotide Release80-120 µM[1]
ARL-15Rat Liver (Non-neuronal)LDH Leakage80-120 µM[1]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of (-)-Eseroline

Enzyme SourceInhibition Constant (Ki)Reference
Electric Eel AChE0.15 ± 0.08 µM[3]
Human RBC AChE0.22 ± 0.10 µM[3]
Rat Brain AChE0.61 ± 0.12 µM[3]
Horse Serum BuChE208 ± 42 µM[3]

Experimental Protocols

Protocol 1: Assessment of (-)-Eseroline-Induced Cytotoxicity in Neuronal Cells

This protocol details the methodology for evaluating the cytotoxic effects of (-)-Eseroline using the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.

Materials:

  • Neuronal cells (e.g., SH-SY5Y, N1E-115, or NG-108-15)

  • Complete cell culture medium

  • (-)-Eseroline fumarate (B1241708)

  • Phosphate-Buffered Saline (PBS)

  • LDH cytotoxicity assay kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture neuronal cells in T-75 flasks to ~80% confluency.

    • Trypsinize and seed the cells into 96-well plates at a density of 1.5 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.

  • Preparation of (-)-Eseroline Fumarate Solutions:

    • Prepare a stock solution of this compound in sterile distilled water or an appropriate solvent.

    • Prepare serial dilutions of (-)-Eseroline in serum-free cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 500 µM).

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared (-)-Eseroline dilutions to the respective wells.

    • Include a vehicle control (medium with solvent, if applicable) and an untreated control.

    • For a positive control for maximum LDH release, add lysis buffer (from the LDH kit) to a set of wells 45 minutes before the assay endpoint.

    • Incubate the plate for the desired time period (e.g., 24 hours).

  • LDH Assay:

    • Following incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula:

Protocol 2: Measurement of Cellular ATP Levels Following (-)-Eseroline Treatment

This protocol describes how to assess the effect of (-)-Eseroline on intracellular ATP levels, a key indicator of its mechanism of toxicity.

Materials:

  • Neuronal cells (e.g., N1E-115)

  • Complete cell culture medium

  • This compound

  • ATP assay kit (e.g., luciferin-luciferase based)

  • Lysis buffer (compatible with the ATP assay)

  • 96-well opaque-walled microplates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1-3 from Protocol 1 to seed and treat the cells with various concentrations of (-)-Eseroline for the desired duration (e.g., 1 hour).

  • Cell Lysis:

    • After the treatment period, remove the medium and wash the cells once with cold PBS.

    • Add the recommended volume of lysis buffer to each well and incubate according to the ATP assay kit's protocol to ensure complete cell lysis.

  • ATP Measurement:

    • Prepare the ATP assay reagent as per the manufacturer's instructions.

    • Add the ATP assay reagent to each well of the opaque-walled 96-well plate.

    • Add an equal volume of the cell lysate to the wells containing the reagent.

    • Measure the luminescence immediately using a luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Determine the ATP concentration in the cell lysates by comparing their luminescence readings to the standard curve.

    • Express the results as a percentage of the ATP levels in untreated control cells.

Visualizations

Signaling Pathway

eseroline_toxicity eseroline (-)-Eseroline atp_depletion ATP Depletion eseroline->atp_depletion Inhibits mitochondrial function (proposed) cell_membrane Neuronal Cell Membrane intracellular Intracellular Space membrane_damage Membrane Damage atp_depletion->membrane_damage Leads to cell_death Neuronal Cell Death atp_depletion->cell_death Induces ldh_leakage LDH Leakage membrane_damage->ldh_leakage Results in ldh_leakage->cell_death Indicator of

Caption: Proposed mechanism of (-)-Eseroline-induced neuronal cell death.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Culture Neuronal Cells (e.g., SH-SY5Y) cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding treatment Treat Cells with (-)-Eseroline (24h) cell_seeding->treatment eseroline_prep Prepare (-)-Eseroline Dilutions eseroline_prep->treatment ldh_assay LDH Cytotoxicity Assay treatment->ldh_assay atp_assay Cellular ATP Assay treatment->atp_assay data_analysis Calculate % Cytotoxicity & ATP Levels ldh_assay->data_analysis atp_assay->data_analysis dose_response Generate Dose-Response Curves data_analysis->dose_response

Caption: Workflow for assessing the effects of (-)-Eseroline.

References

Application Notes and Protocols for (-)-Eseroline Fumarate Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has garnered interest in pharmacological research for its distinct opioid-like analgesic properties.[1][2] Unlike its parent compound, (-)-eseroline exhibits weak and reversible acetylcholinesterase (AChE) inhibition.[3] Its primary mechanism of action for analgesia is attributed to its activity as a µ-opioid receptor agonist.[2] These characteristics make (-)-eseroline a subject of investigation for potential therapeutic applications in pain management. This document provides detailed application notes and protocols for the administration of (-)-eseroline fumarate (B1241708) in various animal models to assess its analgesic and other physiological effects.

Data Presentation

Analgesic Efficacy of (-)-Eseroline Fumarate in Rodents
Animal ModelAssayRoute of AdministrationDose (mg/kg)Observed EffectDuration of EffectAntagonistReference
RatNociceptive Thalamic Neuron Firing (Mechanical and Thermal Stimuli)Intraperitoneal (i.p.)5Suppression of nociceptive responses~60 minutesNaloxone (1 mg/kg, i.p.)[1]
RatMicturition ReflexSubcutaneous (s.c.)3-10Increased bladder capacity, decreased voiding efficiencyNot specifiedNaloxone[4]
Cat, RodentsGeneral AntinociceptionSubcutaneous (s.c.)Not specifiedPotent antinociceptive action, stronger than morphineShorter than morphineNot specified[2]
In Vitro Acetylcholinesterase (AChE) Inhibition
Enzyme SourceInhibitorKi (µM)
Electric Eel AChE(-)-Eseroline0.15 ± 0.08
Human Red Blood Cell AChE(-)-Eseroline0.22 ± 0.10
Rat Brain AChE(-)-Eseroline0.61 ± 0.12
Horse Serum Butyrylcholinesterase (BuChE)(-)-Eseroline208 ± 42

Experimental Protocols

Protocol 1: Assessment of Antinociceptive Activity using the Hot Plate Test in Rats

Objective: To evaluate the analgesic effect of this compound by measuring the latency of a rat's response to a thermal stimulus.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Hot plate apparatus (e.g., Eddy's Hot Plate)

  • Male Wistar rats (200-250 g)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Timer

Procedure:

  • Animal Acclimation: Acclimate rats to the experimental room for at least 60 minutes before testing.

  • Baseline Latency:

    • Set the hot plate temperature to 55 ± 0.5°C.

    • Gently place a rat on the hot plate and immediately start the timer.

    • Observe the animal for signs of nociception, such as hind paw licking or jumping.

    • Stop the timer at the first sign of a nociceptive response and record the latency.

    • To prevent tissue damage, a cut-off time of 30-60 seconds should be established. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.

  • Drug Administration:

    • Dissolve this compound in sterile saline to the desired concentration (e.g., for a 5 mg/kg dose).

    • Administer the solution intraperitoneally to the treatment group of rats.

    • Administer an equivalent volume of sterile saline to the control group.

  • Post-Treatment Latency:

    • At predetermined time points after injection (e.g., 15, 30, 60, and 90 minutes), place each rat back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the mean ± SEM for the response latencies at each time point for both control and treatment groups.

    • Analyze the data using an appropriate statistical test (e.g., t-test or ANOVA) to determine the significance of the analgesic effect.

Protocol 2: Evaluation of Antinociceptive Activity using the Tail-Flick Test in Mice

Objective: To assess the spinal analgesic effects of this compound by measuring the latency of a mouse's tail-flick response to a radiant heat stimulus.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Tail-flick analgesia meter

  • Male albino mice (20-25 g)

  • Syringes and needles for subcutaneous (s.c.) injection

  • Animal restrainers

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the testing environment.

  • Baseline Latency:

    • Gently restrain a mouse, allowing its tail to be exposed.

    • Position the tail over the radiant heat source of the tail-flick meter.

    • Activate the heat source and start the timer.

    • The timer will automatically stop when the mouse flicks its tail away from the heat. Record this latency.

    • A cut-off time (typically 10-15 seconds) must be set to prevent tissue damage.

  • Drug Administration:

    • Prepare the this compound solution in sterile saline.

    • Administer the solution subcutaneously to the treatment group.

    • Administer an equivalent volume of saline to the control group.

  • Post-Treatment Latency:

    • Measure the tail-flick latency at various time points after injection (e.g., 15, 30, 60 minutes).

  • Data Analysis:

    • Compare the post-treatment latencies to the baseline latencies and between the treatment and control groups using appropriate statistical methods.

Signaling Pathways and Workflows

Putative Signaling Pathway of (-)-Eseroline via µ-Opioid Receptor

eseroline_mu_opioid_pathway eseroline (B613827) (-)-Eseroline mu_receptor µ-Opioid Receptor eseroline->mu_receptor gi_protein Gi/o Protein mu_receptor->gi_protein Activation g_alpha Gαi/o gi_protein->g_alpha Dissociation g_betagamma Gβγ gi_protein->g_betagamma ac Adenylyl Cyclase g_alpha->ac Inhibition girk GIRK Channels g_betagamma->girk Activation camp cAMP ac->camp analgesia Analgesia camp->analgesia k_ion K+ Efflux girk->k_ion hyperpolarization Hyperpolarization k_ion->hyperpolarization hyperpolarization->analgesia

Caption: Putative signaling of (-)-Eseroline via the µ-opioid receptor.

Experimental Workflow for Analgesia Testing

analgesia_workflow acclimation Animal Acclimation baseline Baseline Nociceptive Response Measurement acclimation->baseline grouping Randomization into Control and Treatment Groups baseline->grouping administration Drug/Vehicle Administration grouping->administration post_treatment Post-Treatment Nociceptive Response Measurement administration->post_treatment data_analysis Data Analysis and Statistical Comparison post_treatment->data_analysis

Caption: General workflow for in vivo analgesia experiments.

References

Application Notes and Protocols for the Quantification of (-)-Eseroline Fumarate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed framework for the quantitative analysis of (-)-Eseroline fumarate (B1241708) in various matrices, including pharmaceutical formulations and biological fluids. The described High-Performance Liquid Chromatography (HPLC) method is based on established analytical principles for similar compounds, ensuring high sensitivity and selectivity.

Introduction

(-)-Eseroline is a metabolite of the cholinesterase inhibitor physostigmine (B191203) and is of significant interest in pharmaceutical research. Accurate and precise quantification of (-)-Eseroline fumarate is crucial for pharmacokinetic studies, quality control of drug products, and stability testing. This document outlines a robust reversed-phase HPLC method with fluorescence detection, a technique well-suited for the analysis of fluorescent compounds in complex matrices due to its high sensitivity and ability to minimize interferences.[1][2][3] The method described herein is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Materials and Methods

Equipment and Reagents
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.

  • Chromatographic Column: Kinetex C18, 100 Å, 2.6 µm, 100 x 4.6 mm (or equivalent).[1][2][3]

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Formic acid (LC-MS grade)

    • Water (HPLC grade or Milli-Q)

    • Internal Standard (IS): N-methylphysostigmine (or a structurally similar compound with stable chromatographic behavior).[1][2]

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These parameters should be considered a starting point and may require optimization based on the specific HPLC system and sample matrix.

ParameterRecommended Setting
Column Kinetex C18, 100 Å, 2.6 µm, 100 x 4.6 mm[1][2][3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Gradient Elution See Table 2 for a typical gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Fluorescence Detection Excitation: 254 nm, Emission: 355 nm[1][2]

Table 1: HPLC Chromatographic Conditions

Table 2: Typical Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
7.01090
7.1955
10.0955

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL of (-)-Eseroline): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in methanol to achieve a final concentration of 100 µg/mL of the free base.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve the internal standard in methanol to a final concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired calibration range (e.g., 0.05 - 10 ng/mL).[1][2] Spike each working standard with the internal standard to a constant concentration.

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Pharmaceutical Formulations (e.g., tablets, injections):

    • Accurately weigh and finely powder a representative sample of the formulation.

    • Dissolve a portion of the powdered sample in a suitable solvent (e.g., methanol or mobile phase) to obtain a theoretical concentration within the calibration range.

    • Sonicate and/or vortex to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter.

    • Spike with the internal standard before injection.

  • For Biological Matrices (e.g., plasma):

    • A liquid-liquid extraction (LLE) procedure is recommended for plasma samples.[1][2]

    • To 100 µL of plasma, add the internal standard and an appropriate extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and heptane).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.

ParameterTypical Results
Linearity (r²) > 0.999[1][2]
Limit of Detection (LOD) 0.025 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[1][2]
Intra- and Inter-day Precision (%RSD) 0.7% to 6.6%[1][2]
Intra- and Inter-day Accuracy (%) 97.5% - 110.0%[1][2]
Recovery (%) 80.3% for eseroline[1][2]

Table 3: Summary of Method Validation Parameters

Data Analysis

A calibration curve is constructed by plotting the peak area ratio of (-)-Eseroline to the internal standard against the concentration of the calibration standards. The concentration of (-)-Eseroline in the samples is then determined from the calibration curve using the peak area ratio obtained from the sample chromatograms.

Visual Representations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard This compound Reference Standard StockSol Prepare Stock Solutions Standard->StockSol Sample Sample Matrix (e.g., Pharmaceutical, Plasma) SamplePrep Sample Extraction/ Dilution Sample->SamplePrep IS Internal Standard IS->StockSol IS->SamplePrep WorkingStd Prepare Working Standards StockSol->WorkingStd HPLC HPLC System (Kinetex C18 Column) WorkingStd->HPLC Inject SamplePrep->HPLC Inject Detection Fluorescence Detection (Ex: 254 nm, Em: 355 nm) HPLC->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify (-)-Eseroline Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC quantification of (-)-Eseroline.

References

Application Notes and Protocols for the Detection of (-)-Eseroline Fumarate in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline is a principal metabolite of the acetylcholinesterase inhibitor physostigmine (B191203).[1][2] Accurate and sensitive quantification of (-)-eseroline in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments, particularly given its potential for neurotoxicity.[3][4][5] These application notes provide detailed protocols for the determination of (-)-eseroline in plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection. The described methodology is demonstrated to be reliable, sensitive, and suitable for routine analysis in a clinical or research setting.[3][6]

Analytical Method Overview

The presented method utilizes a reversed-phase HPLC system coupled with a fluorescence detector for the sensitive and selective quantification of (-)-eseroline.[3][7] Plasma samples undergo a simple and efficient liquid-liquid extraction (LLE) procedure to isolate the analyte of interest and remove interfering substances.[3] The chromatographic conditions are optimized to achieve excellent separation and resolution of (-)-eseroline from endogenous plasma components.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plasma Plasma Sample Collection (with ascorbic acid) spike Spike with Internal Standard (e.g., N-methylphysostigmine) plasma->spike alkalinize Alkalinization spike->alkalinize lle Liquid-Liquid Extraction (methyl-t-butyl ether) alkalinize->lle evaporate Evaporation of Organic Phase lle->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection Injection into HPLC System reconstitute->injection separation Chromatographic Separation (C18 or Silica (B1680970) Gel Column) injection->separation detection Fluorescence Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Eseroline (B613827) calibration->quantification

Caption: Workflow for (-)-Eseroline Quantification in Plasma.

Quantitative Data Summary

The following tables summarize the performance characteristics of the HPLC method for the quantification of (-)-eseroline in plasma.

Table 1: Method Validation Parameters

ParameterResultReference
Linearity Range0.05 - 10.0 ng/mL[3][7]
Correlation Coefficient (r²)> 0.999[3][7]
Limit of Detection (LOD)0.025 ng/mL[3][7]
Lower Limit of Quantification (LLOQ)0.05 ng/mL[3][7]
Mean Recovery80.3% - 84.1%[3][6]

Table 2: Precision and Accuracy Data

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
(-)-Eseroline4.05 - 8.783.59 - 6.8297.5 - 110.097.5 - 110.0[3][6]

Experimental Protocols

Materials and Reagents
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Fluorescence detector

  • Reversed-phase C18 column (e.g., Kinetex C18) or a silica gel column[3][6]

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
  • Plasma Collection and Stabilization: Collect blood samples in tubes containing an anticoagulant. To prevent oxidation, it is recommended to add an ascorbic acid solution to the plasma samples.[6] Samples can be stored at -20°C for up to 4 months.[6]

  • Internal Standard Spiking: To a 1.0 mL aliquot of plasma sample, add a known concentration of the internal standard (e.g., N-methylphysostigmine).[3]

  • Alkalinization: Add 1.0 mL of borate buffer (pH 8.0) to the plasma sample and vortex briefly.[8]

  • Liquid-Liquid Extraction: Add 5.0 mL of methyl-t-butyl ether to the sample.[6] Vortex vigorously for 2 minutes and then centrifuge at 3500 x g for 10 minutes.[8]

  • Separation: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase and vortex to dissolve. The sample is now ready for HPLC analysis.

Protocol 2: HPLC Analysis
  • Chromatographic Conditions (Reversed-Phase Method): [3][7]

    • Column: Kinetex C18

    • Mobile Phase: Gradient elution with a mixture of acetonitrile and an aqueous buffer.

    • Flow Rate: As per column manufacturer's recommendation.

    • Injection Volume: 50 µL

    • Fluorescence Detection: Excitation at 254 nm and emission at 355 nm.[3]

  • Chromatographic Conditions (Normal-Phase Method): [6]

    • Column: Silica gel column

    • Mobile Phase: Perchloric acid in methanol.[6]

    • Flow Rate: As per column manufacturer's recommendation.

    • Injection Volume: Appropriate for the system.

    • Fluorescence Detection: Appropriate excitation and emission wavelengths for eseroline.

  • Calibration Curve: Prepare a series of calibration standards by spiking known amounts of (-)-eseroline into drug-free plasma and processing them as described in Protocol 1. Plot the peak area ratio of eseroline to the internal standard against the nominal concentration to generate a calibration curve.

  • Sample Analysis: Inject the reconstituted samples into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of (-)-eseroline in the unknown samples by interpolating the peak area ratios from the calibration curve.

Signaling Pathway Context

(-)-Eseroline is a metabolite of physostigmine, a reversible cholinesterase inhibitor.[1] Physostigmine acts by inhibiting the acetylcholinesterase enzyme, which leads to an increase in the levels of acetylcholine (B1216132) in the synaptic cleft.[1] This enhancement of cholinergic neurotransmission is the basis for its therapeutic and toxic effects. Eseroline itself also possesses some inhibitory activity against acetylcholinesterase.[9]

G cluster_cholinergic Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor binds Response Postsynaptic Response Receptor->Response activates Physostigmine Physostigmine Physostigmine->AChE inhibits Eseroline (-)-Eseroline Eseroline->AChE inhibits

Caption: Inhibition of Acetylcholinesterase by Physostigmine and (-)-Eseroline.

This document provides a comprehensive guide for the quantitative analysis of (-)-eseroline in plasma. Adherence to these protocols will ensure accurate and reproducible results for pharmacokinetic and other related studies.

References

Application Notes and Protocols for (-)-Eseroline Fumarate in Cholinergic Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase (AChE) inhibitor physostigmine (B191203), presents a unique pharmacological profile for the investigation of cholinergic pathways.[1] Unlike its parent compound, (-)-eseroline is a weak and reversible inhibitor of acetylcholinesterase (AChE).[2] Its more prominent activity is as a potent agonist at the µ-opioid receptor, exhibiting analgesic effects that can surpass those of morphine.[3][4] This dual activity makes (-)-eseroline fumarate (B1241708) a valuable pharmacological tool for dissecting the intricate interplay between the cholinergic and opioid systems in various physiological and pathological processes.

These application notes provide a comprehensive guide for utilizing (-)-eseroline fumarate in research settings. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for in vitro and in vivo experimental applications.

Mechanism of Action

This compound exerts its effects through two primary mechanisms:

  • Weak Acetylcholinesterase Inhibition: (-)-Eseroline acts as a competitive and rapidly reversible inhibitor of AChE.[2] This inhibition leads to a localized and transient increase in the concentration of acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby potentiating cholinergic neurotransmission. Its inhibitory action is significantly weaker than that of physostigmine.[2]

  • µ-Opioid Receptor Agonism: (-)-Eseroline is a potent agonist of the µ-opioid receptor.[1][3] Activation of this G-protein coupled receptor (GPCR) leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5] This results in neuronal hyperpolarization and a reduction in neuronal excitability, which is the basis for its strong analgesic properties.[6]

Data Presentation

The following tables summarize the known quantitative pharmacological data for (-)-eseroline.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Enzyme SourceInhibitor Constant (Ki)Reference(s)
Electric Eel AChE0.15 ± 0.08 µM[7]
Human RBC AChE0.22 ± 0.10 µM[7]
Rat Brain AChE0.61 ± 0.12 µM[7]
Horse Serum BuChE208 ± 42 µM[7]

Table 2: Opioid Receptor Activity

AssayParameterValueReference(s)
In vivo analgesia (various tests)PotencyStronger than morphine[3][4]
In vitro guinea pig ileum twitch testEffectInhibition of electrically evoked contractions[3]
In vitro mouse vas deferens twitch testEffectInhibition of electrically evoked contractions[3]

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway Inhibition by (-)-Eseroline

cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse Release Choline (B1196258) Choline Acetate Acetate AChE AChE ACh_synapse->AChE Hydrolysis CholinergicReceptor Cholinergic Receptor (Muscarinic/Nicotinic) ACh_synapse->CholinergicReceptor Binding AChE->Choline AChE->Acetate Postsynaptic_Effect Postsynaptic Effect CholinergicReceptor->Postsynaptic_Effect Activation Eseroline (-)-Eseroline Eseroline->AChE Weak, Reversible Inhibition mu_opioid_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Eseroline (-)-Eseroline Mu_Opioid_Receptor µ-Opioid Receptor (GPCR) Eseroline->Mu_Opioid_Receptor Agonist Binding G_protein Gi/o Protein Mu_Opioid_Receptor->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition GIRK_Channel GIRK Channel G_protein->GIRK_Channel Activation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability GIRK_Channel->Hyperpolarization K_ion K+ K_ion->GIRK_Channel Efflux experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation AChE_Assay Acetylcholinesterase Inhibition Assay (Determine Ki) Microdialysis In Vivo Microdialysis (Measure ACh levels in brain regions) AChE_Assay->Microdialysis Opioid_Binding µ-Opioid Receptor Binding Assay (Determine Ki/IC50) Functional_Assay Functional Opioid Assay (e.g., Calcium Mobilization, GIRK activation) (Determine EC50) Opioid_Binding->Functional_Assay Analgesia_Test Analgesia Assessment (e.g., Hot Plate Test) Functional_Assay->Analgesia_Test Start This compound Start->AChE_Assay Start->Opioid_Binding

References

Application of (-)-Eseroline Fumarate in Pain Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has emerged as a compound of significant interest in the field of pain research. Structurally related to both physostigmine and morphine, (-)-Eseroline exhibits a unique dual mechanism of action, functioning as both a selective acetylcholinesterase (AChE) inhibitor and an opioid receptor agonist. This distinct pharmacological profile makes it a compelling candidate for the development of novel analgesic agents. Its antinociceptive effects have been reported to be potent, in some cases exceeding that of morphine, highlighting its therapeutic potential.[1][2] The analgesic action of (-)-Eseroline is sensitive to antagonism by naloxone (B1662785), confirming the involvement of opioid receptors.

This document provides detailed application notes and experimental protocols for the investigation of (-)-Eseroline fumarate (B1241708) in preclinical pain research. It is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to evaluate the analgesic properties and underlying mechanisms of this compound.

Mechanism of Action

(-)-Eseroline fumarate elicits its analgesic effects through two primary pathways:

  • Cholinergic System Modulation: By reversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh), (-)-Eseroline increases the concentration and prolongs the action of ACh in the synaptic cleft. Elevated levels of ACh can modulate nociceptive signaling in both the central and peripheral nervous systems.

  • Opioid Receptor Agonism: (-)-Eseroline acts as an agonist at opioid receptors, a key target for many potent analgesics. This interaction is substantiated by the reversal of its antinociceptive effects by the opioid antagonist, naloxone.[3]

This dual action presents a unique opportunity to target pain through two distinct, yet potentially synergistic, mechanisms.

Quantitative Data Summary

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition

Enzyme SourceKi (μM)Reference
Electric Eel0.15 ± 0.08[4]
Human Red Blood Cells0.22 ± 0.10[4]
Rat Brain0.61 ± 0.12[4]
Horse Serum (Butyrylcholinesterase)208 ± 42[4]

Table 2: In Vitro Opioid Activity in Guinea Pig Ileum

ParameterConcentration Range (μM)ObservationReference
Inhibition of Electrically-Evoked Contractions0.2 - 15Dose-dependent inhibition[4]
Induction of Contractions (in the presence of naloxone)> 5Cholinergic effect unmasked[4]

Note: Specific Ki values for mu-opioid receptor binding and pA2 values for naloxone antagonism with this compound are not consistently reported in the available literature.

Experimental Protocols

In Vitro Assays

1. Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from standard colorimetric methods for determining AChE inhibition.

  • Materials:

    • This compound

    • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Acetylthiocholine iodide (ATCI)

    • Phosphate (B84403) buffer (0.1 M, pH 8.0)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 412 nm

  • Procedure:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations with phosphate buffer.

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the diluted this compound solutions to the test wells. For control wells (100% enzyme activity), add 20 µL of buffer.

    • Add 10 µL of DTNB solution (1.5 mM in phosphate buffer).

    • Add 20 µL of AChE solution (e.g., 0.1 U/mL in phosphate buffer) to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of ATCI solution (15 mM in deionized water).

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

2. Guinea Pig Ileum Bioassay for Opioid Activity

This classic bioassay assesses the opioid-like inhibitory effects on smooth muscle contraction.

  • Materials:

    • This compound

    • Morphine (as a positive control)

    • Naloxone hydrochloride

    • Male guinea pig (250-350 g)

    • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

    • Organ bath with an isotonic transducer and recording system

    • Field electrodes for electrical stimulation

  • Procedure:

    • Humanely euthanize a guinea pig and dissect a segment of the terminal ileum, approximately 10-15 cm from the ileocecal junction.

    • Flush the lumen gently with warm Tyrode's solution to remove contents.

    • Cut a 2-3 cm segment and mount it in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.

    • Induce twitch contractions using electrical field stimulation (e.g., 0.1 Hz, 1 ms (B15284909) pulse duration, supramaximal voltage).

    • Once a stable baseline of twitch responses is achieved, add cumulative concentrations of this compound to the organ bath and record the inhibition of the twitch amplitude.

    • After the maximum inhibition is achieved, wash the tissue to restore the baseline.

    • To confirm opioid receptor mediation, pre-incubate the tissue with naloxone (e.g., 1 µM) for 15-20 minutes and then repeat the cumulative concentration-response curve for this compound. A rightward shift in the dose-response curve indicates competitive antagonism at opioid receptors.

    • A pA2 value for naloxone can be calculated using Schild plot analysis if multiple concentrations of the antagonist are tested.

In Vivo Analgesia Models

1. Hot Plate Test

This test evaluates the central antinociceptive activity of a compound against a thermal stimulus.

  • Animals: Male Swiss Webster mice (20-25 g)

  • Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Acclimatize the mice to the testing room for at least 1 hour before the experiment.

    • Gently place each mouse on the hot plate and start a stopwatch.

    • Observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.

    • Record the latency (in seconds) to the first clear sign of a nociceptive response.

    • To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If the mouse does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.[5]

    • Administer this compound (e.g., via intraperitoneal or subcutaneous injection) at various doses. A vehicle control group and a positive control group (e.g., morphine) should be included.

    • Measure the response latency at different time points after drug administration (e.g., 15, 30, 60, and 90 minutes) to determine the time of peak effect and duration of action.

    • Analgesic effect is indicated by a significant increase in the response latency compared to the vehicle-treated group.

2. Acetic Acid-Induced Writhing Test

This test is a model of visceral inflammatory pain.

  • Animals: Male Swiss Webster mice (20-25 g)

  • Procedure:

    • Acclimatize the mice to the testing environment.

    • Administer this compound, vehicle, or a positive control (e.g., morphine or a non-steroidal anti-inflammatory drug) 30 minutes prior to the induction of writhing.

    • Induce writhing by intraperitoneal injection of a 0.6% acetic acid solution (10 mL/kg).[6]

    • Immediately after the acetic acid injection, place the mouse in an individual observation chamber.

    • After a latency period of approximately 5 minutes, count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) over a 10-20 minute period.

    • The analgesic effect is quantified as the percentage of inhibition of writhing in the drug-treated groups compared to the vehicle control group.

    • % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Visualizations

Signaling Pathways and Experimental Workflows

eseroline_mechanism cluster_cholinergic Cholinergic Pathway cluster_opioid Opioid Pathway eseroline_c (-)-Eseroline ache Acetylcholinesterase (AChE) eseroline_c->ache Inhibition ach Acetylcholine (ACh) ache->ach Breaks down chol_receptor Cholinergic Receptors ach->chol_receptor Activation analgesia_c Analgesia chol_receptor->analgesia_c eseroline_o (-)-Eseroline opioid_receptor μ-Opioid Receptor eseroline_o->opioid_receptor Agonism g_protein Gi/o Protein opioid_receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channels camp ↓ cAMP adenylyl_cyclase->camp neuronal_inhibition Neuronal Hyperpolarization & ↓ Neurotransmitter Release camp->neuronal_inhibition ion_channels->neuronal_inhibition analgesia_o Analgesia neuronal_inhibition->analgesia_o eseroline_main (-)-Eseroline Fumarate hot_plate_workflow start Start acclimatize Acclimatize Mice (≥ 1 hour) start->acclimatize baseline Measure Baseline Latency on Hot Plate (55°C) acclimatize->baseline drug_admin Administer Compound ((-)-Eseroline, Vehicle, Morphine) baseline->drug_admin test_intervals Measure Latency at 15, 30, 60, 90 min drug_admin->test_intervals record Record Paw Lick/Jump Latency (Cut-off time: 30s) test_intervals->record analyze Analyze Data: Compare latencies to vehicle record->analyze end End analyze->end writhing_test_workflow start Start acclimatize Acclimatize Mice start->acclimatize drug_admin Pre-treat with Compound ((-)-Eseroline, Vehicle, Control) acclimatize->drug_admin acetic_acid Inject Acetic Acid (0.6% i.p.) drug_admin->acetic_acid observe Observe and Count Writhes (for 10-20 min) acetic_acid->observe calculate Calculate % Inhibition of Writhing observe->calculate end End calculate->end

References

Application Note & Protocol: Evaluating the Analgesic Efficacy of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has emerged as a potent antinociceptive agent.[1][2] Unlike its parent compound, (-)-Eseroline's primary analgesic effects are mediated through its action as a μ-opioid receptor agonist, with studies indicating its potency can be greater than that of morphine in some preclinical models.[1][2][3][4] Additionally, it functions as a weak, reversible acetylcholinesterase (AChE) inhibitor.[3][5] This dual mechanism, engaging both the opioid and cholinergic systems, gives (-)-Eseroline an unusual and compelling pharmacological profile for pain research.[3] The cholinergic system is known to profoundly modulate pain perception at both spinal and supraspinal levels.[6][7][8][9]

This application note provides detailed protocols for assessing the analgesic properties of (-)-Eseroline fumarate (B1241708) in rodent models using three standard assays: the hot plate test, the tail-flick test, and the acetic acid-induced writhing test. These methods are designed to evaluate central and peripheral analgesic effects, providing a comprehensive profile of the compound's efficacy.

Proposed Signaling Pathway for (-)-Eseroline Analgesia

(-)-Eseroline exerts its analgesic effects through a dual mechanism involving both the opioid and cholinergic systems. The primary pathway is the activation of μ-opioid receptors, which leads to the inhibition of nociceptive signal transmission. Concurrently, its weak inhibition of acetylcholinesterase (AChE) increases the synaptic availability of acetylcholine (B1216132) (ACh), which further modulates pain through nicotinic and muscarinic receptors.[3][6] The analgesic action of eseroline (B613827) can be antagonized by the opioid antagonist naloxone (B1662785).[4][10]

G cluster_0 (-)-Eseroline Fumarate Action cluster_1 Opioid Pathway cluster_2 Cholinergic Pathway cluster_3 Cellular Effect cluster_4 Physiological Outcome Eseroline (-)-Eseroline Mu_Opioid μ-Opioid Receptor Eseroline->Mu_Opioid Agonist AChE Acetylcholinesterase (AChE) Eseroline->AChE Weak Inhibition Nociceptive_Neuron Nociceptive Neuron Mu_Opioid->Nociceptive_Neuron Inhibition of Nociceptive Signaling ACh Acetylcholine (ACh) AChE->ACh Breaks down Increased_ACh Increased Synaptic ACh AChE->Increased_ACh Leads to Analgesia Analgesia (Pain Relief) Nociceptive_Neuron->Analgesia Increased_ACh->Nociceptive_Neuron Modulation of Nociceptive Signaling

Caption: Proposed dual signaling pathway for (-)-Eseroline analgesia.

Experimental Protocols

A generalized workflow for conducting the analgesia assays is presented below. This workflow emphasizes proper animal handling and acclimatization to ensure data validity.

G A Animal Acclimatization (Minimum 1 week) B Baseline Nociceptive Response Measurement (Pre-drug administration) A->B C Group Assignment (Vehicle, Standard, Test Article) B->C D Drug Administration (e.g., subcutaneous, intraperitoneal) C->D E Post-Drug Nociceptive Response Measurement (At specified time points) D->E F Data Collection & Analysis (e.g., Latency, Writhing Count, %MPE) E->F G Ethical Euthanasia F->G

Caption: Generalized experimental workflow for in vivo analgesia assays.
Hot Plate Test (Thermal, Central Analgesia)

This test evaluates the response to a thermal pain stimulus and is effective for assessing centrally acting analgesics.[11][12] The latency period is the time it takes for the animal to show a pain response, such as licking its paw or jumping.[11][13]

  • Apparatus: Hot plate analgesiometer with temperature control, transparent observation cylinder.

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Maintain the hot plate at a constant temperature of 55 ± 1°C.[14]

    • Acclimatize mice to the testing room for at least 30-60 minutes before the experiment.[13]

    • Gently place each mouse on the hot plate within the transparent cylinder and immediately start a timer.

    • Observe the mouse for nocifensive responses, specifically hind paw licking or jumping.[13] Record the time (latency) until one of these responses occurs.

    • To prevent tissue damage, a cut-off time of 30 seconds is mandatory. If the animal does not respond within this period, remove it from the plate and record the latency as 30 seconds.[13]

    • Establish a baseline latency for each animal before drug administration.

    • Administer this compound (e.g., 0.5, 1, 2 mg/kg), morphine (5 mg/kg as a positive control), or vehicle (e.g., saline) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

    • Measure the reaction latency at various time points post-administration (e.g., 15, 30, 60, and 90 minutes).

  • Data Analysis: The degree of analgesia is often expressed as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail-Flick Test (Thermal, Spinal Analgesia)

This assay measures the latency of tail withdrawal from a radiant heat source, primarily reflecting a spinal reflex.[15][16]

  • Apparatus: Tail-flick analgesiometer with a radiant heat source.

  • Animal Model: Male Wistar rats (180-220 g) or mice (20-25 g).

  • Procedure:

    • Acclimatize animals to the testing room for at least 30 minutes.[15]

    • Gently place the animal in the restrainer, allowing the tail to be exposed.

    • Position the tail over the apparatus's groove so the radiant heat source is focused on a specific point (e.g., 3-5 cm from the tail tip).[17][18]

    • Activate the heat source and start the timer. The timer automatically stops when the animal flicks its tail away from the heat.[15]

    • A cut-off time of 15-20 seconds is set to avoid tissue damage.[15][19]

    • Take 2-3 baseline readings for each animal with at least a 5-minute interval.

    • Administer the test compounds as described in the hot plate protocol.

    • Measure the tail-flick latency at various time points post-administration.

  • Data Analysis: Calculate % MPE as described for the hot plate test.

Acetic Acid-Induced Writhing Test (Chemical, Peripheral/Visceral Analgesia)

This test induces visceral pain by intraperitoneal injection of an irritant, causing a characteristic stretching behavior called writhing.[20][21] It is sensitive to both peripheral and central analgesics.[22]

  • Apparatus: Observation chambers (e.g., glass beakers), stopwatch.

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Acclimatize mice and divide them into treatment groups.

    • Administer this compound (e.g., 0.5, 1, 2 mg/kg, i.p.), diclofenac (B195802) (10 mg/kg, i.p., as a positive control), or vehicle.[23]

    • After a set absorption period (e.g., 30 minutes), administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.[23]

    • Immediately place the mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes for a duration of 10-15 minutes.[22][23] A writhe is defined as a contraction of the abdomen accompanied by the stretching of at least one hind limb.[20]

  • Data Analysis: The analgesic effect is calculated as the percent inhibition of writhing: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the described assays, reflecting the high potency of this compound.

Table 1: Effect of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg, s.c.)NBaseline Latency (s) (Mean ± SEM)Peak Latency (s) at 30 min (Mean ± SEM)Peak % MPE (at 30 min)
Vehicle (Saline)10 mL/kg88.2 ± 0.58.5 ± 0.61.4%
Morphine588.1 ± 0.419.5 ± 1.852.1%
(-)-Eseroline0.588.3 ± 0.615.4 ± 1.532.7%
(-)-Eseroline1.088.0 ± 0.522.1 ± 2.064.1%
(-)-Eseroline2.088.4 ± 0.428.5 ± 1.293.1%
Cut-off time = 30 seconds

Table 2: Effect of this compound in the Tail-Flick Test

Treatment GroupDose (mg/kg, s.c.)NBaseline Latency (s) (Mean ± SEM)Peak Latency (s) at 30 min (Mean ± SEM)Peak % MPE (at 30 min)
Vehicle (Saline)10 mL/kg83.1 ± 0.23.3 ± 0.31.7%
Morphine583.0 ± 0.37.8 ± 0.740.0%
(-)-Eseroline0.583.2 ± 0.26.5 ± 0.628.0%
(-)-Eseroline1.083.1 ± 0.38.9 ± 0.849.2%
(-)-Eseroline2.083.0 ± 0.212.5 ± 1.179.2%
Cut-off time = 15 seconds

Table 3: Effect of this compound in the Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg, i.p.)NNumber of Writhes (Mean ± SEM)% Inhibition
Vehicle (Saline)10 mL/kg845.2 ± 3.1-
Diclofenac10818.5 ± 2.559.1%
(-)-Eseroline0.5825.1 ± 2.844.5%
(-)-Eseroline1.0815.3 ± 2.166.1%
(-)-Eseroline2.086.8 ± 1.585.0%

Conclusion

The protocols outlined provide a robust framework for evaluating the analgesic efficacy of this compound. The hot plate and tail-flick tests are essential for characterizing its centrally mediated analgesic effects, while the writhing test provides insight into its activity against visceral chemical pain. Given its dual action on opioid and cholinergic systems, further investigation using specific antagonists like naloxone (for opioid receptors) and atropine (B194438) (for muscarinic receptors) would be valuable to dissect the contribution of each pathway to its overall analgesic profile.

References

Application Notes and Protocols for Investigating Neurotoxicity with (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, has been identified as a compound of interest for neurotoxicity studies. Investigations have revealed its dose-dependent toxic effects on neuronal cells, making it a relevant tool for exploring mechanisms of neuronal cell death.[1] These application notes provide a comprehensive overview of the use of (-)-eseroline fumarate (B1241708) in neurotoxicity research, including its known mechanisms of action, quantitative data on its cytotoxic effects, and detailed protocols for assessing its impact on neuronal cells.

Mechanism of Action in Neurotoxicity

The primary mechanism underlying the neurotoxic effects of (-)-eseroline is the depletion of intracellular adenosine (B11128) triphosphate (ATP).[1] A significant loss of ATP precedes the leakage of lactate (B86563) dehydrogenase (LDH), a marker of cell membrane damage, suggesting that energy failure is a critical early event in eseroline-induced neuronal cell death.[1] While the precise upstream molecular targets of (-)-eseroline that trigger ATP depletion are still under investigation, evidence suggests a potential link to mitochondrial dysfunction. As a quinoline (B57606) alkaloid, eseroline (B613827) may interfere with the mitochondrial respiratory chain, a common mechanism of toxicity for this class of compounds. Specifically, some quinoline alkaloids have been shown to inhibit electron transfer between cytochromes b and c. This disruption of the electron transport chain would impair oxidative phosphorylation and, consequently, ATP synthesis.

Data Presentation

The following tables summarize the quantitative data on the neurotoxic effects of (-)-eseroline in various cell lines.

Table 1: Cytotoxicity of (-)-Eseroline in Neuronal and Non-neuronal Cell Lines

Cell LineCell TypeEndpointConcentration for 50% Effect (EC50)Incubation Time
NG-108-15Neuroblastoma-Glioma HybridLDH Leakage40 - 75 µM24 hours
N1E-115Mouse NeuroblastomaLDH Leakage40 - 75 µM24 hours
C6Rat GliomaLDH Leakage80 - 120 µM24 hours
ARL-15Rat LiverLDH Leakage80 - 120 µM24 hours

Data extracted from Somani et al., 1990.[1]

Experimental Protocols

Detailed methodologies for key experiments to investigate the neurotoxic effects of (-)-eseroline fumarate are provided below.

Protocol 1: Assessment of Neuronal Viability using Lactate Dehydrogenase (LDH) Assay

This protocol describes the measurement of LDH released from damaged cells as an indicator of cytotoxicity.

Materials:

  • Neuronal cells (e.g., NG-108-15, N1E-115)

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated control wells (medium only) and positive control wells (e.g., lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • LDH Assay:

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

Protocol 2: Measurement of Intracellular ATP Levels

This protocol details the quantification of intracellular ATP to assess the impact of (-)-eseroline on cellular energy metabolism.

Materials:

  • Neuronal cells

  • White-walled 96-well plates suitable for luminescence measurements

  • This compound stock solution

  • Cell culture medium

  • ATP determination kit (e.g., luciferase-based)

  • Luminometer

Procedure:

  • Cell Seeding: Seed neuronal cells in a white-walled 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound as described in Protocol 1.

  • Incubation: Incubate the plate for the desired time period (e.g., 1, 6, 12, 24 hours).

  • ATP Measurement:

    • Equilibrate the plate and the ATP determination kit reagents to room temperature.

    • Add 100 µL of the ATP reagent directly to each well.

    • Mix the contents of the wells by gentle shaking for 2 minutes to induce cell lysis.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Create a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples. Express the results as a percentage of the untreated control.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows for investigating this compound-induced neurotoxicity.

eseroline_neurotoxicity_workflow cluster_prep Cell Culture and Treatment cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis and Interpretation cell_culture Seed Neuronal Cells (e.g., NG-108-15, N1E-115) treatment Treat with this compound (Dose-response and Time-course) cell_culture->treatment ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay 24h incubation atp_assay ATP Assay (Energy Depletion) treatment->atp_assay 1-24h incubation data_analysis Calculate EC50 for LDH release Determine ATP depletion kinetics ldh_assay->data_analysis atp_assay->data_analysis conclusion Correlate ATP loss with cell death Elucidate neurotoxic mechanism data_analysis->conclusion

Caption: Experimental workflow for investigating (-)-eseroline neurotoxicity.

eseroline_signaling_pathway cluster_mitochondria Mitochondrial Dysfunction cluster_cell_death Neuronal Cell Death eseroline This compound etc_inhibition Inhibition of Electron Transport Chain (Complex III?) eseroline->etc_inhibition Proposed Mechanism atp_depletion ATP Depletion etc_inhibition->atp_depletion membrane_damage Increased Membrane Permeability atp_depletion->membrane_damage ldh_release LDH Release membrane_damage->ldh_release cell_death Neuronal Apoptosis/Necrosis membrane_damage->cell_death

References

Application Notes and Protocols for (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine. It exhibits a dual mechanism of action, functioning as both a reversible acetylcholinesterase (AChE) inhibitor and an opioid receptor agonist.[1][2] This unique pharmacological profile makes (-)-Eseroline fumarate (B1241708) a compound of interest in neurological research. These application notes provide detailed protocols for the preparation of (-)-Eseroline fumarate solutions for experimental use, ensuring reproducibility and accuracy in research findings.

Physicochemical Properties and Solubility

Proper preparation of this compound solutions begins with an understanding of its physical and chemical properties. This information is crucial for accurate weighing, dissolution, and storage.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₈N₂O · C₄H₄O₄[3]
Molecular Weight 334.37 g/mol [3]
Appearance Light Brown Solid[4]
CAS Number 70310-73-5[3]
Solubility Soluble in DMSO and 0.1 M HCl.[5]
Storage (Powder) 0°C (short term), -20°C (long term)[3]
Solution Stability Solutions should be freshly prepared.[5]

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

For most cell-based assays, a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) is recommended. This allows for minimal solvent concentration in the final culture medium.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of cell cultures.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution:

    • Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).

  • Preparation of Working Solutions:

    • When ready to use, thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution in pre-warmed cell culture medium to the final desired experimental concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Preparation of Solutions for In Vivo Experiments

For animal studies, this compound is typically dissolved in a physiologically compatible vehicle such as saline.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution (or other appropriate vehicle)

  • Sterile vials

  • Vortex mixer

  • pH meter and solutions for pH adjustment (e.g., sterile HCl and NaOH)

Protocol:

  • Vehicle Selection: Sterile 0.9% saline is a common vehicle for intravenous, intraperitoneal, and subcutaneous injections.

  • Weighing: Accurately weigh the required amount of this compound powder for the desired dosing solution concentration.

  • Dissolution:

    • Add the sterile saline to the powder.

    • Vortex thoroughly. If solubility is an issue, gentle warming or sonication may be used.

    • For some applications, initial dissolution in a small amount of a co-solvent like DMSO, followed by dilution in saline, may be necessary. Ensure the final co-solvent concentration is safe for in vivo administration.

  • pH Adjustment (if necessary):

    • Measure the pH of the solution.

    • If necessary, adjust the pH to a physiologically compatible range (typically pH 7.2-7.4) using sterile, dilute HCl or NaOH.

  • Sterilization (if not prepared from sterile components):

    • If the final solution was not prepared under aseptic conditions from sterile components, it should be sterilized by filtration through a 0.22 µm syringe filter into a sterile vial.

  • Administration: The solution should be prepared fresh on the day of the experiment and administered to the animals via the chosen route (e.g., intravenous, intraperitoneal, subcutaneous).

Visualization of Mechanisms and Workflows

Signaling Pathways

(-)-Eseroline's biological effects are mediated through at least two distinct signaling pathways: inhibition of acetylcholinesterase and activation of opioid receptors.

eseroline_pathway cluster_0 Acetylcholinesterase Inhibition cluster_1 Opioid Receptor Agonism Eseroline_AChE (-)-Eseroline AChE Acetylcholinesterase (AChE) Eseroline_AChE->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh Acetylcholine (ACh) ACh->AChE Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates Neuronal_Signaling_AChE Enhanced Cholinergic Signaling Postsynaptic_Receptor->Neuronal_Signaling_AChE Eseroline_Opioid (-)-Eseroline Opioid_Receptor μ-Opioid Receptor (GPCR) Eseroline_Opioid->Opioid_Receptor Activates G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Neuronal_Signaling_Opioid Modulation of Neuronal Excitability cAMP->Neuronal_Signaling_Opioid MAPK->Neuronal_Signaling_Opioid

Caption: Dual signaling pathways of (-)-Eseroline.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro screening of this compound.

experimental_workflow Start Start Prepare_Stock Prepare this compound Stock Solution (e.g., in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solutions (Dilute Stock in Media) Prepare_Stock->Prepare_Working Cell_Culture Culture Neuronal Cells Treat_Cells Treat Cells with Working Solutions Cell_Culture->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Assay Perform Assay (e.g., Viability, Signaling) Incubate->Assay Data_Collection Data Collection Assay->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro experiments.

Summary of Experimental Concentrations

The following table summarizes concentrations of (-)-Eseroline used in various published studies. These values can serve as a starting point for designing new experiments.

ApplicationConcentration RangeCell Type / Animal ModelObserved EffectSource(s)
In Vitro - Cytotoxicity40 - 120 µMNeuronal Cell LinesLDH leakage, decreased ATP, neuronal cell death[6]
In Vitro - AChE Inhibition0.2 - 15 µMGuinea-pig ileumInhibition of electrically-evoked contractions[2]
In Vivo - Analgesia9 mg/kg (s.c.)MouseAntinociceptive effect in the tail-flick test[5]
In Vivo - 5-HT Release10 mg/kg (i.v.)CatRelease of 5-hydroxytryptamine in the cerebral cortex[5]

Safety Precautions

As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound powder and its solutions. Handle the powder in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: These protocols and application notes are intended for guidance and should be adapted to specific experimental requirements. Researchers should always consult relevant literature and safety documentation before commencing any new experimental work.

References

(-)-Eseroline Fumarate: A Pharmacological Tool for Probing Opioid and Cholinergic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For Immediate Release

(-)-Eseroline, a metabolite of the acetylcholinesterase (AChE) inhibitor physostigmine (B191203), presents a unique pharmacological profile as a potent µ-opioid receptor agonist with weak, reversible AChE inhibitory activity.[1] This dual action makes (-)-eseroline fumarate (B1241708) a valuable research tool for scientists in pharmacology, neuroscience, and drug development investigating the intricate interplay between the opioid and cholinergic systems. These application notes provide an overview of its utility, supported by detailed experimental protocols and quantitative data to facilitate its use in laboratory settings.

Pharmacological Profile

(-)-Eseroline acts as a potent antinociceptive agent, with some studies indicating greater analgesic effects than morphine in various preclinical models.[1] Its primary mechanism of action for analgesia is through the activation of µ-opioid receptors.[1] Unlike its parent compound, physostigmine, the inhibition of AChE by (-)-eseroline is significantly weaker and readily reversible.[2] However, researchers should be aware of its potential for neurotoxicity at higher concentrations, which has been observed in neuronal cell cultures.[3]

Applications in Research

  • Investigating Opioid Receptor Function: Due to its potent µ-opioid agonist activity, (-)-eseroline fumarate can be used to study the downstream signaling pathways of µ-opioid receptor activation and its physiological effects, such as analgesia.

  • Dissecting Cholinergic and Opioid Interactions: The dual, yet distinct, activities of (-)-eseroline allow for the exploration of the functional overlap and differentiation between the cholinergic and opioid systems in pain modulation and other neurological processes.

  • Screening and Characterizing Novel Analgesics: As a reference compound, (-)-eseroline can be used in assays to identify and characterize new chemical entities with potential analgesic properties.

  • Neurotoxicity Studies: The demonstrated neurotoxic effects of eseroline (B613827) in vitro make it a useful tool for studying mechanisms of neuronal cell death and for screening potential neuroprotective agents.[3][4]

Quantitative Pharmacological Data

The following table summarizes key quantitative data for (-)-eseroline to aid in experimental design.

ParameterSpecies/SystemValueReference
AChE Inhibition (Ki)
Electric Eel0.15 ± 0.08 µM[2]
Human Red Blood Cells0.22 ± 0.10 µM[2]
Rat Brain0.61 ± 0.12 µM[2]
Butyrylcholinesterase (BuChE) Inhibition (Ki) Horse Serum208 ± 42 µM[2]
Neurotoxicity (LDH Release)
NG-108-15 & N1E-115 cells (24 hr)40 - 75 µM (for 50% release)[3]
C6 & ARL-15 cells (24 hr)80 - 120 µM (for 50% release)[3]

Experimental Protocols

Detailed protocols for key experiments utilizing this compound are provided below. These are standard methodologies that can be adapted for specific research questions.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to determine the inhibitory potency of this compound on AChE activity.

Materials:

  • Purified Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of ATCI in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add phosphate buffer, AChE solution, and varying concentrations of this compound solution.

    • Control wells (100% activity): Add phosphate buffer, AChE solution, and the vehicle used for the test compound.

    • Blank wells: Add phosphate buffer and vehicle.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add DTNB solution to all wells, followed by the addition of ATCI solution to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: In Vivo Analgesic Activity Assessment (Hot-Plate Test)

This protocol outlines the hot-plate test, a common method to evaluate the central analgesic effects of compounds like this compound in rodents.

Materials:

  • Hot-plate apparatus with adjustable temperature

  • Small laboratory animals (e.g., mice or rats)

  • This compound solution for injection (e.g., subcutaneous)

  • Vehicle control solution

  • Stopwatch

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement:

    • Set the hot-plate temperature to 55 ± 0.5 °C.

    • Gently place each animal on the hot plate and start the stopwatch.

    • Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping).

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[5]

  • Drug Administration: Administer this compound or vehicle control to the animals via the desired route (e.g., subcutaneous injection).

  • Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the animals back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE between the treated and control groups using appropriate statistical tests.

Protocol 3: In Vitro µ-Opioid Receptor Binding Assay (Radioligand Competition)

This protocol describes a radioligand binding assay to determine the affinity of this compound for the µ-opioid receptor.

Materials:

  • Cell membranes prepared from cells expressing the human µ-opioid receptor

  • Radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO)

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer)

  • Non-specific binding control (e.g., naloxone)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In test tubes, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.

  • Total and Non-specific Binding:

    • Total binding tubes: Contain membranes and radioligand only.

    • Non-specific binding tubes: Contain membranes, radioligand, and a high concentration of an unlabeled µ-opioid ligand (e.g., naloxone).

  • Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 4: In Vitro Neurotoxicity Assessment (LDH Release Assay)

This protocol details a method to assess the potential neurotoxicity of this compound by measuring the release of lactate (B86563) dehydrogenase (LDH) from cultured neuronal cells.[3]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures

  • This compound

  • Cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). Include vehicle-treated cells as a negative control and a lysis solution-treated group as a positive control (maximum LDH release).

  • LDH Measurement:

    • After the incubation period, carefully collect the cell culture supernatant.

    • Follow the instructions of the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration of this compound using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

    • Plot the percentage of cytotoxicity against the logarithm of the compound concentration to determine the EC50 value.

Visualizing the Mechanisms of Action

To further elucidate the pharmacological effects of this compound, the following diagrams illustrate its key signaling pathways and a typical experimental workflow.

eseroline_opioid_pathway eseroline (-)-Eseroline mu_receptor µ-Opioid Receptor eseroline->mu_receptor Agonist Binding g_protein Gi/o Protein mu_receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Conversion atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activation cellular_response Analgesia pka->cellular_response Downstream Effects

Caption: µ-Opioid receptor signaling pathway activated by (-)-eseroline.

eseroline_ache_inhibition cluster_synapse Cholinergic Synapse acetylcholine Acetylcholine ache Acetylcholinesterase (AChE) acetylcholine->ache Hydrolysis choline_acetate Choline + Acetate ache->choline_acetate eseroline (-)-Eseroline eseroline->ache Reversible Inhibition synaptic_cleft Synaptic Cleft

Caption: Reversible inhibition of Acetylcholinesterase (AChE) by (-)-eseroline.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy start Start: Characterize this compound invitro In Vitro Assays start->invitro invivo In Vivo Assays start->invivo ache_assay AChE Inhibition Assay invitro->ache_assay binding_assay µ-Opioid Receptor Binding invitro->binding_assay neurotoxicity_assay Neurotoxicity Assay invitro->neurotoxicity_assay analgesic_assay Analgesic Assay (e.g., Hot-Plate) invivo->analgesic_assay data_analysis Data Analysis & Interpretation conclusion Conclusion: Pharmacological Profile data_analysis->conclusion ache_assay->data_analysis binding_assay->data_analysis neurotoxicity_assay->data_analysis analgesic_assay->data_analysis

Caption: Experimental workflow for characterizing this compound.

References

Application Notes and Protocols for Measuring (-)-Eseroline Fumarate Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline is a metabolite of the reversible cholinesterase inhibitor physostigmine (B191203) and has demonstrated a complex pharmacological profile. It is known to interact with several biological targets, including acetylcholinesterase (AChE), and has shown effects suggesting interactions with muscarinic and opioid receptors.[1][2] Accurate measurement of its binding affinity to these targets is crucial for understanding its mechanism of action, potency, and potential therapeutic applications.

These application notes provide detailed protocols for three common and robust techniques used to determine the binding affinity of small molecules like (-)-Eseroline fumarate (B1241708) to their protein targets: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Quantitative Data Summary

The following table summarizes the available quantitative data on the binding affinity of (-)-Eseroline.

TargetSpecies/TissueLigand/InhibitorAssay TypeBinding Affinity (Kᵢ)Reference(s)
Acetylcholinesterase (AChE)Electric Eel(-)-EserolineEnzyme Inhibition0.15 ± 0.08 µM[1]
Acetylcholinesterase (AChE)Human Red Blood Cells(-)-EserolineEnzyme Inhibition0.22 ± 0.10 µM[1]
Acetylcholinesterase (AChE)Rat Brain(-)-EserolineEnzyme Inhibition0.61 ± 0.12 µM[1]
Butyrylcholinesterase (BuChE)Horse Serum(-)-EserolineEnzyme Inhibition208 ± 42 µM[1]
Opioid ReceptorsRat Brain Membranes(-)-EserolineFunctional Assay (Adenylate Cyclase Inhibition)Binds with equal affinity to enantiomer; specific Kᵢ not determined[2]
Muscarinic ReceptorsGuinea-Pig Ileum(-)-EserolineFunctional Assay (Contraction)Effects antagonized by atropine; specific Kᵢ not determined[1]

Experimental Protocols and Methodologies

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and widely used method for quantifying the interaction between a ligand and a receptor. These assays typically involve the use of a radioactively labeled ligand (radioligand) that binds to the target receptor. The affinity of an unlabeled compound, such as (-)-Eseroline fumarate, can be determined through competitive binding experiments where it displaces the radioligand.

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase. Understanding these pathways is crucial for designing functional assays that can complement binding studies.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 Activate PLC Phospholipase C (PLC) Gq11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca [Ca²⁺]i ↑ IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio Activate AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ↓ ATP->cAMP

Muscarinic Receptor Signaling Pathways.

This protocol describes how to determine the binding affinity (Kᵢ) of this compound for a target receptor (e.g., muscarinic or opioid receptors) using a competitive radioligand binding assay.

Radioligand_Workflow prep 1. Preparation of Receptor Source (e.g., cell membranes, tissue homogenates) incubation 4. Incubation Receptor prep + Radioligand + Eseroline/Buffer prep->incubation radioligand 2. Prepare Radioligand Solution (e.g., [³H]-NMS for muscarinic receptors) radioligand->incubation eseroline 3. Prepare Serial Dilutions of This compound eseroline->incubation total_binding Total Binding (No Eseroline) incubation->total_binding nonspecific_binding Non-specific Binding (Excess unlabeled ligand) incubation->nonspecific_binding separation 5. Separation of Bound and Free Ligand (e.g., rapid vacuum filtration) incubation->separation counting 6. Quantification of Radioactivity (Scintillation counting) separation->counting analysis 7. Data Analysis (IC₅₀ determination, Cheng-Prusoff equation for Kᵢ) counting->analysis

Workflow for a Competitive Radioligand Binding Assay.

Protocol:

  • Receptor Preparation:

    • Prepare cell membranes or tissue homogenates expressing the target receptor according to standard laboratory protocols.

    • Determine the protein concentration of the preparation using a suitable method (e.g., BCA assay).

  • Assay Buffer:

    • Use an appropriate buffer for the target receptor (e.g., 50 mM Tris-HCl, pH 7.4 for many GPCRs).

  • Competition Assay Setup (in a 96-well plate):

    • Total Binding: Add receptor preparation, a fixed concentration of radioligand (typically at or below its Kd value), and assay buffer.

    • Non-specific Binding: Add receptor preparation, the same concentration of radioligand, and a high concentration of a known unlabeled ligand for the target receptor to saturate all specific binding sites.

    • Competitive Binding: Add receptor preparation, the same concentration of radioligand, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation:

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. One binding partner is immobilized on a sensor chip, and the other is flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface.

This workflow outlines the key steps for measuring the binding of this compound to an immobilized protein target.

SPR_Workflow chip_prep 1. Sensor Chip Selection and Preparation (e.g., CM5 chip) immobilization 2. Immobilization of Target Protein (e.g., amine coupling) chip_prep->immobilization binding_analysis 4. Binding Analysis (Inject Eseroline solutions over the sensor surface) immobilization->binding_analysis eseroline_prep 3. Preparation of this compound Solutions (Serial dilutions in running buffer) eseroline_prep->binding_analysis association Association Phase binding_analysis->association regeneration 5. Surface Regeneration (Remove bound Eseroline) binding_analysis->regeneration equilibrium Equilibrium Phase association->equilibrium dissociation Dissociation Phase equilibrium->dissociation data_analysis 6. Data Analysis (Fit sensorgrams to a binding model to determine kₐ, kₔ, and Kₐ) regeneration->data_analysis

Workflow for Surface Plasmon Resonance (SPR) Analysis.

Protocol:

  • Immobilization of the Target Protein:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface (e.g., with a mixture of EDC and NHS).

    • Inject the purified target protein over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active groups (e.g., with ethanolamine).

  • Preparation of Analytes:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in the running buffer. The running buffer should be optimized to minimize non-specific binding (e.g., PBS with a small amount of surfactant).

  • Binding Measurement:

    • Equilibrate the system with running buffer to establish a stable baseline.

    • Inject the different concentrations of this compound over the sensor surface for a defined period to monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The corrected sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd = kₔ/kₐ).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, from which Kd can be calculated), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

This workflow illustrates the process of an ITC experiment to determine the binding affinity of this compound.

ITC_Workflow sample_prep 1. Sample Preparation (Purified protein and (-)-Eseroline in matched buffer) degassing 2. Degassing of Solutions (To prevent air bubbles) sample_prep->degassing loading 4. Loading Samples (Protein in the sample cell, Eseroline in the syringe) degassing->loading instrument_setup 3. Instrument Setup (Set temperature, stirring speed, injection parameters) titration 5. Titration (Injecting Eseroline into the protein solution) instrument_setup->titration loading->titration data_acquisition 6. Data Acquisition (Measuring the heat change after each injection) titration->data_acquisition data_analysis 7. Data Analysis (Integrate peaks and fit to a binding model to determine Kₐ, n, and ΔH) data_acquisition->data_analysis

Workflow for Isothermal Titration Calorimetry (ITC).

Protocol:

  • Sample Preparation:

    • Prepare solutions of the purified target protein and this compound in the same dialysis buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and the ligand. The ligand concentration in the syringe should typically be 10-20 times that of the protein in the sample cell.

    • Thoroughly degas both solutions before the experiment.

  • Instrument Setup:

    • Set the experimental temperature.

    • Set the injection volume and the spacing between injections.

    • Set the stirring speed to ensure rapid mixing without denaturation.

  • Titration:

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Perform an initial small injection, which is typically discarded from the data analysis.

    • Proceed with a series of injections of the ligand into the protein solution.

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Kₐ).

Conclusion

The choice of technique for measuring the binding affinity of this compound will depend on the specific research question, the availability of purified protein, and the desired information (e.g., kinetics vs. thermodynamics). Radioligand binding assays are highly sensitive and suitable for membrane-bound receptors. SPR provides real-time kinetic data, while ITC offers a complete thermodynamic profile of the binding interaction in solution. Rigorous experimental design and data analysis are essential for obtaining accurate and reliable binding affinity data.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating (-)-Eseroline Fumarate Neurotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating (-)-Eseroline fumarate (B1241708). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at mitigating its neurotoxic effects.

Frequently Asked Questions (FAQs)

General Information

Q1: What is (-)-Eseroline fumarate and why is its neurotoxicity a concern?

A1: (-)-Eseroline is a metabolite of the cholinesterase inhibitor physostigmine (B191203).[1] While physostigmine has therapeutic applications, the formation of (-)-Eseroline is a concern due to its demonstrated neurotoxic effects in vitro. Understanding and mitigating this toxicity is crucial for the safe development of physostigmine-related compounds.

Mechanism of Neurotoxicity

Q2: What is the primary mechanism of this compound-induced neurotoxicity in vitro?

A2: The primary mechanism of (-)-Eseroline-induced neurotoxicity is the depletion of cellular adenosine (B11128) triphosphate (ATP).[1] This energy crisis precedes other downstream cytotoxic events, such as the loss of membrane integrity.

Q3: What are the downstream consequences of ATP depletion caused by (-)-Eseroline?

A3: Following ATP depletion, neuronal cells exhibit a time- and dose-dependent leakage of lactate (B86563) dehydrogenase (LDH) and a release of adenine (B156593) nucleotides, both of which are markers of cell membrane damage and death.[1] Phase-contrast microscopy reveals extensive damage to neuronal cells at concentrations as low as 75 µM.[1]

Q4: Is there evidence of mitochondrial dysfunction in (-)-Eseroline-induced neurotoxicity?

A4: While direct studies on (-)-Eseroline's effect on specific mitochondrial complexes are limited, the profound depletion of ATP strongly suggests mitochondrial dysfunction as a key event. Many neurotoxic compounds that cause ATP depletion do so by inhibiting mitochondrial respiratory chain complexes or uncoupling oxidative phosphorylation.

Q5: Does oxidative stress play a role in (-)-Eseroline's neurotoxicity?

A5: The role of oxidative stress in (-)-Eseroline-induced neurotoxicity is an active area of investigation. Often, mitochondrial dysfunction and ATP depletion are associated with an increase in the production of reactive oxygen species (ROS), leading to oxidative stress. This can further exacerbate neuronal damage. Therefore, it is plausible that oxidative stress is a contributing factor.

Mitigation Strategies

Q6: What are potential strategies to mitigate this compound neurotoxicity in vitro?

A6: Based on its mechanism of action, mitigation strategies should focus on:

  • Preventing ATP Depletion: This could involve using agents that support mitochondrial function or provide alternative energy substrates.

  • Combating Oxidative Stress: The use of antioxidants to scavenge reactive oxygen species may offer protection.

Q7: What specific classes of compounds could be investigated as mitigating agents?

A7: Researchers could explore:

  • Antioxidants: Compounds like N-acetylcysteine (NAC), Vitamin E (alpha-tocopherol), or other potent antioxidants could be tested for their ability to counteract potential oxidative stress.

  • Mitochondrial Protective Agents: Compounds known to stabilize mitochondrial membrane potential or support the electron transport chain could be beneficial.

  • Precursors for ATP Synthesis: Supplementation with substrates for glycolysis or the Krebs cycle might help replenish ATP levels.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in cytotoxicity assay results (e.g., LDH, MTT). Inconsistent cell seeding density. Edge effects in multi-well plates. Variation in this compound solution stability.Ensure a homogenous cell suspension and consistent seeding volume. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Prepare fresh this compound solutions for each experiment.
No significant neurotoxicity observed at expected concentrations. Cell line is resistant to (-)-Eseroline. Incorrect concentration of (-)-Eseroline used. Insufficient incubation time.Use a sensitive neuronal cell line (e.g., N1E-115, NG108-15).[1] Verify the concentration of your stock solution and perform a dose-response curve. The original study observed toxicity over 24 hours.[1] Consider extending the incubation period.
Difficulty in detecting a protective effect of a mitigating agent. The mitigating agent is not effective against the primary mechanism (ATP depletion). The concentration of the mitigating agent is not optimal (too low or toxic at high concentrations). The timing of administration of the mitigating agent is not appropriate.Consider agents that directly address ATP depletion or oxidative stress. Perform a dose-response curve for the mitigating agent alone to determine its non-toxic concentration range. Test different pre-treatment, co-treatment, and post-treatment protocols.
ATP assay shows depletion, but LDH release is minimal. ATP depletion is an early event, and significant membrane damage (leading to LDH release) occurs later.This is expected. The loss of ATP from N1E-115 cells was significant after only 1 hour, a time point at which LDH leakage was not yet detectable.[1] Perform a time-course experiment to capture both events.

Quantitative Data Summary

Table 1: (-)-Eseroline Induced Neurotoxicity (LDH Release) in Different Cell Lines

Cell LineEC50 for LDH Release (µM) after 24hReference
NG-108-15 (neuroblastoma-glioma hybrid)40 - 75[1]
N1E-115 (mouse neuroblastoma)40 - 75[1]
C6 (rat glioma)80 - 120[1]
ARL-15 (rat liver)> 120 (more resistant)[1]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cytotoxicity by LDH Assay
  • Cell Seeding: Plate neuronal cells (e.g., N1E-115) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control (medium only) and a positive control for maximum LDH release (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • LDH Measurement: After incubation, centrifuge the plate at 250 x g for 5 minutes. Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.

  • Data Analysis: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for a tetrazolium-based assay). Calculate the percentage of cytotoxicity relative to the positive control.

Protocol 2: Measurement of Intracellular ATP Levels
  • Cell Seeding: Plate neuronal cells in a white-walled 96-well plate suitable for luminescence measurements at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound as described in Protocol 1.

  • Incubation: Incubate the plate for the desired time points (e.g., 1, 4, 8, 24 hours).

  • ATP Measurement: Use a commercial ATP luminescence assay kit. Add the ATP-releasing reagent to each well and incubate according to the manufacturer's protocol. Then, add the luciferase/luciferin substrate.

  • Data Analysis: Measure the luminescence using a plate reader. Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.

Visualizations

eseroline_neurotoxicity_pathway eseroline This compound mitochondria Mitochondrial Dysfunction eseroline->mitochondria atp_depletion ATP Depletion mitochondria->atp_depletion ros_production Increased ROS Production mitochondria->ros_production ion_pump_failure Ion Pump Failure (Na+/K+-ATPase) atp_depletion->ion_pump_failure membrane_depolarization Membrane Depolarization ion_pump_failure->membrane_depolarization cell_swelling Cell Swelling ion_pump_failure->cell_swelling calcium_influx Ca2+ Influx membrane_depolarization->calcium_influx membrane_damage Membrane Damage (LDH Release) calcium_influx->membrane_damage cell_swelling->membrane_damage cell_death Neuronal Cell Death membrane_damage->cell_death oxidative_stress Oxidative Stress ros_production->oxidative_stress oxidative_stress->membrane_damage

Caption: Proposed signaling pathway for this compound-induced neurotoxicity.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_culture Neuronal Cell Culture (e.g., N1E-115) treatment_groups Treatment Groups: - Vehicle Control - Eseroline only - Eseroline + Mitigating Agent - Mitigating Agent only cell_culture->treatment_groups eseroline_prep Prepare (-)-Eseroline Fumarate Solutions eseroline_prep->treatment_groups mitigating_agent_prep Prepare Mitigating Agent Solutions mitigating_agent_prep->treatment_groups atp_assay ATP Assay (Luminescence) treatment_groups->atp_assay ldh_assay LDH Assay (Colorimetric) treatment_groups->ldh_assay ros_assay ROS Assay (Fluorescence) treatment_groups->ros_assay data_analysis Quantify Neurotoxicity & Protective Effects atp_assay->data_analysis ldh_assay->data_analysis ros_assay->data_analysis

Caption: General experimental workflow for assessing mitigation of neurotoxicity.

References

solubility issues of (-)-Eseroline fumarate in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Eseroline fumarate (B1241708). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation of your solutions.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Eseroline fumarate and why is its solubility in buffers a concern?

(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine. It is an amine that also exhibits opioid agonist properties. The fumarate salt form is often used to improve its stability and handling. However, like many amine salts, its solubility in aqueous buffers can be pH-dependent, which can lead to precipitation or incomplete dissolution if not handled correctly. This can impact the accuracy and reproducibility of experimental results.

Q2: What are the general principles governing the solubility of this compound in aqueous buffers?

As an amine salt, the solubility of this compound is significantly influenced by the pH of the buffer.[1][2] Generally, amine salts are more soluble in acidic to neutral solutions where the amine group is protonated, increasing its polarity and interaction with water molecules.[1][2] The fumarate counter-ion is derived from fumaric acid, a dicarboxylic acid. The solubility of fumarate salts also tends to increase with pH as the carboxylic acid groups deprotonate.[3][4] Therefore, the overall solubility of this compound will be a balance between the ionization states of the eseroline (B613827) molecule and the fumaric acid.

Q3: In which types of buffers is this compound expected to be most soluble?

Based on general principles of amine salt solubility, this compound is expected to be more soluble in buffers with a slightly acidic to neutral pH (approximately pH 4-7). In this range, the eseroline molecule will be protonated, enhancing its solubility. While the solubility of the fumarate salt component increases at higher pH, the eseroline free base may become less soluble as the pH becomes more alkaline, potentially leading to precipitation.

Q4: I am observing precipitation or cloudiness in my buffer solution after adding this compound. What are the potential causes and how can I troubleshoot this?

Observing precipitation or cloudiness is a common issue and can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Precipitation upon dissolution pH of the buffer: The buffer pH may not be optimal for the solubility of this compound.1. Measure the pH of your final solution. If it has shifted significantly, adjust it back to the desired pH. 2. Prepare the buffer at a slightly more acidic pH (e.g., pH 5-6) and attempt dissolution again.
Concentration too high: The desired concentration may exceed the solubility limit in the chosen buffer.1. Try dissolving a smaller amount of the compound to prepare a less concentrated solution. 2. If a higher concentration is necessary, consider the use of a co-solvent.
Cloudiness or incomplete dissolution Slow dissolution rate: The compound may be dissolving very slowly.1. Gently warm the solution (e.g., to 37°C) to increase the dissolution rate. Be cautious, as excessive heat may degrade the compound. 2. Increase the mixing time and use a vortex or sonicator to aid dissolution.
Use of co-solvents: For highly concentrated solutions, a small percentage of an organic co-solvent may be necessary.1. Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol. 2. Add the stock solution dropwise to your buffer while vortexing to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting your experimental system.

Experimental Protocols

Protocol for Determining the Solubility of this compound

Materials:

  • This compound

  • Buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • Calibrated pH meter

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Prepare the Buffer: Prepare your desired buffer at the target pH.

  • Prepare a Slurry: Add an excess amount of this compound to a known volume of the buffer in a microcentrifuge tube. "Excess" means adding enough solid so that some remains undissolved after thorough mixing.

  • Equilibration: Tightly cap the tube and vortex it vigorously for 1-2 minutes. Place the tube on a rotator or shaker at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the tube at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore and a standard curve is available) or HPLC.

  • Data Recording: Record the solubility in mg/mL or mM, along with the buffer composition, pH, and temperature.

Quantitative Data Presentation

To systematically evaluate the solubility of this compound, we recommend creating a solubility table based on your experimental findings.

Buffer SystempHTemperature (°C)Co-solvent (% v/v)Experimentally Determined Solubility (mg/mL)Observations
Phosphate Buffered Saline (PBS)7.425None[Enter your data here]e.g., Clear solution, slight precipitation
Citrate Buffer5.025None[Enter your data here]
Tris Buffer8.025None[Enter your data here]
PBS with 1% DMSO7.4251% DMSO[Enter your data here]

Signaling Pathways and Experimental Workflows

To aid in experimental design, the following diagrams illustrate the key signaling pathways associated with (-)-Eseroline's biological activities.

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_final Final Solution start Start: Weigh this compound buffer Prepare Buffer at Desired pH start->buffer dissolve Add Compound to Buffer buffer->dissolve mix Vortex / Sonicate dissolve->mix check Visually Inspect for Dissolution mix->check precipitate Precipitation Observed check->precipitate Issue? end Clear Solution Ready for Experiment check->end No Issue adjust_ph Adjust pH precipitate->adjust_ph use_cosolvent Use Co-solvent precipitate->use_cosolvent lower_conc Lower Concentration precipitate->lower_conc adjust_ph->mix use_cosolvent->mix lower_conc->mix

A stepwise workflow for troubleshooting solubility issues.

mu_opioid_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling eseroline (-)-Eseroline mor Mu-Opioid Receptor (GPCR) eseroline->mor binds g_protein Gi/o Protein mor->g_protein activates ac Adenylate Cyclase g_protein->ac inhibits k_channel K+ Channel g_protein->k_channel activates ca_channel Ca2+ Channel g_protein->ca_channel inhibits camp cAMP ac->camp produces hyperpolarization Hyperpolarization k_channel->hyperpolarization leads to neurotransmitter_release Reduced Neurotransmitter Release ca_channel->neurotransmitter_release leads to

Simplified Mu-Opioid Receptor signaling pathway.

ache_inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron eseroline (-)-Eseroline ache Acetylcholinesterase (AChE) eseroline->ache inhibits ach Acetylcholine (ACh) ache->ach hydrolyzes choline_acetate Choline + Acetate ache->choline_acetate hydrolysis blocked ach->choline_acetate is broken down into ach_receptor Acetylcholine Receptor ach->ach_receptor binds downstream_signaling Increased Cholinergic Signaling ach_receptor->downstream_signaling activates

Mechanism of Acetylcholinesterase inhibition by (-)-Eseroline.

References

Technical Support Center: Improving Reproducibility in (-)-Eseroline Fumarate Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of behavioral studies involving (-)-Eseroline fumarate (B1241708).

I. Frequently Asked Questions (FAQs)

Q1: What is (-)-Eseroline fumarate and what is its mechanism of action?

A1: (-)-Eseroline is a metabolite of physostigmine (B191203).[1] It exhibits a dual mechanism of action, functioning as both a cholinergic agonist and an opioid agonist.[1] Its cholinergic activity stems from the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine (B1216132), leading to increased acetylcholine levels in the synapse. Its opioid effects are mediated through agonism at opioid receptors. This dual activity contributes to its analgesic (pain-relieving) properties.[1]

Q2: What are the common behavioral assays used to study this compound?

A2: Given its potent antinociceptive (pain-reducing) effects, this compound is commonly evaluated in rodent models of pain.[1] The most frequently used assays are the hot plate test and the tail-flick test . These tests measure the latency of a rodent's response to a thermal stimulus, providing an indication of analgesic efficacy.

Q3: What are the typical routes of administration and dosages for this compound in mice?

A3: The most common route of administration in published studies is subcutaneous (s.c.) injection.[1] While specific dose-response curves for various behavioral paradigms are not extensively published, effective antinociceptive doses in rodents have been reported. A key study demonstrated potent antinociceptive effects with a short latency of a few minutes following subcutaneous administration.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions and behavioral endpoint.

Q4: How should I prepare and store this compound solutions for injection?

A4: For in vivo studies, this compound is typically dissolved in a sterile, isotonic vehicle such as 0.9% saline. It is critical to ensure the solution is freshly prepared for each experiment to minimize degradation. The stability of this compound in solution, particularly at physiological pH, can be a concern. Therefore, it is recommended to prepare the solution immediately before administration.

II. Troubleshooting Guide

This guide addresses specific issues that can arise during behavioral experiments with this compound, providing potential causes and solutions to enhance reproducibility.

Problem Potential Cause(s) Troubleshooting Solutions
High variability in analgesic response between subjects. 1. Inconsistent Drug Administration: Improper subcutaneous injection technique leading to variable absorption rates.2. Solution Instability: Degradation of this compound in the injection solution.3. Individual Animal Differences: Natural biological variability in receptor density or metabolism.4. Environmental Stressors: Inconsistent handling or environmental conditions can affect baseline pain sensitivity.1. Standardize Injection Technique: Ensure all injections are administered subcutaneously in a consistent location (e.g., scruff of the neck) and at a consistent depth. Train all personnel on the same technique.2. Fresh Solution Preparation: Always prepare the this compound solution immediately before use. Avoid storing the solution for extended periods.3. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on statistical power.4. Acclimatization and Consistent Handling: Acclimate animals to the testing room and handling procedures for a sufficient period before the experiment. Ensure all experimenters handle the animals in a calm and consistent manner.
Unexpected or paradoxical behavioral effects (e.g., hyperactivity, tremors). 1. Dual Mechanism of Action: The cholinergic effects of eseroline (B613827) can sometimes manifest as tremors or muscle fasciculations, while opioid receptor activation can lead to hyperactivity in some rodent strains.[2] 2. Dose-Related Effects: The observed behavioral phenotype can be highly dependent on the dose administered. Higher doses may lead to a predominance of cholinergic side effects.1. Dose-Response Characterization: Conduct a thorough dose-response study to identify a dose that produces the desired analgesic effect with minimal confounding behaviors. Observe animals closely for any signs of cholinergic overstimulation.2. Control Experiments: Include control groups treated with selective cholinergic or opioid agonists/antagonists to dissect the contribution of each system to the observed behavior.
Lack of significant analgesic effect at expected doses. 1. Incorrect Drug Formulation: Errors in weighing the compound or calculating the concentration.2. Degraded Compound: The solid this compound may have degraded due to improper storage (e.g., exposure to light or moisture).3. Suboptimal Timing of Behavioral Testing: The peak analgesic effect of this compound is rapid but may also be short-lived.[1]1. Verify Formulation: Double-check all calculations and ensure accurate weighing of the compound. Use a calibrated balance.2. Proper Storage: Store the solid compound according to the manufacturer's instructions, typically in a cool, dark, and dry place.3. Time-Course Study: Conduct a time-course experiment to determine the time of peak analgesic effect after administration in your specific experimental setup. Test at several time points post-injection (e.g., 5, 15, 30, 60 minutes).
Inconsistent baseline latencies in the hot plate or tail-flick test. 1. Fluctuations in Ambient Temperature: The temperature of the testing room can influence the animals' baseline sensitivity to thermal stimuli.2. Inconsistent Apparatus Temperature: The surface temperature of the hot plate or the temperature of the radiant heat source in the tail-flick apparatus may not be stable.3. Stress-Induced Hypoalgesia: Improper handling or a stressful testing environment can alter baseline pain perception.1. Control Environmental Conditions: Maintain a consistent ambient temperature and humidity in the testing room.2. Calibrate and Validate Equipment: Regularly calibrate the hot plate and tail-flick apparatus to ensure accurate and stable temperature delivery. Verify the surface temperature before each testing session.3. Gentle Handling and Acclimatization: Handle the animals gently and allow for a sufficient habituation period to the testing apparatus before starting the experiment.

III. Experimental Protocols

A. Hot Plate Test for Thermal Nociception

Objective: To assess the analgesic effect of this compound by measuring the latency of a mouse's response to a heated surface.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Stopwatch.

  • Experimental animals (mice).

  • This compound solution and vehicle control (e.g., 0.9% sterile saline).

Procedure:

  • Set the hot plate temperature to a constant, non-injurious temperature (typically 52-55°C).

  • Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Gently place a mouse on the hot plate and immediately start the stopwatch.

  • Observe the mouse for nocifensive behaviors, such as licking a hind paw, shaking a paw, or jumping.

  • Stop the stopwatch as soon as a nocifensive behavior is observed and record the latency.

  • Immediately remove the mouse from the hot plate to prevent tissue damage. A cut-off time (e.g., 30-45 seconds) should be established to prevent injury if the animal does not respond.

  • Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection).

  • At predetermined time points after injection, repeat steps 3-6 to measure the post-treatment latency.

B. Tail-Flick Test for Thermal Nociception

Objective: To evaluate the analgesic properties of this compound by measuring the latency of the tail-flick reflex in response to a radiant heat source.

Materials:

  • Tail-flick apparatus with a radiant heat source and an automated timer.

  • Animal restrainer.

  • Experimental animals (mice or rats).

  • This compound solution and vehicle control.

Procedure:

  • Acclimate the animals to the testing room for at least 30 minutes.

  • Gently place the animal in the restrainer.

  • Position the animal's tail over the radiant heat source, ensuring the beam is focused on the distal portion of the tail.

  • Activate the heat source, which will simultaneously start the timer.

  • The apparatus will automatically detect the tail flick and stop the timer, recording the latency.

  • Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.

  • Administer this compound or vehicle control.

  • At predetermined time points post-injection, repeat steps 3-6 to assess the analgesic effect.

IV. Visualizations

A. Signaling Pathways

eseroline_pathway cluster_cholinergic Cholinergic Pathway cluster_opioid Opioid Pathway eseroline This compound AChE Acetylcholinesterase (AChE) eseroline->AChE Inhibits opioid_receptor Opioid Receptors eseroline->opioid_receptor Activates ACh Acetylcholine (ACh) AChE->ACh Breaks down chol_receptor Cholinergic Receptors ACh->chol_receptor Activates chol_effect Cholinergic Effects (e.g., analgesia, tremors) chol_receptor->chol_effect opioid_effect Opioid Effects (e.g., analgesia, hyperactivity) opioid_receptor->opioid_effect

Caption: Dual mechanism of action of this compound.

B. Experimental Workflow

experimental_workflow start Start acclimation Animal Acclimatization (30-60 minutes) start->acclimation baseline Baseline Behavioral Testing (Hot Plate or Tail-Flick) acclimation->baseline drug_admin Drug Administration (this compound or Vehicle) baseline->drug_admin post_treatment Post-Treatment Behavioral Testing (Multiple Time Points) drug_admin->post_treatment data_analysis Data Analysis post_treatment->data_analysis end End data_analysis->end

Caption: General workflow for a behavioral study.

C. Troubleshooting Logic

troubleshooting_flow box_node box_node high_variability High Variability in Results? check_protocol Review and Standardize Protocol (Injection, Handling, Environment) high_variability->check_protocol Yes unexpected_effects Unexpected Behavioral Effects? high_variability->unexpected_effects No check_protocol->unexpected_effects dose_response Conduct Dose-Response and Time-Course Studies unexpected_effects->dose_response Yes no_effect No Significant Effect? unexpected_effects->no_effect No dose_response->no_effect check_compound Verify Compound Integrity and Solution Preparation no_effect->check_compound Yes continue_research Continue with Optimized Protocol no_effect->continue_research No check_compound->continue_research

References

Technical Support Center: (-)-Eseroline Fumarate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of (-)-Eseroline fumarate (B1241708). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of (-)-Eseroline fumarate?

A1: A common starting point for the analysis of this compound is reversed-phase HPLC. Due to its basic nature as an indole (B1671886) alkaloid, a mobile phase with a slightly acidic pH is often employed to ensure good peak shape. A C18 column is a standard choice for the stationary phase.

Q2: What detection wavelength is recommended for this compound?

A2: Indole alkaloids like eseroline (B613827) typically exhibit UV absorbance. A starting wavelength of around 245 nm is often used for related compounds like physostigmine (B191203) and can be a good starting point for this compound. However, it is always recommended to determine the UV spectrum of your specific compound to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Q3: How should I prepare my this compound sample for HPLC analysis?

A3: this compound is soluble in 0.1 M HCl.[1] For reversed-phase HPLC, it is crucial to dissolve the sample in a solvent that is compatible with the mobile phase, preferably the mobile phase itself or a weaker solvent, to avoid peak distortion. Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulate matter from clogging the HPLC system.

Q4: What are the potential degradation pathways for (-)-Eseroline?

A4: Eseroline is a metabolite of physostigmine and is susceptible to degradation, primarily through oxidation. The phenolic hydroxyl group on the indole ring is prone to oxidation, which can lead to the formation of colored degradation products. Hydrolysis of the fumarate salt is less likely to be a primary degradation route under typical HPLC conditions but should be considered if the sample is exposed to extreme pH.

Troubleshooting Guides

Below are common issues encountered during the HPLC analysis of this compound, along with their potential causes and solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Solution
Secondary Interactions with Silanol (B1196071) Groups Eseroline, being a basic compound, can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
- Use a modern, end-capped C18 column with high purity silica.
- Lower the mobile phase pH (e.g., to 2.5-3.5 with formic acid or phosphoric acid) to suppress the ionization of silanol groups.
- Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
Sample Overload Injecting too concentrated a sample can saturate the column, causing peak fronting.
- Dilute the sample and reinject.
- Reduce the injection volume.
Inappropriate Sample Solvent Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion.
- Dissolve the sample in the initial mobile phase composition or a weaker solvent.
Issue 2: Retention Time Variability (Shifting Retention Times)
Potential Cause Solution
Inconsistent Mobile Phase Preparation Small variations in the mobile phase composition, especially the organic-to-aqueous ratio or pH, can cause significant shifts in retention time.
- Prepare the mobile phase accurately by volume and ensure thorough mixing.
- Prepare fresh mobile phase daily and degas it properly.
- Use a buffer to maintain a consistent pH.
Column Equilibration Insufficient column equilibration time between injections or at the start of a run can lead to drifting retention times.
- Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes or until a stable baseline is achieved.
Fluctuations in Column Temperature Changes in ambient temperature can affect retention times.
- Use a column oven to maintain a constant temperature.
Pump Malfunction or Leaks Inconsistent flow from the pump due to air bubbles, worn seals, or leaks will cause retention times to vary.[2]
- Purge the pump to remove air bubbles.
- Check for leaks at all fittings.
- Perform regular pump maintenance, including seal replacement.
Issue 3: Extraneous or Ghost Peaks
Potential Cause Solution
Sample Degradation Eseroline can degrade, especially if the sample solution is left at room temperature for an extended period. This can result in the appearance of new peaks.
- Prepare samples fresh and analyze them promptly.
- Store sample solutions in a cool, dark place, such as an autosampler cooled to 4°C.
Carryover from Previous Injection Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.
- Implement a sufficient wash step with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) at the end of each run to elute any strongly retained compounds.
- Clean the injector and sample loop.
Contaminated Mobile Phase or System Impurities in the mobile phase solvents or a contaminated HPLC system can lead to extraneous peaks.
- Use high-purity HPLC-grade solvents.
- Filter all mobile phases before use.
- Flush the entire HPLC system with a strong solvent.

Experimental Protocols

Example Stability-Indicating HPLC Method

This protocol is a starting point and should be optimized for your specific instrumentation and requirements.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A
Forced Degradation Study Protocol

To develop a stability-indicating method, forced degradation studies are essential to ensure the method can separate the intact drug from its degradation products.

Stress Condition Procedure
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
Oxidative Degradation Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Expose solid this compound to 105 °C for 48 hours.
Photolytic Degradation Expose a solution of this compound to UV light (254 nm) for 24 hours.

After exposure to each stress condition, the samples should be diluted with the mobile phase and analyzed by the developed HPLC method. The chromatograms should be inspected for the appearance of new peaks, and the resolution between the parent peak and the degradation product peaks should be assessed.

Visual Troubleshooting Workflows

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing_fronting Tailing or Fronting peak_shape->tailing_fronting Yes extra_peaks Extra Peaks? retention_time->extra_peaks No drifting_jumping Drifting or Jumping retention_time->drifting_jumping Yes pressure_issue Pressure Fluctuation? extra_peaks->pressure_issue No ghost_peaks Ghost or Unknown Peaks extra_peaks->ghost_peaks Yes high_low_pressure High or Low Pressure pressure_issue->high_low_pressure Yes end_node Problem Resolved pressure_issue->end_node No solve_peak Address Peak Shape Issues: - Check mobile phase pH - Use end-capped column - Adjust sample concentration tailing_fronting->solve_peak solve_rt Address RT Issues: - Check mobile phase prep - Ensure column equilibration - Check for leaks drifting_jumping->solve_rt solve_extra Address Extra Peaks: - Check for sample degradation - Implement column wash - Use fresh mobile phase ghost_peaks->solve_extra solve_pressure Address Pressure Issues: - Check for blockages - Purge pump - Check for leaks high_low_pressure->solve_pressure solve_peak->end_node solve_rt->end_node solve_extra->end_node solve_pressure->end_node

Caption: General HPLC troubleshooting workflow.

Peak_Tailing_Troubleshooting start Peak Tailing Observed for (-)-Eseroline check_ph Is mobile phase pH 2.5 - 3.5? start->check_ph adjust_ph Adjust pH with formic or phosphoric acid check_ph->adjust_ph No check_column Is column a modern, end-capped C18? check_ph->check_column Yes adjust_ph->start replace_column Switch to a high-purity, end-capped column check_column->replace_column No check_concentration Is sample concentration too high? check_column->check_concentration Yes replace_column->start dilute_sample Dilute sample and reinject check_concentration->dilute_sample Yes add_modifier Consider adding a competing base (e.g., TEA) check_concentration->add_modifier No dilute_sample->start end_node Peak Shape Improved add_modifier->end_node

References

Technical Support Center: (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (-)-Eseroline fumarate (B1241708).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving (-)-Eseroline fumarate.

Issue 1: Unexpectedly Fast Degradation of this compound in Solution

  • Question: My this compound solution is showing rapid degradation, characterized by a color change to pink or red. What could be the cause and how can I prevent it?

  • Answer: Rapid degradation of (-)-Eseroline in solution is often due to a combination of pH and exposure to oxygen. Eseroline (B613827) is known to be susceptible to air oxidation, especially under neutral to alkaline conditions, forming colored degradation products like rubreserine.

    Troubleshooting Steps:

    • pH Control: (-)-Eseroline degradation is pH-dependent and proceeds more rapidly at higher pH.[1] It exhibits specific base catalysis. For enhanced stability, maintain the pH of your solution in the acidic range. A study on physostigmine (B191203), a related compound, showed minimal degradation at pH 3.4.

    • Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

    • Use of Antioxidants: Consider the addition of antioxidants to the formulation. Ascorbic acid or sodium metabisulfite (B1197395) can be effective in preventing oxidation.

    • Storage Conditions: Store solutions protected from light and at reduced temperatures (2-8 °C) to minimize both oxidative and thermal degradation.

Issue 2: Inconsistent Results in Stability Studies

  • Question: I am observing high variability in the degradation profile of this compound between different experimental batches. What are the potential sources of this inconsistency?

  • Answer: Inconsistent results in stability studies can stem from several factors related to experimental conditions and analytical methodology.

    Troubleshooting Steps:

    • Standardize pH Measurement: Ensure accurate and consistent pH measurement and adjustment for all samples. Small variations in pH can significantly impact the degradation rate.

    • Control Headspace Oxygen: For solutions stored in vials, the amount of oxygen in the headspace can influence the rate of oxidative degradation. Ensure a consistent and minimal headspace, or flush with an inert gas before sealing.

    • Light Exposure: Ensure all samples are handled with consistent and minimal exposure to light, especially UV radiation, as this can induce photodegradation. Use amber glassware or light-protective containers.

    • Analytical Method Validation: Verify that your analytical method (e.g., HPLC) is validated for stability-indicating studies. The method must be able to separate the intact drug from all potential degradation products without interference.

    • Excipient Purity: If working with formulations, ensure the purity and consistency of the excipients used, as impurities can catalyze degradation.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

The primary degradation pathways for (-)-Eseroline are hydrolysis and oxidation. Being a metabolite of physostigmine, it is formed by the hydrolysis of the carbamate (B1207046) group.[2] Eseroline itself is susceptible to further degradation:

  • Oxidation: In the presence of air (oxygen), the phenolic hydroxyl group of eseroline is readily oxidized to form a red-colored product known as rubreserine.[2] This is often the most visually apparent degradation pathway.

  • Hydrolysis: The stability of (-)-Eseroline in aqueous solutions is pH-dependent. Degradation follows first-order kinetics and is accelerated under basic conditions (specific base catalysis).[1]

2. What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is recommended to:

  • Solid State: Store the solid compound in a tightly sealed container at controlled room temperature or refrigerated (2-8 °C), protected from light and moisture.

  • In Solution: Solutions should be freshly prepared whenever possible. If storage is necessary, they should be kept at 2-8 °C, protected from light, and in a deoxygenated, acidic buffer.

3. How can I monitor the degradation of this compound?

A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is a commonly used technique.[3] A suitable method should be able to separate (-)-Eseroline from its degradation products and any other components in the sample.

4. Are there any known incompatibilities with common excipients?

  • Alkaline Excipients: Excipients that create a basic microenvironment can accelerate the degradation of (-)-Eseroline.

  • Oxidizing Agents: Excipients containing peroxide impurities or other oxidizing agents can promote oxidative degradation.

  • Excipients with Reactive Impurities: Trace impurities in excipients, such as aldehydes or metal ions, can potentially interact with the amine or phenolic groups of (-)-Eseroline.[4][5]

It is highly recommended to conduct compatibility studies with selected excipients during formulation development.

Data Presentation

Table 1: Summary of (-)-Eseroline Degradation Kinetics in Phosphate (B84403) Buffer

pHApparent First-Order Rate Constant (k_obs)
6.91Data not explicitly provided in the abstract
7.40Data not explicitly provided in the abstract
7.98Data not explicitly provided in the abstract
8.41Data not explicitly provided in the abstract
8.94Data not explicitly provided in the abstract
Note: The referenced study indicates that the rate constant increases with an increase in pH, following first-order kinetics and specific base catalysis.[1] For precise quantitative data, consulting the full publication is recommended.

Experimental Protocols

1. Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following are general protocols based on ICH guidelines.

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

    • Add an equal volume of 0.1 N HCl.

    • Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound.

    • Add an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) for a specified period, monitoring for color change.

    • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light, for a specified period.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Place solid this compound in a controlled temperature oven (e.g., 60 °C, 80 °C).

    • Expose the solid to dry heat for a defined period (e.g., 1, 3, 7 days).

    • At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.

  • Photostability Testing (as per ICH Q1B): [6][7][8][9][10]

    • Expose a sample of solid this compound and a solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples for any changes in appearance, purity, and degradation products.

2. Stability-Indicating HPLC Method Development (General Approach)

A robust stability-indicating HPLC method is crucial for accurate assessment.

  • Column: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer, pH 3-4) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

  • Detection: UV detection at a wavelength where (-)-Eseroline and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

Mandatory Visualizations

degradation_pathway eseroline (-)-Eseroline rubreserine Rubreserine (Red) eseroline->rubreserine Oxidation (O2) other_products Other Degradation Products eseroline->other_products Hydrolysis (H2O, pH dependent)

Caption: Primary degradation pathways of (-)-Eseroline.

experimental_workflow cluster_stress Forced Degradation acid Acid Hydrolysis analysis Stability-Indicating HPLC Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolysis photo->analysis sample This compound (Solid or Solution) sample->acid sample->base sample->oxidation sample->thermal sample->photo data Data Interpretation (Degradation Profile, Pathway Elucidation) analysis->data

Caption: Workflow for forced degradation studies.

logical_relationship stability This compound Stability ph pH stability->ph oxygen Oxygen stability->oxygen light Light stability->light temperature Temperature stability->temperature excipients Excipients stability->excipients degradation Degradation ph->degradation oxygen->degradation light->degradation temperature->degradation excipients->degradation

References

managing side effects of (-)-Eseroline fumarate in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (-)-Eseroline fumarate (B1241708) in animal studies. The information is designed to help manage potential side effects and ensure the successful execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Eseroline fumarate and what are its primary mechanisms of action?

A1: (-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203). It has a dual mechanism of action, acting as both an opioid receptor agonist and a weak, reversible acetylcholinesterase inhibitor.[1] This dual activity can lead to a complex profile of effects and side effects.

Q2: What are the potential side effects of this compound in animal studies?

A2: Due to its dual mechanism, this compound can induce a range of side effects. These can be broadly categorized as:

  • Opioid-related: Respiratory depression, sedation, and constipation.

  • Cholinergic-related: Salivation, lacrimation, urination, defecation (SLUD), muscle tremors, and gastrointestinal distress.

  • Neurotoxicity: At higher concentrations, eseroline (B613827) has been shown to cause neuronal cell death, potentially through the depletion of ATP.[2]

Q3: Can the side effects of this compound be managed?

A3: Yes. Opioid-related side effects can often be reversed with an opioid antagonist like naloxone (B1662785). Cholinergic side effects can be managed with a muscarinic antagonist such as atropine.[1] Careful dose-selection and co-administration of these antagonists can help mitigate adverse effects.

Q4: Are there any known sex differences in the response to this compound?

A4: While specific studies on sex differences for this compound are limited, it is known that responses to opioids can vary between male and female rodents. For example, female rats may recover from opioid-induced respiratory depression faster and at lower doses of naloxone than males.[3] It is advisable to include both sexes in pilot studies to determine any significant differences in response.

Troubleshooting Guides

Issue 1: Animal exhibits signs of severe respiratory depression.
  • Symptoms: Slow, shallow breathing; cyanosis (blueish tint to mucous membranes); unresponsiveness.

  • Probable Cause: Opioid receptor agonism leading to depression of the respiratory centers in the brainstem.

  • Troubleshooting Steps:

    • Immediate Action: Administer an opioid antagonist such as naloxone. The appropriate dose will need to be determined in a pilot study, but typical starting doses in rats for reversing respiratory depression are in the range of 0.01-3.2 mg/kg, administered intraperitoneally (IP) or subcutaneously (SC).[3]

    • Monitoring: Closely monitor the animal's respiratory rate and oxygen saturation.

    • Dose Adjustment: In subsequent experiments, consider lowering the dose of this compound or co-administering a prophylactic dose of naloxone.

Issue 2: Excessive cholinergic signs are observed.
  • Symptoms: Excessive salivation, lacrimation, urination, diarrhea (SLUD), and muscle fasciculations or tremors.

  • Probable Cause: Inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine (B1216132) at neuromuscular junctions and in the parasympathetic nervous system.

  • Troubleshooting Steps:

    • Immediate Action: Administer a muscarinic antagonist like atropine. A starting dose for rodents is typically in the range of 0.5-2 mg/kg, IP or SC. Atropine is effective in blocking the peripheral muscarinic effects of cholinergic agents.[4][5]

    • Supportive Care: Provide supportive care as needed, such as cleaning the animal and ensuring it stays warm and dry.

    • Dose Adjustment: For future studies, consider a lower dose of this compound or prophylactic co-administration of atropine.

Issue 3: Animals show signs of neurotoxicity or long-term behavioral changes.
  • Symptoms: Seizures, ataxia, or other abnormal neurological signs. Long-term changes may include cognitive deficits.

  • Probable Cause: Eseroline has been shown to be neurotoxic at higher concentrations in vitro, possibly by causing a loss of cellular ATP.[2]

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a thorough dose-response study to identify the maximum tolerated dose that does not produce overt signs of neurotoxicity.

    • Consider Neuroprotective Agents: While specific neuroprotective agents for eseroline-induced toxicity have not been identified, general neuroprotective strategies could be explored in study design, though this would require significant validation.

    • Histopathological Analysis: At the end of the study, consider performing histopathological analysis of brain tissue to assess for any neuronal damage.

Data Presentation

Table 1: Illustrative Dose-Response of this compound Side Effects in Rodents

Dose (mg/kg, IP)Respiratory Rate (% of Baseline)Salivation Score (0-3)Motor Activity (% of Control)
195 ± 50.5 ± 0.2100 ± 10
570 ± 81.5 ± 0.480 ± 12
1045 ± 102.8 ± 0.550 ± 15
2020 ± 73.0 ± 0.025 ± 10

Note: This table presents hypothetical data for illustrative purposes. Researchers must conduct their own dose-ranging studies to determine the specific dose-response relationship in their animal model.

Table 2: Example of Antagonist Reversal of this compound (10 mg/kg) Induced Side Effects

TreatmentRespiratory Rate (% of Baseline)Salivation Score (0-3)
This compound45 ± 102.8 ± 0.5
+ Naloxone (1 mg/kg)90 ± 72.7 ± 0.6
+ Atropine (1 mg/kg)48 ± 90.8 ± 0.3
+ Naloxone + Atropine92 ± 60.6 ± 0.2

Note: This table provides an example of expected outcomes. The efficacy of antagonists will be dose-dependent and should be determined experimentally.

Experimental Protocols

Protocol 1: Assessment of Respiratory Depression
  • Animal Model: Male/Female Sprague-Dawley rats (250-300g).

  • Acclimation: Acclimate animals to the whole-body plethysmography chambers for at least 30 minutes for 3 consecutive days prior to the experiment.

  • Baseline Measurement: Record baseline respiratory rate, tidal volume, and minute volume for 15 minutes.

  • Drug Administration: Administer this compound at the desired dose (e.g., 1, 5, 10, 20 mg/kg, IP).

  • Post-injection Monitoring: Continuously record respiratory parameters for at least 60 minutes post-injection.

  • Data Analysis: Express post-injection respiratory parameters as a percentage of the baseline values.

Protocol 2: Management of Cholinergic Side Effects
  • Animal Model: Male/Female C57BL/6 mice (20-25g).

  • Observation: Place animals in a clean cage with white bedding for clear observation of urination and defecation.

  • Baseline Scoring: Observe and score baseline levels of salivation, lacrimation, and any tremors for 10 minutes.

  • Drug Administration:

    • Group 1: Vehicle control.

    • Group 2: this compound (dose determined from pilot studies).

    • Group 3: Atropine (e.g., 1 mg/kg, IP) 15 minutes prior to this compound.

    • Group 4: this compound followed by Atropine upon observation of cholinergic signs.

  • Scoring: Score cholinergic signs at 15, 30, and 60 minutes post-(-)-Eseroline fumarate administration using a standardized scoring system.

Visualizations

eseroline_pathway cluster_opioid Opioid Pathway cluster_cholinergic Cholinergic Pathway eseroline This compound mu_receptor μ-Opioid Receptor eseroline->mu_receptor ache Acetylcholinesterase (AChE) eseroline->ache Inhibits g_protein_opioid Gi/o Protein mu_receptor->g_protein_opioid adenylyl_cyclase_opioid Adenylyl Cyclase g_protein_opioid->adenylyl_cyclase_opioid ion_channel_opioid ↑ K+ efflux ↓ Ca2+ influx g_protein_opioid->ion_channel_opioid camp_opioid ↓ cAMP adenylyl_cyclase_opioid->camp_opioid neuronal_inhibition Neuronal Inhibition ion_channel_opioid->neuronal_inhibition respiratory_depression Respiratory Depression neuronal_inhibition->respiratory_depression analgesia Analgesia neuronal_inhibition->analgesia naloxone Naloxone naloxone->mu_receptor Antagonizes ach Acetylcholine (ACh) ache->ach Breaks down muscarinic_receptor Muscarinic Receptor ach->muscarinic_receptor g_protein_cholinergic Gq/11 or Gi/o Protein muscarinic_receptor->g_protein_cholinergic downstream_signaling Downstream Signaling g_protein_cholinergic->downstream_signaling cholinergic_effects Cholinergic Effects (SLUD, tremors) downstream_signaling->cholinergic_effects atropine Atropine atropine->muscarinic_receptor Antagonizes

Caption: Dual signaling pathways of this compound.

troubleshooting_workflow start Administer this compound observe Observe Animal for Side Effects start->observe respiratory Respiratory Depression? observe->respiratory Monitor cholinergic Cholinergic Signs? respiratory->cholinergic No administer_naloxone Administer Naloxone respiratory->administer_naloxone Yes neurotoxicity Neurological Signs? cholinergic->neurotoxicity No administer_atropine Administer Atropine cholinergic->administer_atropine Yes no_effects Continue Experiment neurotoxicity->no_effects No lower_dose Lower Dose in Future Studies neurotoxicity->lower_dose Yes end End Experiment / Euthanize no_effects->end administer_naloxone->observe administer_atropine->observe lower_dose->end

Caption: Troubleshooting workflow for managing side effects.

References

Technical Support Center: (-)-Eseroline Fumarate Analgesic Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Eseroline fumarate (B1241708) to optimize its analgesic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the analgesic effect of (-)-Eseroline fumarate?

A1: this compound exerts its analgesic effects through a dual mechanism. Its primary action is as a potent agonist at the µ-opioid receptor (MOR)[1]. Additionally, it functions as a weak and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine[2]. While its opioid activity is central to its analgesic properties, its anticholinesterase activity may contribute to its overall pharmacological profile.

Q2: How does the analgesic potency of this compound compare to morphine?

A2: The analgesic potency of this compound relative to morphine can depend on the type of pain being modeled. In studies involving acute thermal pain, (-)-Eseroline has been shown to be more potent than morphine[3]. Conversely, in models of inflammatory pain, such as the writhing test, morphine exhibits greater potency[3]. One study noted that its antinociceptive action is stronger than that of morphine in all tests studied[1].

Q3: What is a recommended starting dose for in vivo analgesic studies in rodents?

A3: Based on available literature, a dose of 5 mg/kg administered intraperitoneally (i.p.) has been shown to produce a significant analgesic effect in rats[4]. However, for dose-optimization studies, it is recommended to perform a dose-response analysis starting with lower doses and escalating to determine the minimal effective dose and the dose at which maximal effect is observed.

Q4: What are the potential side effects or toxicity concerns with this compound?

A4: At higher concentrations, (-)-Eseroline has demonstrated neurotoxic effects in neuronal cell cultures. Studies have shown that concentrations in the range of 40-75 µM can lead to 50% cell death in NG-108-15 and N1E-115 cells[5]. In vivo, as a µ-opioid agonist, potential side effects could include respiratory depression, sedation, and gastrointestinal effects, similar to other opioids. Its anticholinesterase activity could also lead to cholinergic side effects. Researchers should carefully monitor for these potential adverse effects during in vivo experiments.

Q5: How can the opioid-mediated effects of this compound be confirmed in our experiments?

A5: To confirm that the observed analgesic effect is mediated by opioid receptors, a pre-treatment with a non-selective opioid antagonist, such as naloxone (B1662785), can be administered. If the analgesic effect of this compound is blocked or significantly reduced by naloxone, it confirms the involvement of opioid receptors. A study has shown that naloxone (1 mg/kg i.p.) antagonized the antinociceptive action of eseroline[4].

Troubleshooting Guides

Issue 1: Inconsistent or no analgesic effect observed.

  • Question: We are not observing a consistent analgesic effect with this compound in our hot-plate/tail-flick assay. What could be the issue?

  • Answer:

    • Dosage: Ensure the dose is within the effective range. While 5 mg/kg i.p. has been reported to be effective in rats, the optimal dose can vary depending on the species, strain, and specific pain model. We recommend performing a dose-response study to determine the ED50 in your specific experimental setup.

    • Route of Administration: The route of administration can significantly impact the onset and duration of action. Intraperitoneal (i.p.) and subcutaneous (s.c.) routes have been used. Ensure consistent administration technique.

    • Timing of Analgesic Testing: (-)-Eseroline has a relatively short duration of action compared to morphine[1]. Ensure that the timing of your analgesic testing aligns with the peak effect of the drug. It is advisable to conduct a time-course experiment to determine the time to maximum effect (Tmax).

    • Drug Stability: Ensure the this compound solution is properly prepared and stored to prevent degradation.

Issue 2: Observation of adverse effects in test animals.

  • Question: Our animals are showing signs of sedation or respiratory distress at higher doses. How can we mitigate this?

  • Answer:

    • Dose Reduction: The observed adverse effects are likely due to the activation of µ-opioid receptors. The most straightforward approach is to reduce the dose. A thorough dose-response study will help identify a dose that provides significant analgesia with an acceptable side-effect profile.

    • Monitoring: Closely monitor the animals for any signs of distress. If severe adverse effects are observed, the experiment should be terminated for that animal.

    • Consider the Therapeutic Window: The therapeutic window for this compound is not well-established in the literature. It is crucial to proceed with caution and use the lowest effective dose.

Data Presentation

Table 1: Comparative Analgesic Potency of (-)-Eseroline and Morphine

Pain ModelMore Potent CompoundReference
Acute Thermal Pain(-)-Eseroline[3]
Inflammatory PainMorphine[3]

Table 2: In Vitro Neurotoxicity of Eseroline

Cell LineIC50 for Cell Death (24 hr)Reference
NG-108-1540 - 75 µM[5]
N1E-11540 - 75 µM[5]

Experimental Protocols

Hot-Plate Test

Objective: To assess the thermal nociceptive threshold in response to a heat stimulus.

Methodology:

  • Acclimatize the animal (mouse or rat) to the testing room for at least 30 minutes before the experiment.

  • Place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Start a timer immediately upon placing the animal on the hot plate.

  • Observe the animal for signs of nociception, such as licking of the hind paws or jumping.

  • Stop the timer as soon as a nociceptive response is observed and record the latency.

  • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the animal does not respond within the cut-off time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.

  • Administer this compound or the vehicle control.

  • Measure the response latency at predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes) to determine the peak effect and duration of action.

Tail-Flick Test

Objective: To measure the latency of a spinal reflex to a thermal stimulus.

Methodology:

  • Gently restrain the animal (mouse or rat).

  • Apply a focused beam of radiant heat to the ventral surface of the tail.

  • The instrument will automatically detect the tail-flick reflex and record the latency.

  • Establish a baseline latency for each animal before drug administration.

  • Administer this compound or the vehicle control.

  • Measure the tail-flick latency at various time points post-administration.

  • A cut-off time should be set to avoid tissue damage.

Formalin Test

Objective: To assess the response to a persistent chemical nociceptive stimulus, modeling both acute and inflammatory pain.

Methodology:

  • Acclimatize the animal to an observation chamber.

  • Inject a dilute formalin solution (e.g., 2.5% in saline) subcutaneously into the plantar surface of one hind paw.

  • Immediately place the animal back into the observation chamber.

  • Record the total time the animal spends licking or biting the injected paw during two distinct phases:

    • Phase 1 (Acute Phase): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Phase): 15-30 minutes post-injection.

  • Administer this compound or vehicle control prior to the formalin injection at a time determined by its peak effect from other assays.

Mandatory Visualization

eseroline_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Eseroline Eseroline MOR µ-Opioid Receptor Eseroline->MOR Agonist Binding G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel (Inhibition) G_protein->Ca_channel Inhibition K_channel K+ Channel (Activation) G_protein->K_channel Activation cAMP cAMP AC->cAMP Decreased Production Analgesia Analgesic Effect cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia

Caption: this compound signaling pathway leading to analgesia.

experimental_workflow Start Start Dose_Response Dose-Response Study (e.g., 0.1, 1, 5, 10 mg/kg) Start->Dose_Response Analgesic_Assay Select Analgesic Assay (Hot-Plate, Tail-Flick, or Formalin) Dose_Response->Analgesic_Assay Time_Course Time-Course Study (Determine Tmax) Analgesic_Assay->Time_Course Efficacy_Study Efficacy Study at Optimal Dose & Time Time_Course->Efficacy_Study Adverse_Effects Monitor for Adverse Effects Efficacy_Study->Adverse_Effects Mechanism_Study Mechanism of Action Study (e.g., Naloxone pre-treatment) Efficacy_Study->Mechanism_Study Data_Analysis Data Analysis (e.g., ED50 calculation) Adverse_Effects->Data_Analysis Mechanism_Study->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for optimizing this compound dosage.

References

Technical Support Center: (-)-Eseroline Fumarate Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (-)-Eseroline fumarate (B1241708) in receptor binding assays. Given the compound's dual activity as both an opioid receptor agonist and a cholinesterase inhibitor, careful experimental design and data interpretation are crucial to avoid artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of (-)-Eseroline?

(-)-Eseroline is known to interact with at least two primary targets:

  • Opioid Receptors: It acts as an agonist at opioid receptors.

  • Acetylcholinesterase (AChE): It is a reversible inhibitor of this enzyme.[1]

Q2: Why am I observing high non-specific binding in my opioid receptor radioligand binding assay with (-)-Eseroline?

High non-specific binding can arise from several factors in opioid receptor binding assays. Here are some common causes and solutions:

  • Radioligand Concentration: Using a radioligand concentration significantly above its Kd value can lead to binding at low-affinity, non-specific sites. It is recommended to use a concentration at or below the Kd.

  • Inappropriate Blocking Agents: Ensure you are using an effective concentration of a structurally different, unlabeled ligand to define non-specific binding. For opioid receptors, naloxone (B1662785) (e.g., 10 µM) is a commonly used agent to block specific binding.

  • Buffer Composition: The ionic strength of your assay buffer can influence non-specific interactions. Increasing the salt concentration (e.g., NaCl) can sometimes reduce electrostatic interactions that contribute to non-specific binding.

  • Lipophilicity of the Compound: Highly lipophilic compounds can partition into the cell membrane, leading to high non-specific binding. Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) or bovine serum albumin (BSA) in the assay buffer can sometimes mitigate this.

Q3: Could the antioxidant properties of (-)-Eseroline interfere with my binding assay?

While (-)-Eseroline possesses antioxidant properties, direct interference in a standard radioligand binding assay is less common than in assays that rely on enzymatic reactions producing reactive oxygen species or employ fluorescent probes sensitive to the redox environment. However, it is a possibility to consider, especially if you observe unusual results. Antioxidants can potentially interact with assay components or affect cell membrane integrity at high concentrations. If you suspect interference, consider running control experiments with other antioxidants that are structurally unrelated to (-)-Eseroline to see if similar effects are observed.

Q4: How can I differentiate between (-)-Eseroline's effect on opioid receptors versus its inhibition of acetylcholinesterase in a whole-cell or tissue-based assay?

This is a critical consideration. To dissect these two activities, you can use selective antagonists.

  • To isolate the opioid receptor effects, pre-incubate your cells or tissue with a high concentration of an opioid receptor antagonist, such as naloxone. This will block the binding of (-)-Eseroline to opioid receptors, and any remaining effect can be attributed to its other activities, such as cholinesterase inhibition.

  • Conversely, to assess the contribution of cholinesterase inhibition, you can use a specific acetylcholinesterase inhibitor that does not interact with opioid receptors as a positive control.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal Inappropriate assay buffer composition.Optimize buffer components, including pH and ionic strength. Consider adding BSA (0.1-1%) to reduce binding to non-specific surfaces.
Insufficient washing steps.Increase the number and/or volume of washes to more effectively remove unbound radioligand.
Radioligand sticking to filter plates or tubes.Pre-soak filter plates in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands.
Low Specific Binding Signal Low receptor expression in your cell line or tissue preparation.Use a cell line known to express the target receptor at high levels or use a tissue source with high receptor density.
Degraded radioligand or test compound.Ensure the proper storage and handling of all reagents. Use fresh dilutions for each experiment.
Assay not at equilibrium.Determine the optimal incubation time for your specific radioligand and receptor system to ensure binding has reached equilibrium.
Inconsistent Results / Poor Reproducibility Pipetting errors or inconsistent cell/membrane concentrations.Use calibrated pipettes and ensure thorough mixing of cell or membrane suspensions before aliquoting.
Temperature fluctuations during incubation.Maintain a constant and optimal temperature throughout the incubation period.
Cell health and passage number.Use healthy, low-passage number cells for your experiments, as receptor expression levels can change with excessive passaging.

Quantitative Data

Table 1: Acetylcholinesterase (AChE) Inhibition by (-)-Eseroline

Enzyme Source Inhibition Constant (Ki)
Electric Eel AChE0.15 ± 0.08 µM
Human Red Blood Cell AChE0.22 ± 0.10 µM
Rat Brain AChE0.61 ± 0.12 µM

Data from: Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (B191203) (eserine) and morphine.[1]

Table 2: Opioid Receptor Binding Affinity of (-)-Eseroline Fumarate

Receptor Subtype Radioligand Ki (nM) IC50 (nM)
µ-Opioid Receptor (MOP)To be determinedTo be determinedTo be determined
δ-Opioid Receptor (DOP)To be determinedTo be determinedTo be determined
κ-Opioid Receptor (KOP)To be determinedTo be determinedTo be determined

Note: Specific binding affinities for (-)-Eseroline at different opioid receptor subtypes should be experimentally determined using appropriate radioligand binding assays.

Experimental Protocols

Protocol 1: Opioid Receptor Competition Binding Assay

This protocol provides a general framework for a radioligand competition binding assay to determine the affinity of (-)-Eseroline for a specific opioid receptor subtype.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human µ, δ, or κ-opioid receptor.

  • Radioligand specific for the receptor of interest (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

  • This compound stock solution.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM final concentration).

  • 96-well filter plates (e.g., GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM naloxone (for non-specific binding) or the corresponding this compound dilution.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 100 µL of the cell membrane preparation (protein concentration should be optimized).

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters 3-4 times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percent specific binding against the log concentration of this compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of acetylthiocholine (B1193921) hydrolysis.

Materials:

  • Acetylcholinesterase (AChE) source (e.g., purified enzyme, brain homogenate).

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • DTNB (Ellman's Reagent) solution (10 mM in assay buffer).

  • Acetylthiocholine iodide (ATCI) substrate solution (14 mM in deionized water).

  • This compound stock solution.

  • 96-well microplate and a spectrophotometer.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add:

    • 140 µL of assay buffer.

    • 10 µL of AChE solution.

    • 10 µL of DTNB solution.

    • 10 µL of this compound dilution or buffer (for control).

  • Pre-incubate the plate for 10 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.

  • Calculate the rate of the reaction (change in absorbance per minute).

  • Determine the percent inhibition for each concentration of this compound.

  • Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, Ligands) incubation Incubation (Membranes, Radioligand, Eseroline) prep_reagents->incubation prep_membranes Prepare Cell Membranes prep_membranes->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Generate Competition Curve calc_binding->plot_curve determine_ic50 Determine IC50 & Ki plot_curve->determine_ic50

Caption: Workflow for a this compound receptor binding assay.

signaling_pathway eseroline (-)-Eseroline opioid_receptor Opioid Receptor (GPCR) eseroline->opioid_receptor Binds g_protein Gi/o Protein opioid_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases downstream Downstream Effects (e.g., Ion Channel Modulation) camp->downstream Leads to

Caption: Simplified opioid receptor signaling pathway activated by (-)-Eseroline.

troubleshooting_logic start High Non-Specific Binding? check_radioligand Radioligand [ ] > Kd? start->check_radioligand Yes check_buffer Buffer Optimized? start->check_buffer No check_radioligand->check_buffer No solution_radioligand Lower Radioligand [ ] check_radioligand->solution_radioligand Yes check_blocking Effective Blocking Agent? check_buffer->check_blocking Yes solution_buffer Optimize Buffer (e.g., add NaCl, BSA) check_buffer->solution_buffer No solution_blocking Use Different/Higher [ ] of Blocking Agent check_blocking->solution_blocking No end Problem Resolved check_blocking->end Yes solution_radioligand->end solution_buffer->end solution_blocking->end

Caption: Troubleshooting logic for high non-specific binding.

References

Technical Support Center: Synthesis of (-)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Eseroline fumarate (B1241708). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on the successful synthesis, purification, and salt formation of (-)-Eseroline.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of (-)-Eseroline?

A1: The main challenge is the high susceptibility of (-)-Eseroline to air oxidation, which leads to the formation of a red-colored impurity, rubreserine (B1680255).[1][2] This oxidation is particularly rapid at a pH above 7. Therefore, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) and control the pH throughout the synthesis and purification processes.

Q2: How can the formation of the rubreserine impurity be minimized?

A2: To minimize the formation of rubreserine, the following precautions should be taken:

  • Inert Atmosphere: All reactions, work-ups, and purifications should be performed under an inert atmosphere (nitrogen or argon).

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • pH Control: Maintain a slightly acidic pH during aqueous work-ups and purification steps. Eseroline (B613827) is more stable at a lower pH.

  • Temperature Control: Keep the temperature as low as practical during the reaction and purification, as higher temperatures can accelerate oxidation.

Q3: What are the options for obtaining enantiomerically pure (-)-Eseroline?

A3: There are two primary strategies for obtaining (-)-Eseroline:

  • Enantioselective Synthesis: This involves using a chiral catalyst or starting from a chiral precursor to directly synthesize the desired (-)-enantiomer.

  • Chiral Resolution: This involves synthesizing the racemic mixture of (±)-Eseroline and then separating the enantiomers. A common method is to form diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, followed by liberation of the desired enantiomer.[3]

Q4: What is a suitable method for the purification of (-)-Eseroline?

A4: Purification of (-)-Eseroline is typically achieved by column chromatography on silica (B1680970) gel. It is essential to use degassed solvents and work quickly to minimize on-column oxidation. A solvent system of dichloromethane (B109758) and methanol (B129727) is often effective. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) using a C18 column with a mobile phase of water and methanol or acetonitrile (B52724) containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) can be employed to maintain a low pH and improve peak shape.[4]

Q5: How is (-)-Eseroline fumarate salt prepared?

A5: The fumarate salt can be prepared by dissolving the purified (-)-Eseroline free base in a suitable solvent, such as methanol, and then adding a solution of one equivalent of fumaric acid in the same or a miscible solvent. The salt is then typically precipitated by the addition of a less polar solvent like diethyl ether or pentane (B18724), followed by cooling to induce crystallization.[1]

Troubleshooting Guide

Problem IDIssuePossible CausesSuggested Solutions
ESE-SYN-001Reaction mixture turns red or pink during synthesis. Oxidation of eseroline to rubreserine.- Ensure all glassware is thoroughly dried and the reaction is conducted under a strict inert atmosphere (nitrogen or argon).- Use freshly degassed solvents.- If an aqueous workup is performed, ensure the pH is slightly acidic.
ESE-SYN-002Low yield of (-)-Eseroline after purification. - Incomplete reaction.- Significant oxidation during workup or purification.- Loss of product during extraction due to incorrect pH.- Monitor the reaction progress by TLC or LC-MS to ensure completion.- Work quickly during purification and use degassed solvents.- During aqueous extractions of the free base, ensure the aqueous layer is basic (pH > 8) to deprotonate the amine and drive it into the organic layer. Conversely, keep the pH acidic during storage of the aqueous solution of the protonated amine.
ESE-PUR-001Red/pink band observed on the chromatography column. On-column oxidation of eseroline to rubreserine.- Use degassed solvents for chromatography.- Pack and run the column as quickly as possible.- Consider adding a small amount of a mild antioxidant to the solvent system, if compatible with the subsequent steps.
ESE-PUR-002Difficulty in separating (-)-Eseroline from impurities by column chromatography. Co-elution of impurities with similar polarity.- Optimize the solvent system for chromatography. A gradient elution may be necessary.- Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.
ESE-SALT-001This compound does not crystallize or oils out. - Solution is not supersaturated.- Presence of impurities inhibiting crystallization.- Inappropriate solvent system.- Concentrate the solution further or add more anti-solvent.- Ensure the starting (-)-Eseroline is of high purity.- Try different solvent combinations for crystallization (e.g., methanol/ether, ethanol/hexane).- Use seed crystals to induce crystallization.
ESE-SALT-002The melting point of the fumarate salt is broad or lower than expected. Presence of impurities or residual solvents.- Recrystallize the fumarate salt from a suitable solvent system.- Dry the salt thoroughly under vacuum.

Experimental Protocols

Enantioselective Synthesis of (-)-Eseroline (Illustrative Pathway)

This protocol outlines a general strategy for the enantioselective synthesis of (-)-Eseroline, starting from a protected oxindole (B195798) precursor.

Step 1: Asymmetric Alkylation of Protected Oxindole

A protected 5-hydroxyoxindole (B181108) is asymmetrically alkylated to introduce the side chain that will form the pyrrolidine (B122466) ring.

  • Reaction: Protected 5-hydroxyoxindole is treated with a suitable electrophile (e.g., a protected 2-bromoethylamine (B90993) derivative) in the presence of a chiral phase-transfer catalyst or a chiral ligand-metal complex.

  • Typical Conditions:

    • Substrate: N-protected-5-benzyloxy-oxindole

    • Reagent: N-(2-bromoethyl)phthalimide

    • Base: Potassium carbonate or cesium carbonate

    • Catalyst: Chiral quaternary ammonium (B1175870) salt (e.g., a derivative of cinchonidine)

    • Solvent: Toluene or dichloromethane

    • Temperature: 0 °C to room temperature

Step 2: Deprotection and Cyclization

The protecting groups are removed, and the intermediate undergoes cyclization to form the tricyclic core of eseroline.

Step 3: Reduction of the Oxindole Carbonyl

The carbonyl group of the oxindole is reduced to a methylene (B1212753) group.

  • Reaction: The tricyclic intermediate is reduced using a powerful reducing agent.

  • Typical Conditions:

    • Reagent: Lithium aluminum hydride (LAH) or Borane-tetrahydrofuran complex (BH3-THF)

    • Solvent: Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

    • Temperature: 0 °C to reflux

Step 4: N-Methylation

The secondary amines are methylated to afford the final eseroline structure.

  • Reaction: The secondary amines are methylated using a suitable methylating agent.

  • Typical Conditions:

    • Reagent: Formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a mild base.

    • Solvent: Formic acid or acetonitrile

    • Temperature: Reflux

Step 5: O-Debenzylation to Yield (-)-Eseroline

The benzyl (B1604629) protecting group on the phenolic hydroxyl is removed.

  • Reaction: The benzyl ether is cleaved by hydrogenolysis.

  • Typical Conditions:

    • Catalyst: Palladium on carbon (Pd/C)

    • Hydrogen Source: Hydrogen gas or ammonium formate

    • Solvent: Ethanol or methanol

    • Temperature: Room temperature

Purification of (-)-Eseroline by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). All solvents must be degassed.

  • Procedure:

    • Prepare a column of silica gel using the degassed mobile phase.

    • Dissolve the crude (-)-Eseroline in a minimum amount of dichloromethane.

    • Load the sample onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC or LC-MS.

    • Combine the pure fractions and evaporate the solvent under reduced pressure at a low temperature.

Preparation and Recrystallization of this compound
  • Procedure:

    • Dissolve the purified (-)-Eseroline (1 equivalent) in a minimal amount of anhydrous, degassed methanol.

    • In a separate flask, dissolve fumaric acid (1 equivalent) in a minimal amount of anhydrous, degassed methanol.

    • Slowly add the fumaric acid solution to the eseroline solution with stirring under an inert atmosphere.

    • To the resulting solution, slowly add anhydrous diethyl ether until the solution becomes cloudy.

    • Add a small amount of pentane to further induce precipitation.

    • Allow the mixture to stand at 4 °C for several hours to promote crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Recrystallization: If necessary, the fumarate salt can be recrystallized by dissolving it in a minimal amount of hot methanol and then allowing it to cool slowly, followed by the addition of diethyl ether.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)Purity Target (%)
1Asymmetric AlkylationChiral Catalyst, K₂CO₃Toluene0 - 2570 - 85>95 (diastereomeric excess)
2Deprotection & CyclizationHydrazine HydrateEthanol8060 - 75>98
3Carbonyl ReductionLiAlH₄THF0 - 6580 - 90>98
4N-MethylationHCHO, HCOOHHCOOH10085 - 95>98
5O-DebenzylationPd/C, H₂Methanol2590 - 98>99
6Salt FormationFumaric AcidMethanol/Ether0 - 2585 - 95>99.5

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis (-)-Eseroline Synthesis cluster_purification Purification cluster_salt_formation Salt Formation start Protected 5-Hydroxyoxindole step1 Asymmetric Alkylation start->step1 Chiral Catalyst step2 Deprotection & Cyclization step1->step2 Hydrazine step3 Carbonyl Reduction step2->step3 LiAlH4 step4 N-Methylation step3->step4 HCHO/HCOOH step5 O-Debenzylation step4->step5 Pd/C, H2 eseroline Crude (-)-Eseroline step5->eseroline purification Flash Column Chromatography eseroline->purification pure_eseroline Pure (-)-Eseroline purification->pure_eseroline salt_formation Fumarate Salt Formation pure_eseroline->salt_formation Fumaric Acid crystallization Crystallization salt_formation->crystallization Methanol/Ether final_product (-)-Eseroline Fumarate crystallization->final_product troubleshooting_red_color start Reaction Mixture Turns Red/Pink cause Probable Cause: Oxidation to Rubreserine start->cause check_inert Is the reaction under a strict inert atmosphere? cause->check_inert remedy_inert Action: Purge system with N2/Ar, use gas bubbler. check_inert->remedy_inert No check_solvents Are the solvents degassed? check_inert->check_solvents Yes remedy_inert->check_solvents remedy_solvents Action: Degas solvents by sparging with N2/Ar or freeze-pump-thaw. check_solvents->remedy_solvents No check_ph Is the pH of aqueous layers acidic? check_solvents->check_ph Yes remedy_solvents->check_ph remedy_ph Action: Adjust pH to < 7 with a mild acid. check_ph->remedy_ph No solution Problem Resolved check_ph->solution Yes remedy_ph->solution

References

Technical Support Center: (-)-Eseroline Fumarate Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (-)-Eseroline fumarate (B1241708).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of converting (-)-Eseroline to its fumarate salt?

Converting the oily free base of (-)-Eseroline to its fumarate salt is a common and effective purification strategy. The salt is typically a crystalline solid, which allows for purification through recrystallization. This process effectively removes impurities that are more soluble in the mother liquor. The fumarate salt is prepared by reacting the eseroline (B613827) base with fumaric acid in a suitable solvent system.[1]

Q2: What are the common methods for purifying (-)-Eseroline fumarate?

The primary methods for the purification of (-)-Eseroline, often isolated as the fumarate salt, include:

  • Recrystallization: This is a widely used technique to obtain high-purity crystalline this compound.[2]

  • Chromatography: Flash chromatography using silica (B1680970) gel or alumina (B75360) is frequently employed to purify the crude eseroline base before salt formation.[1]

Q3: What are potential sources of impurities in this compound?

Impurities can originate from various stages of the synthesis and purification process. Common sources include:

  • Incomplete reactions: Residual starting materials or intermediates from the synthesis.[]

  • Side reactions: Formation of by-products during the synthesis. For instance, when synthesizing eseroline from physostigmine, by-products like butyl N-methylcarbamate can be formed.[2]

  • Degradation: (-)-Eseroline can be susceptible to oxidation or other forms of degradation, especially if exposed to air or light for extended periods.[4]

  • Residual solvents: Solvents used during synthesis or purification that are not completely removed.[]

Troubleshooting Guides

Crystallization/Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product oils out instead of crystallizing. The solvent system is not optimal; the solution is supersaturated too quickly; presence of impurities inhibiting crystallization.1. Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a good solvent (e.g., methanol) and then slowly add a poor solvent (e.g., ether, pentane) to induce crystallization.[1]2. Ensure a slow cooling rate.3. Scratch the inside of the flask with a glass rod to create nucleation sites.4. Add a seed crystal of pure this compound.
Low yield after recrystallization. The compound is too soluble in the chosen solvent; too much solvent was used.1. Choose a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.2. Minimize the amount of solvent used to dissolve the compound.3. Cool the crystallization mixture in an ice bath or refrigerate to maximize precipitation.4. Concentrate the mother liquor and attempt a second recrystallization.
Poor purity after recrystallization. The chosen solvent does not effectively discriminate between the product and impurities.1. Perform multiple recrystallizations.2. Try a different solvent system.3. Consider a pre-purification step using chromatography before recrystallization.
Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of eseroline from impurities on a silica gel column. The eluent system is not optimized.1. Adjust the polarity of the eluent. For eseroline, a mixture of a polar solvent (e.g., methanol) and a less polar solvent (e.g., dichloromethane) is often used.[1] Start with a low polarity and gradually increase it (gradient elution).2. Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for separation before running the column.
Streaking or tailing of the compound on the column. The compound may be too polar for the stationary phase or interacting strongly with it; the column may be overloaded.1. Add a small amount of a modifier to the eluent, such as triethylamine, to reduce interactions with acidic sites on the silica gel.2. Ensure the sample is loaded onto the column in a minimal amount of solvent.3. Reduce the amount of crude material loaded onto the column.
Product does not elute from the column. The eluent is not polar enough.1. Gradually increase the polarity of the eluent system. For highly polar compounds, a mixture of methanol (B129727) in acetone (B3395972) has been used.[1]

Experimental Protocols

Protocol 1: Purification of (-)-Eseroline by Flash Chromatography

This protocol describes the purification of crude (-)-Eseroline free base using silica gel flash chromatography.

  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 0.5% methanol in dichloromethane).[1] Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation: Dissolve the crude (-)-Eseroline oil in a minimal amount of the initial eluent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified (-)-Eseroline oil.

Protocol 2: Formation and Recrystallization of this compound

This protocol details the conversion of purified (-)-Eseroline oil to its fumarate salt and subsequent recrystallization.

  • Salt Formation:

    • Dissolve the purified (-)-Eseroline oil in a suitable solvent, such as methanol or ether.[1]

    • In a separate flask, dissolve one equivalent of fumaric acid in a minimal amount of a suitable solvent, like methanol.[1]

    • Add the fumaric acid solution to the eseroline solution with stirring.

  • Crystallization:

    • Crystallization can be induced by the slow addition of a less polar solvent, such as ether or pentane, to the methanolic solution.[1]

    • Allow the mixture to stand, preferably at a cool temperature, to facilitate complete crystallization.

  • Isolation and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.

    • Dry the purified this compound crystals under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_salt_formation Salt Formation & Final Purification Crude_Eseroline Crude (-)-Eseroline Chromatography Flash Chromatography (Silica Gel) Crude_Eseroline->Chromatography Pure_Eseroline Purified (-)-Eseroline (Oil) Chromatography->Pure_Eseroline Salt_Formation Addition of Fumaric Acid Pure_Eseroline->Salt_Formation Recrystallization Recrystallization Salt_Formation->Recrystallization Pure_Salt Pure this compound (Crystalline Solid) Recrystallization->Pure_Salt

Caption: General workflow for the purification of this compound.

References

overcoming resistance to (-)-Eseroline fumarate effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (-)-Eseroline fumarate (B1241708).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (-)-Eseroline fumarate?

A1: this compound is a metabolite of physostigmine (B191203) and functions primarily as a µ-opioid receptor agonist, which underlies its potent antinociceptive (analgesic) effects.[1][2] It is also a weak and reversible inhibitor of acetylcholinesterase (AChE).[1][3]

Q2: Why am I observing high variability in the cytotoxic effects of (-)-Eseroline between different cell lines?

A2: Cell lines exhibit differential sensitivity to (-)-Eseroline. For instance, non-neuronal cell lines, such as the rat liver ARL-15 cell line, have demonstrated higher resistance to the toxic effects of eseroline (B613827) compared to neuronal cell lines like NG-108-15 and N1E-115.[4] This inherent resistance can lead to significant variability in experimental outcomes.

Q3: My (-)-Eseroline solution has turned a reddish color. Is it still usable?

A3: A reddish discoloration indicates the oxidation of (-)-Eseroline, likely forming compounds such as rubreserine (B1680255). As a decomposition product, its presence can lead to altered biological activity and unreliable experimental results. It is recommended to use fresh, colorless solutions for all experiments. The stability of physostigmine, the parent compound of eseroline, is known to be affected by exposure to heat, light, air, and trace metals, leading to a similar red discoloration.[5]

Q4: I am not observing the expected analgesic effects in my in vivo model. What could be the issue?

A4: The analgesic activity of eseroline is stereospecific. Only the (-)-enantiomer of eseroline exhibits potent narcotic agonist activity in vivo.[6] Ensure you are using this compound and not a racemic mixture or the (+)-enantiomer. Additionally, the antinociceptive effects of eseroline can be antagonized by opioid antagonists like naloxone.[7]

Troubleshooting Guides

Issue 1: Apparent Lack of Efficacy or Reduced Potency
Possible Cause Troubleshooting Step
Degradation of Compound Prepare fresh solutions of this compound for each experiment. Protect solutions from light and heat. Avoid prolonged storage.
Resistant Cell Line Verify the sensitivity of your chosen cell line to (-)-Eseroline. Consider using a positive control cell line known to be sensitive, such as N1E-115 or NG-108-15 neuronal cells.[4]
Incorrect Stereoisomer Confirm that the product is the (-)-enantiomer of eseroline, as the (+)-enantiomer lacks significant in vivo analgesic activity.[6]
Presence of Antagonists Ensure that no opioid antagonists (e.g., naloxone) are present in the experimental system, as they can block the µ-opioid receptor-mediated effects of (-)-Eseroline.[7]
Issue 2: High Background Signal or Off-Target Effects
Possible Cause Troubleshooting Step
Weak Acetylcholinesterase Inhibition Be aware that (-)-Eseroline is a weak acetylcholinesterase inhibitor.[1][3] If studying cholinergic pathways, consider its potential, albeit weak, interaction with this enzyme.
Neurotoxic Effects At higher concentrations, eseroline can induce neuronal cell death through mechanisms involving the loss of cellular ATP.[4] If observing unexpected cell death, consider reducing the concentration or the duration of exposure.
Non-specific Binding While (-)-Eseroline is a µ-opioid agonist, the potential for binding to other receptors at high concentrations cannot be entirely ruled out. Perform dose-response curves to identify the optimal concentration range.

Data Presentation

Table 1: Comparative Cytotoxicity of Eseroline in Different Cell Lines

Cell LineTypeEC50 for Adenine Nucleotide Release (24 hr)EC50 for LDH Leakage (24 hr)
NG-108-15Neuroblastoma-Glioma Hybrid40 - 75 µM40 - 75 µM
N1E-115Mouse Neuroblastoma40 - 75 µM40 - 75 µM
C6Rat Glioma80 - 120 µM80 - 120 µM
ARL-15Rat Liver80 - 120 µM80 - 120 µM

Data summarized from Somani et al., 1990.[4]

Table 2: Inhibitory Potency (Ki) of Eseroline on Acetylcholinesterase from Various Sources

AChE SourceKi (µM)
Electric Eel0.15 ± 0.08
Human Red Blood Cells0.22 ± 0.10
Rat Brain0.61 ± 0.12

Data summarized from Galli et al., 1982.[3]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity via LDH Assay
  • Cell Plating: Plate cells (e.g., N1E-115 for high sensitivity, ARL-15 for low sensitivity) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and make serial dilutions to achieve the desired final concentrations (e.g., ranging from 1 µM to 200 µM).

  • Treatment: Remove the culture medium and add fresh medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with solvent) and a positive control for maximum LDH release (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • LDH Measurement: After incubation, carefully collect the supernatant from each well. Measure the lactate (B86563) dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control.

Protocol 2: Determination of Acetylcholinesterase (AChE) Inhibition
  • Reagent Preparation: Prepare a solution of purified AChE (e.g., from electric eel), the substrate acetylthiocholine (B1193921) (ATCh), and Ellman's reagent (DTNB).

  • Inhibitor Incubation: In a 96-well plate, add the AChE solution to wells containing various concentrations of this compound or a known AChE inhibitor as a positive control (e.g., physostigmine). Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding ATCh and DTNB to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

eseroline_signaling_pathway eseroline (-)-Eseroline mu_opioid µ-Opioid Receptor eseroline->mu_opioid Agonist ache Acetylcholinesterase eseroline->ache Weak, reversible inhibition gi_protein Gi Protein mu_opioid->gi_protein adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp Inhibits conversion of ATP to cAMP analgesia Analgesia camp->analgesia Downstream effects acetylcholine Acetylcholine ache->acetylcholine Hydrolysis

Caption: Signaling pathway of (-)-Eseroline.

troubleshooting_workflow start Start: Unexpected Experimental Results issue Identify Issue Type start->issue no_effect Lack of Efficacy issue->no_effect No Effect variability High Variability issue->variability Variability toxicity Unexpected Toxicity issue->toxicity Toxicity check_solution Check Solution Freshness & Color no_effect->check_solution check_cell_line Verify Cell Line Sensitivity variability->check_cell_line check_concentration Review Concentration/Duration toxicity->check_concentration check_isomer Confirm (-)-enantiomer check_solution->check_isomer Fresh/Clear remake_solution Action: Prepare Fresh Solution check_solution->remake_solution Discolored/Old use_sensitive_cell Action: Use Sensitive Cell Line check_cell_line->use_sensitive_cell Resistant/Unknown end End: Re-run Experiment check_cell_line->end Sensitive verify_product Action: Verify Product Specs check_isomer->verify_product Unsure check_isomer->end Confirmed optimize_dose Action: Perform Dose-Response check_concentration->optimize_dose High/Long check_concentration->end Optimized remake_solution->end use_sensitive_cell->end verify_product->end optimize_dose->end

Caption: Troubleshooting workflow for (-)-Eseroline experiments.

References

Technical Support Center: Enhancing the Therapeutic Index of (-)-Eseroline Fumarate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the therapeutic index of (-)-Eseroline fumarate (B1241708) analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My novel (-)-eseroline analog shows high acetylcholinesterase (AChE) inhibitory potency, but also significant cytotoxicity. How can I improve its therapeutic index?

A1: Improving the therapeutic index requires a strategic balance between enhancing efficacy (AChE inhibition) and reducing toxicity. A key approach involves modifying the carbamate (B1207046) moiety of the eseroline (B613827) scaffold. Structure-activity relationship (SAR) studies on related physostigmine (B191203) analogs have shown that the nature of the carbamate substituent significantly influences both potency and toxicity.

  • Consider bulky or hydrophobic carbamates: While increasingly hydrophobic, non-branching carbamoyl (B1232498) groups (e.g., octyl-, butyl-, and benzylcarbamoyl eseroline) may not drastically alter potency against AChE, they can influence the overall pharmacokinetic and toxicological profile.[1]

  • Explore phenylcarbamoyl derivatives: N-phenylcarbamoyl eseroline has been shown to be as potent as benzylcarbamoyl eseroline against AChE but significantly less potent against butyrylcholinesterase (BChE), suggesting that phenyl substitution can increase selectivity for AChE.[1] This selectivity may contribute to a better side-effect profile.

  • Cyclic alkyl carbamates: A cyclic alkyl carbamate of eseroline has been reported to be a highly potent AChE inhibitor with significant selectivity over BChE, even more so than phenserine, a well-known eseroline analog.[2]

Troubleshooting Tip: If your lead compound is highly potent but toxic, consider synthesizing a small library of analogs with varied carbamate groups (e.g., different alkyl and aryl substituents, cyclic structures). Screen these analogs for both AChE inhibition (using the Ellman's assay) and cytotoxicity (using an MTT or LDH assay) to identify a candidate with a more favorable therapeutic window.

Q2: I am observing inconsistent results in my AChE inhibition assays. What are the common pitfalls?

A2: Inconsistent results in AChE inhibition assays, such as the Ellman's method, can arise from several factors related to reagent preparation, experimental conditions, and data analysis.

  • Reagent Stability: Ensure that the substrate solution (acetylthiocholine iodide, ATCI) is prepared fresh daily. The Ellman's reagent (DTNB) should be protected from light.

  • Enzyme Activity: Use a fresh batch of acetylcholinesterase and keep it on ice to maintain its activity. Variations in enzyme activity between experiments can lead to inconsistent IC50 values.

  • Buffer pH: The pH of the phosphate (B84403) buffer (typically pH 8.0) is critical for the reaction. Verify the pH of your buffer before each experiment.

  • Incubation Times: Standardize the pre-incubation time of the enzyme with the inhibitor and the reaction time after adding the substrate.

  • Solvent Effects: If your test compounds are dissolved in an organic solvent like DMSO, ensure the final concentration in the assay is low (typically <1%) to avoid solvent-induced enzyme inhibition or instability. Run appropriate vehicle controls.

Q3: How do I assess the neurotoxicity of my (-)-eseroline analogs in vitro?

A3: Several in vitro assays can be used to evaluate the neurotoxicity of your compounds, providing an early indication of their potential side effects.

  • MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. It is a widely used method to assess cytotoxicity. Treat neuronal cell lines (e.g., SH-SY5Y) with a range of concentrations of your analog for a specified period (e.g., 24-72 hours) and then perform the MTT assay.

  • LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity. This assay can be performed on the supernatant of cells treated with your compounds.

  • Neuroprotective Assays: Beyond general cytotoxicity, it's beneficial to assess for neuroprotective effects. For instance, you can evaluate if your compounds can protect neuronal cells from insults like oxidative stress (e.g., H₂O₂ treatment) or glutamate-induced excitotoxicity.[3][4][5]

Troubleshooting Tip: When assessing toxicity, it is crucial to use a relevant neuronal cell line and appropriate positive and negative controls. Also, consider the concentration range tested. It should be relevant to the concentrations at which you observe AChE inhibition to allow for a meaningful calculation of the therapeutic index.

Quantitative Data Summary

The following tables summarize key quantitative data for (-)-eseroline and its analogs from the literature. This data can serve as a benchmark for your own experimental results.

Table 1: Cholinesterase Inhibitory Activity of (-)-Eseroline and Analogs

CompoundTarget EnzymeIC50 / Ki (µM)Source
(-)-EserolineAcetylcholinesterase (AChE) - electric eelKi: 0.15 ± 0.08[2]
(-)-EserolineAcetylcholinesterase (AChE) - human RBCKi: 0.22 ± 0.10[2]
(-)-EserolineAcetylcholinesterase (AChE) - rat brainKi: 0.61 ± 0.12[2]
(-)-EserolineButyrylcholinesterase (BuChE) - horse serumKi: 208 ± 42[2]
Phenserine (N-phenylcarbamoyl eseroline)Acetylcholinesterase (AChE)Potent inhibitor[1]
Benzylcarbamoyl eserolineAcetylcholinesterase (AChE)Potent inhibitor[1]
Cyclic alkyl carbamate of eserolineAcetylcholinesterase (AChE)Highly potent inhibitor[2]

Table 2: In Vitro Neurotoxicity of (-)-Eseroline

Cell LineAssayToxic EffectConcentration (µM)Exposure TimeSource
NG-108-15 & N1E-115Adenine Nucleotide Release50% release40 - 7524 hr
NG-108-15 & N1E-115LDH Leakage50% leakage40 - 7524 hr
C6 & ARL-15Adenine Nucleotide Release / LDH Leakage50% effect80 - 12024 hr
N1E-115ATP Loss>50% loss3001 hr

Experimental Protocols

1. Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for measuring AChE activity.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

  • 1 U/mL Acetylcholinesterase (AChE) solution in phosphate buffer (keep on ice)

  • Test compound solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. For the blank, add 10 µL of deionized water.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

2. Cell Viability Assay (MTT Assay)

This protocol assesses the effect of test compounds on the viability of neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • Test compound solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%) value.

Visualizations

Cholinergic_Synapse_and_AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Eseroline_analog (-)-Eseroline Analog Eseroline_analog->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Caption: Cholinergic synapse showing ACh release, binding, and hydrolysis by AChE, which is blocked by (-)-Eseroline analogs.

Experimental_Workflow_Therapeutic_Index cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesize (-)-Eseroline Analogs Efficacy Efficacy Assessment (AChE Inhibition - Ellman's Assay) Synthesis->Efficacy Toxicity Toxicity Assessment (Cytotoxicity - MTT/LDH Assay) Synthesis->Toxicity IC50 Determine IC50 Efficacy->IC50 CC50 Determine CC50 Toxicity->CC50 TI Calculate Therapeutic Index (TI = CC50 / IC50) IC50->TI CC50->TI

Caption: Workflow for determining the therapeutic index of (-)-Eseroline analogs, from synthesis to biological evaluation and data analysis.

References

Technical Support Center: (-)-Eseroline Fumarate in Respiratory Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the potential of (-)-eseroline fumarate (B1241708) in minimizing respiratory depression, particularly opioid-induced respiratory depression (OIRD).

Frequently Asked Questions (FAQs)

Q1: What is (-)-eseroline and why is it of interest for respiratory research?

A1: (-)-Eseroline is a physostigmine (B191203) derivative that exhibits both acetylcholinesterase (AChE) inhibitory and opioid receptor agonist properties. Its potential to modulate the cholinergic system, which is involved in respiratory control, while also providing analgesia makes it a compound of interest for developing safer pain therapies with a reduced risk of respiratory depression.

Q2: How might (-)-eseroline fumarate minimize opioid-induced respiratory depression (OIRD)?

A2: The leading hypothesis is that by inhibiting AChE, (-)-eseroline increases the levels of acetylcholine (B1216132) (ACh) in the synaptic clefts of respiratory control centers in the brainstem, such as the pre-Bötzinger complex and the Kölliker-Fuse nucleus. This enhanced cholinergic signaling may counteract the depressive effects of opioids on these neurons, thereby maintaining respiratory drive. Studies with other AChE inhibitors, like physostigmine and neostigmine (B1678181), have shown reversal or mitigation of opioid-induced respiratory depression, supporting this proposed mechanism.[1][2][3][4][5]

Q3: What are the known effects of (-)-eseroline on respiration when administered alone?

A3: A study in anesthetized cats showed that intravenous infusion of eseroline (B613827) led to a depression of ventilation by affecting both tidal volume and breathing frequency. This effect was reversible with the opioid antagonist naloxone, suggesting an opioid-mediated mechanism. It is important to note that these findings in an anesthetized model may not directly translate to conscious rodent models commonly used for OIRD studies, where the interplay between sedation and respiratory control is different. Further research in conscious animal models is necessary to fully characterize the dose-dependent effects of (-)-eseroline on respiration.

Q4: Are there any data on the co-administration of this compound with classical opioids like morphine?

Q5: What is the opioid receptor binding profile of this compound?

A5: While (-)-eseroline is known to have opioid agonist properties, a detailed binding affinity profile for mu, kappa, and delta opioid receptors is not extensively documented in readily available literature. Its analgesic effects are reversed by naloxone, indicating interaction with opioid receptors. Understanding its specific receptor affinities is a key area for future research to fully elucidate its pharmacological profile.

Troubleshooting Guides for Preclinical Studies

Whole-Body Plethysmography (WBP) in Rodents

Issue 1: High variability in baseline respiratory recordings.

  • Possible Cause: Animal stress or movement. Rodents are sensitive to their environment, and handling or novel environments can alter breathing patterns.[6]

  • Troubleshooting Steps:

    • Acclimatization: Ensure a sufficient acclimatization period for the animal in the plethysmography chamber before starting any recordings. This can range from 30 minutes to several hours over multiple days.[7]

    • Habituation: Handle the animals gently and consistently in the days leading up to the experiment to reduce handling-induced stress.

    • Quiet Environment: Conduct experiments in a quiet room with stable temperature and lighting to minimize external stimuli.

    • Data Filtering: Utilize software filters to exclude periods of significant movement (e.g., grooming, sniffing, rearing) from the analysis of baseline respiratory parameters.[8]

Issue 2: Inaccurate tidal volume (V₮) measurements.

  • Possible Cause: Leaks in the plethysmography chamber, incorrect calibration, or temperature and humidity fluctuations. The accuracy of V₮ measurements in WBP is a known challenge.[9][10][11]

  • Troubleshooting Steps:

    • Chamber Seal: Regularly check the integrity of all seals on the chamber. A small leak can significantly impact pressure readings.

    • Calibration: Calibrate the system before each experiment with a known volume of air injected at a speed that mimics a breath.[7]

    • Temperature and Humidity: Allow the chamber to equilibrate to a stable temperature and humidity before placing the animal inside. Monitor and record these parameters throughout the experiment as they are crucial for the V₮ calculation.[12]

    • Qualitative vs. Quantitative: Be aware of the limitations of WBP for absolute V₮ measurements and consider focusing on relative changes and other respiratory parameters like respiratory rate (ƒ) and minute volume (V̇E).[9][10]

Issue 3: Unexpected respiratory depression with this compound alone.

  • Possible Cause: Dose-dependent effects or influence of anesthesia (if used). As observed in anesthetized cats, eseroline can have intrinsic respiratory depressant effects, likely mediated by its opioid agonist properties.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a thorough dose-response study in conscious, unrestrained animals to determine the respiratory effects of this compound across a range of doses.

    • Vehicle Control: Always include a vehicle control group to ensure the observed effects are due to the compound and not the administration vehicle.

    • Conscious vs. Anesthetized: If using anesthesia, be aware that it can significantly alter respiratory physiology and drug responses. Compare findings with conscious animal studies whenever possible.

Issue 4: Lack of effect in reversing opioid-induced respiratory depression.

  • Possible Cause: Inappropriate dose of this compound, timing of administration, or overwhelming opioid-induced depression.

  • Troubleshooting Steps:

    • Dose Optimization: The dose of this compound required to counteract OIRD may be different from its analgesic dose. A dose-escalation study in the presence of a fixed opioid dose is recommended.

    • Timing of Administration: Investigate both pre-treatment and post-treatment paradigms. Administering this compound before the opioid may prevent the onset of depression, while administration after may reverse existing depression.

    • Severity of OIRD: The ability of (-)-eseroline to reverse respiratory depression may be limited at very high, supratherapeutic doses of opioids.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Respiratory Parameters in Conscious Rats (Example Data)

Dose (mg/kg, i.p.)Respiratory Rate (breaths/min)Tidal Volume (mL)Minute Ventilation (mL/min)
Vehicle120 ± 51.5 ± 0.1180 ± 12
0.1118 ± 61.5 ± 0.1177 ± 13
0.5115 ± 51.4 ± 0.1161 ± 11
1.0105 ± 71.3 ± 0.2137 ± 15*
2.090 ± 8 1.2 ± 0.2108 ± 18**

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This table is for illustrative purposes and requires experimental validation.

Table 2: Hypothetical Effect of this compound on Morphine-Induced Respiratory Depression in Conscious Rats (Example Data)

Treatment GroupRespiratory Rate (breaths/min)Tidal Volume (mL)Minute Ventilation (mL/min)
Vehicle + Saline122 ± 61.6 ± 0.1195 ± 14
Vehicle + Morphine (10 mg/kg)65 ± 5 1.1 ± 0.172 ± 8**
Eseroline (1 mg/kg) + Morphine (10 mg/kg)95 ± 7#1.4 ± 0.1#133 ± 12#

*p < 0.05, **p < 0.01 compared to Vehicle + Saline. #p < 0.05 compared to Vehicle + Morphine. Data are presented as mean ± SEM. This table is for illustrative purposes and requires experimental validation.

Experimental Protocols

Protocol 1: Assessing the Dose-Dependent Respiratory Effects of this compound in Conscious Rats using Whole-Body Plethysmography
  • Animals: Adult male Sprague-Dawley rats (250-300g).

  • Acclimatization: Acclimatize rats to the whole-body plethysmography chambers for at least 3 consecutive days (1-2 hours per day) prior to the experiment.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations. Prepare fresh on the day of the experiment.

  • Experimental Groups:

    • Group 1: Vehicle (saline, i.p.)

    • Group 2: this compound (0.1 mg/kg, i.p.)

    • Group 3: this compound (0.5 mg/kg, i.p.)

    • Group 4: this compound (1.0 mg/kg, i.p.)

    • Group 5: this compound (2.0 mg/kg, i.p.)

  • Procedure:

    • Place a rat in the plethysmography chamber and allow a 30-minute habituation period.

    • Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for 15 minutes.

    • Remove the rat, administer the assigned treatment via intraperitoneal (i.p.) injection.

    • Immediately return the rat to the chamber and record respiratory parameters continuously for at least 60 minutes.

  • Data Analysis: Analyze the data in epochs (e.g., 5-minute intervals) and compare the post-injection values to the baseline for each animal. Compare the changes across different treatment groups.

Protocol 2: Evaluating the Efficacy of this compound in Mitigating Morphine-Induced Respiratory Depression
  • Animals and Acclimatization: As described in Protocol 1.

  • Drug Preparation: Prepare this compound and morphine sulfate (B86663) solutions in sterile saline.

  • Experimental Groups:

    • Group 1: Vehicle (saline) + Saline

    • Group 2: Vehicle (saline) + Morphine (10 mg/kg, s.c.)

    • Group 3: this compound (1.0 mg/kg, i.p.) + Morphine (10 mg/kg, s.c.)

  • Procedure:

    • Record baseline respiratory parameters for 15 minutes.

    • Administer the first treatment (vehicle or this compound) via i.p. injection.

    • After 15 minutes, administer the second treatment (saline or morphine) via subcutaneous (s.c.) injection.

    • Return the rat to the chamber and record respiratory parameters continuously for at least 90 minutes.

  • Data Analysis: Determine the peak respiratory depression induced by morphine in the control group. Compare the magnitude and duration of respiratory depression between the group receiving morphine alone and the group receiving the combination of this compound and morphine.

Mandatory Visualizations

OIRD_Signaling_Pathway cluster_opioid Opioid Signaling cluster_cholinergic Cholinergic Signaling cluster_respiratory_center Respiratory Neuron (e.g., in pre-Bötzinger Complex) Opioid Opioid (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) Opioid->MOR Gi Gi Protein MOR->Gi AC Adenylyl Cyclase Gi->AC K_channel ↑ K+ Efflux (Hyperpolarization) Gi->K_channel Ca_channel ↓ Ca2+ Influx Gi->Ca_channel cAMP ↓ cAMP AC->cAMP Neuron_Inhibition Neuronal Inhibition K_channel->Neuron_Inhibition Ca_channel->Neuron_Inhibition Respiratory_Neuron Respiratory Neuron Activity Neuron_Inhibition->Respiratory_Neuron Depresses ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR AChE Acetylcholinesterase (AChE) Eseroline (-)-Eseroline Eseroline->AChE Gq Gq Protein mAChR->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release Neuron_Excitation Neuronal Excitation Ca_release->Neuron_Excitation Neuron_Excitation->Respiratory_Neuron Stimulates Respiratory\nOutput Respiratory Output Respiratory_Neuron->Respiratory\nOutput Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Animal Acclimatization (≥3 days) B1 Place animal in WBP chamber A1->B1 A2 Drug Preparation (Freshly made) B4 Drug Administration (i.p./s.c.) A2->B4 B2 Habituation Period (30 min) B1->B2 B3 Baseline Recording (15 min) B2->B3 B3->B4 B5 Post-injection Recording (60-90 min) B4->B5 C1 Extract Respiratory Parameters (ƒ, V₮, V̇E) B5->C1 C2 Filter Movement Artifacts C1->C2 C3 Statistical Analysis (e.g., ANOVA, t-test) C2->C3 C4 Generate Graphs and Tables C3->C4 Logical_Relationship cluster_eseroline This compound cluster_mechanisms Mechanisms of Action cluster_effects Potential Outcomes cluster_goal Therapeutic Goal Eseroline This compound AChE_Inhibition AChE Inhibition Eseroline->AChE_Inhibition Opioid_Agonism Opioid Agonism Eseroline->Opioid_Agonism Respiratory_Stimulation Respiratory Stimulation (via ACh) AChE_Inhibition->Respiratory_Stimulation Analgesia Analgesia Opioid_Agonism->Analgesia Respiratory_Depression Respiratory Depression (via Opioid Receptors) Opioid_Agonism->Respiratory_Depression Net_Effect Net Effect: Maintained Respiration with Analgesia Analgesia->Net_Effect Respiratory_Stimulation->Net_Effect Respiratory_Depression->Net_Effect

References

Validation & Comparative

A Comparative Analysis of Acetylcholinesterase Inhibition: (-)-Eseroline Fumarate vs. Physostigmine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between acetylcholinesterase (AChE) inhibitors is paramount for advancing therapeutic strategies, particularly in neurodegenerative diseases. This guide provides a detailed, data-driven comparison of two such inhibitors: (-)-eseroline and its parent compound, physostigmine (B191203). While structurally related, their mechanisms of action and inhibitory profiles exhibit critical distinctions.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of (-)-eseroline and physostigmine against acetylcholinesterase has been evaluated across various experimental conditions. The following table summarizes key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are crucial metrics for assessing inhibitor efficacy.

CompoundTarget EnzymeEnzyme SourceIC50 (µM)Ki (µM)Reference
(-)-Eseroline Acetylcholinesterase (AChE)Electric Eel-0.15 ± 0.08[1]
Acetylcholinesterase (AChE)Human Red Blood Cells-0.22 ± 0.10[1]
Acetylcholinesterase (AChE)Rat Brain-0.61 ± 0.12[1]
Butyrylcholinesterase (BuChE)Horse Serum-208 ± 42[1]
Physostigmine (Eserine) Acetylcholinesterase (AChE)Electric Eel0.084-[2]
Acetylcholinesterase (AChE)Human Erythrocyte--[3]
Butyrylcholinesterase (BChE)Human Plasma--[3]

Note: IC50 and Ki values can vary based on the specific experimental conditions, including substrate concentration, pH, and temperature.

Mechanism of Action: A Tale of Two Inhibitors

Physostigmine is a well-characterized reversible inhibitor of acetylcholinesterase.[4][5][6] Its mechanism involves the carbamylation of a serine residue within the active site of the enzyme.[6] This process temporarily inactivates AChE, leading to an accumulation of acetylcholine (B1216132) in the synapse and enhanced cholinergic neurotransmission.[4][6]

In contrast, (-)-eseroline, a metabolite of physostigmine, acts as a competitive inhibitor of AChE.[1] Its inhibition is characterized by a rapid onset and reversibility, with its inhibitory action fully developing in less than 15 seconds and being readily reversible upon dilution.[1] This kinetic profile differs significantly from the carbamoylation mechanism of physostigmine.[1] While eseroline (B613827) demonstrates potent inhibition of AChE, it is notably weaker against butyrylcholinesterase (BuChE).[1]

It is important to note that while eseroline is an active AChE inhibitor, some studies have indicated that it may possess neurotoxic properties, a factor that has prompted the development of physostigmine analogs that do not metabolize to eseroline.[5][7][8]

AChE_Inhibition_Mechanisms cluster_physostigmine Physostigmine Inhibition cluster_eseroline (-)-Eseroline Inhibition cluster_outcome Outcome Physostigmine Physostigmine AChE_Active_Site_P AChE Active Site (Serine Residue) Physostigmine->AChE_Active_Site_P Binds Carbamoylated_AChE Carbamoylated AChE (Inactive) AChE_Active_Site_P->Carbamoylated_AChE Carbamoylates Carbamoylated_AChE->AChE_Active_Site_P Reactivation Increased_ACh Increased Acetylcholine in Synapse Carbamoylated_AChE->Increased_ACh Prevents ACh Breakdown Hydrolysis_P Slow Hydrolysis Eseroline (-)-Eseroline AChE_Active_Site_E AChE Active Site Eseroline->AChE_Active_Site_E Competitively Binds Eseroline_AChE_Complex Eseroline-AChE Complex (Inactive) AChE_Active_Site_E->Eseroline_AChE_Complex Eseroline_AChE_Complex->AChE_Active_Site_E Rapid Dissociation Eseroline_AChE_Complex->Increased_ACh Prevents ACh Breakdown Acetylcholine Acetylcholine Cholinergic_Transmission Enhanced Cholinergic Transmission Increased_ACh->Cholinergic_Transmission

References

A Comparative Analysis of the Analgesic Potency of (-)-Eseroline Fumarate and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of (-)-Eseroline fumarate (B1241708) and the classical opioid analgesic, morphine. The information presented is based on available experimental data to assist researchers in understanding the pharmacological profiles of these two compounds.

Executive Summary

(-)-Eseroline, a physostigmine (B191203) derivative, demonstrates potent antinociceptive properties. Its analgesic effects are attributed to a dual mechanism of action, involving both the cholinergic and opioid systems.[1] Experimental evidence suggests that the relative analgesic potency of eseroline (B613827) compared to morphine is dependent on the type of pain stimulus. In models of acute thermal pain, eseroline has been reported to exhibit higher analgesic potency than morphine.[1] Conversely, in inflammatory pain models, morphine appears to be the more potent analgesic.[1] Morphine, a gold-standard opioid analgesic, exerts its effects primarily through agonism of the µ-opioid receptor.[2]

Quantitative Data Comparison

Parameter(-)-Eseroline FumarateMorphineReferences
Relative Potency (Acute Thermal Pain) Higher than MorphineLower than Eseroline[1]
Relative Potency (Inflammatory Pain) Lower than MorphineHigher than Eseroline[1]
ED50 (Hot Plate Test, s.c., rats) Data not available2.6 - 4.5 mg/kg[3]
ED50 (Writhing Test, mice) Data not available~0.5 mg/kg[4]
Mechanism of Action Cholinesterase inhibitor and Opioid receptor agonistPrimarily µ-opioid receptor agonist[1]
Naloxone Reversibility YesYes[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and morphine's analgesic effects.

Hot Plate Test (Thermal Nociception)

This test is used to evaluate the response to a thermal pain stimulus and is indicative of centrally mediated analgesia.

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Male Swiss mice (20-25 g) are typically used.

  • Procedure: a. Animals are placed individually on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded. b. A cut-off time (e.g., 30 seconds) is established to prevent tissue damage. c. A baseline latency is determined for each animal before drug administration. d. The test compound [this compound or morphine] or vehicle is administered (e.g., subcutaneously). e. The latency to the nociceptive response is measured again at various time points after drug administration (e.g., 15, 30, 60, and 90 minutes).

  • Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or as the percentage of the maximum possible effect (%MPE). The ED50, the dose that produces 50% of the maximum effect, can be calculated from the dose-response curve.

Acetic Acid-Induced Writhing Test (Inflammatory Pain)

This test assesses analgesia against visceral inflammatory pain.

  • Animals: Male albino mice (25-30 g) are commonly used.

  • Procedure: a. Animals are pre-treated with the test compound [this compound or morphine] or vehicle at various doses. b. After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 ml/kg body weight. c. Immediately after the acetic acid injection, the animals are placed in an observation chamber. d. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period, typically 15 to 20 minutes.

  • Data Analysis: The analgesic activity is calculated as the percentage of inhibition of writhing compared to the vehicle-treated control group. The ED50 value can be determined from the dose-response data.

Signaling Pathways and Experimental Workflow

Mechanism of Action

The analgesic effects of (-)-Eseroline and Morphine are mediated by distinct, yet overlapping, signaling pathways.

G Comparative Analgesic Mechanisms cluster_eseroline (-)-Eseroline cluster_morphine Morphine eseroline (-)-Eseroline ache Acetylcholinesterase (AChE) eseroline->ache Inhibition opioid_eseroline Opioid Receptors eseroline->opioid_eseroline Agonism ach Increased Acetylcholine (ACh) ache->ach Leads to muscarinic Muscarinic Receptors ach->muscarinic Activation analgesia_eseroline Analgesia muscarinic->analgesia_eseroline Signal Transduction opioid_eseroline->analgesia_eseroline Signal Transduction morphine Morphine mu_opioid µ-Opioid Receptor morphine->mu_opioid Agonism g_protein G-protein Signaling mu_opioid->g_protein Activation analgesia_morphine Analgesia g_protein->analgesia_morphine Downstream Effects G Experimental Workflow for Analgesic Potency start Start animal_prep Animal Acclimatization and Grouping start->animal_prep drug_admin Drug Administration ((-)-Eseroline, Morphine, Vehicle) animal_prep->drug_admin hot_plate Hot Plate Test (Thermal Nociception) drug_admin->hot_plate writhing_test Writhing Test (Inflammatory Pain) drug_admin->writhing_test data_collection Data Collection (Latency, Writhing Count) hot_plate->data_collection writhing_test->data_collection data_analysis Data Analysis (% Inhibition, %MPE, ED50 Calculation) data_collection->data_analysis comparison Potency Comparison data_analysis->comparison end End comparison->end

References

Unveiling the Opioid Receptor Binding Profile of (-)-Eseroline Fumarate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative validation of (-)-Eseroline fumarate's binding to opioid receptors. By juxtaposing its profile with established opioid ligands, this document serves as a critical resource for evaluating its potential as a novel analgesic agent.

(-)-Eseroline, a physostigmine (B191203) derivative, has been identified as a potent antinociceptive agent with opioid receptor agonist properties.[1] In vitro studies have shown that like morphine and enkephalins, eseroline (B613827) inhibits electrically induced muscle contractions in isolated guinea-pig ileum and mouse vas deferens, classic bioassays for opioid activity.[1] Furthermore, research indicates that the enantiomers of eseroline bind to opioid receptors in rat brain membranes and exhibit agonist characteristics by inhibiting adenylate cyclase.[2] While these findings establish (-)-Eseroline as an opioid receptor ligand, a detailed quantitative analysis of its binding affinity at the specific mu (µ), delta (δ), and kappa (κ) opioid receptor subtypes is not extensively reported in publicly available literature.

This guide presents a comparative overview of the opioid receptor binding affinities of various well-characterized opioid ligands to provide a context for the potential validation of this compound.

Comparative Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki in nM) of several standard opioid receptor ligands. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay; a lower Ki value indicates a higher binding affinity. Due to the lack of specific reported Ki values for this compound, its affinity is noted as "Not Reported."

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
This compound Not ReportedNot ReportedNot Reported
Morphine1.168[3]--
Fentanyl1.346[3]--
Sufentanil0.138[3]--
DAMGO---
DPDPE---
U-69,593---
Naltrexone---
Buprenorphine<1[3]--
Methadone3.378[3]Low affinity[4]Low affinity[4]

Experimental Protocols

The determination of a compound's binding affinity for a specific receptor is typically achieved through in vitro radioligand binding assays. Below is a generalized methodology for such an experiment.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for mu, delta, and kappa opioid receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the human or rodent mu, delta, or kappa opioid receptor.

  • Radioligands:

    • For µ-opioid receptor: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)

    • For δ-opioid receptor: [³H]-DPDPE ([D-Pen², D-Pen⁵]-enkephalin)

    • For κ-opioid receptor: [³H]-U-69,593

  • Test Compound: this compound

  • Reference Compounds: Morphine, Fentanyl, etc.

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist, such as naloxone (B1662785).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Incubation Plates: 96-well polypropylene (B1209903) plates.

  • Filtration System: Brandel or Packard cell harvester with GF/B or GF/C glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target opioid receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd (dissociation constant), and varying concentrations of the test compound or reference compound.

  • Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of naloxone is added to saturate the receptors and prevent the binding of the radioligand to the specific opioid receptor sites.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Key Processes

To further elucidate the experimental and biological context of opioid receptor binding, the following diagrams, generated using the DOT language, illustrate a typical competitive binding assay workflow and the canonical opioid receptor signaling pathway.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (Cell Membranes) Incubation Incubation Receptor_Source->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Test_Compound Test Compound ((-)-Eseroline) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification IC50_Determination IC50 Determination Quantification->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

Opioid_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., (-)-Eseroline) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Canonical opioid receptor signaling pathway.

References

A Comparative Analysis of the Neurotoxicity of (-)-Eseroline Fumarate and Physostigmine in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic profiles of (-)-Eseroline fumarate (B1241708) and its parent compound, physostigmine (B191203). While both are potent cholinesterase inhibitors, emerging evidence suggests distinct mechanisms and potencies in inducing neuronal cell death. This document synthesizes available experimental data, details relevant methodologies, and visualizes the proposed signaling pathways to aid in research and development decisions.

Executive Summary

(-)-Eseroline, a primary metabolite of physostigmine, demonstrates significantly greater neurotoxicity in neuronal cell cultures compared to physostigmine.[1] The primary mechanism of eseroline-induced neuronal death appears to be a rapid depletion of intracellular ATP, a pathway distinct from the cholinomimetic-induced excitotoxicity often associated with high concentrations of physostigmine.[1] Conversely, under certain conditions, such as in models of neuropathy, physostigmine has been shown to exhibit anti-apoptotic properties. This suggests a complex, context-dependent role for physostigmine in neuronal survival.

Quantitative Data on Neurotoxicity

The following table summarizes the available quantitative data comparing the cytotoxic effects of eseroline (B613827) and physostigmine on various neuronal cell lines.

CompoundCell LineAssayEndpointResultReference
Eseroline NG-108-15 (neuroblastoma-glioma hybrid)LDH ReleaseEC50 (24h)40-75 µM[1]
N1E-115 (mouse neuroblastoma)LDH ReleaseEC50 (24h)40-75 µM[1]
C6 (rat glioma)LDH ReleaseEC50 (24h)80-120 µM[1]
N1E-115ATP DepletionTime to >50% loss1 hour (at 0.3 mM)[1]
Physostigmine NG-108-15, N1E-115, C6LDH ReleaseCytotoxicityLess toxic than eseroline[1]

Note: Specific quantitative data for (-)-Eseroline fumarate is not available in the reviewed literature; the data presented is for eseroline. The fumarate salt is not expected to alter the intrinsic neurotoxic mechanism at the cellular level. Direct comparative studies on apoptosis and oxidative stress markers for both compounds are lacking in the current literature.

Experimental Protocols

Detailed methodologies for key experiments relevant to assessing the neurotoxicity of this compound and physostigmine are provided below. These protocols are based on standard laboratory procedures and can be adapted for a comparative study.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of compromised cell membrane integrity.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, N1E-115) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound and physostigmine in the appropriate cell culture medium. Replace the existing medium with the treatment medium. Include untreated cells as a negative control and cells treated with a lysis buffer (e.g., 1% Triton X-100) as a positive control for maximum LDH release.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) at 37°C in a humidified CO₂ incubator.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Cell Culture and Treatment: Grow neuronal cells on glass coverslips and treat with this compound and physostigmine for the desired duration.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes on ice.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs, for 1 hour at 37°C in a humidified chamber.

  • Counterstaining and Mounting: Counterstain the cell nuclei with a DNA-binding dye such as DAPI. Mount the coverslips onto microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Lysis: After treatment, lyse the neuronal cells using a specific lysis buffer.

  • Caspase-3 Reaction: In a 96-well plate, combine the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis: Normalize the caspase-3 activity to the total protein concentration in each sample.

Reactive Oxygen Species (ROS) Production Assay

This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels.

Protocol:

  • Cell Loading: Incubate neuronal cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

  • Treatment: Wash the cells and then treat with this compound and physostigmine.

  • Fluorescence Measurement: Measure the fluorescence intensity at various time points using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS.

Signaling Pathways

The following diagrams illustrate the proposed neurotoxic signaling pathways for (-)-Eseroline and the potential pathways for physostigmine-induced neurotoxicity.

Eseroline_Neurotoxicity Eseroline (-)-Eseroline Mitochondria Mitochondrial Dysfunction Eseroline->Mitochondria Direct or Indirect Inhibition ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Impaired Oxidative Phosphorylation Cell_Death Neuronal Cell Death ATP_Depletion->Cell_Death Energy Crisis, Ionic Imbalance

Proposed neurotoxic pathway of (-)-Eseroline.

Physostigmine_Neurotoxicity Physostigmine Physostigmine (High Concentration) AChE_Inhibition Acetylcholinesterase Inhibition Physostigmine->AChE_Inhibition ACh_Increase Increased Acetylcholine AChE_Inhibition->ACh_Increase Receptor_Activation Overactivation of Nicotinic & Muscarinic Receptors ACh_Increase->Receptor_Activation Excitotoxicity Excitotoxicity Receptor_Activation->Excitotoxicity Calcium Overload Cell_Death Neuronal Cell Death Excitotoxicity->Cell_Death Apoptosis/Necrosis

Hypothesized neurotoxic pathway of physostigmine.

Experimental Workflow

Experimental_Workflow cluster_assays Neurotoxicity Assays LDH LDH Assay (Cytotoxicity) Data_Analysis Data Analysis & Comparative Assessment LDH->Data_Analysis TUNEL TUNEL Assay (Apoptosis) TUNEL->Data_Analysis Caspase3 Caspase-3 Assay (Apoptosis) Caspase3->Data_Analysis ROS ROS Assay (Oxidative Stress) ROS->Data_Analysis Start Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treatment with This compound vs. Physostigmine Start->Treatment Treatment->LDH Treatment->TUNEL Treatment->Caspase3 Treatment->ROS

Workflow for comparative neurotoxicity assessment.

Conclusion

The available evidence strongly indicates that (-)-Eseroline is a more potent neurotoxin than its parent compound, physostigmine, in vitro. The primary mechanism of eseroline-induced neurotoxicity appears to be the induction of a severe energy crisis through ATP depletion. In contrast, the neurotoxicity of physostigmine at high concentrations is likely driven by excitotoxicity resulting from excessive cholinergic stimulation. Further direct comparative studies are warranted to fully elucidate the roles of apoptosis and oxidative stress in the neurotoxic profiles of both compounds and to explore the detailed molecular signaling pathways involved. Researchers should consider the distinct toxicological profiles of these two related compounds in their drug development and neuropharmacological studies.

References

A Comparative Kinetic Analysis of (-)-Eseroline Fumarate and Other Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic profile of (-)-eseroline fumarate (B1241708) as an acetylcholinesterase (AChE) inhibitor, benchmarked against established therapeutic agents: donepezil (B133215), rivastigmine, and galantamine. The information presented herein is intended to offer an objective overview of its performance, supported by available experimental data, to aid in research and drug development endeavors.

Executive Summary

(-)-Eseroline is a competitive and rapidly reversible inhibitor of acetylcholinesterase.[1] Its inhibitory potency, as indicated by the inhibition constant (Ki), is in the sub-micromolar to micromolar range, varying with the source of the enzyme. When compared to widely prescribed AChE inhibitors, its kinetic profile presents distinct characteristics. Donepezil and galantamine are also reversible inhibitors, with donepezil exhibiting a mixed competitive/non-competitive mechanism and galantamine acting competitively.[2][3] Rivastigmine, in contrast, is classified as a pseudo-irreversible inhibitor.[4] The comparative data underscores the diverse mechanisms and potencies within this class of inhibitors.

Data Presentation: A Kinetic Comparison

The following tables summarize the available quantitative data for (-)-eseroline fumarate and its comparators. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Acetylcholinesterase Inhibition Profile of (-)-Eseroline

Enzyme SourceInhibition Constant (Ki) (μM)Inhibition Type
Electric Eel0.15 ± 0.08Competitive
Human Erythrocytes0.22 ± 0.10Competitive
Rat Brain0.61 ± 0.12Competitive

Data sourced from Bartolini et al. (1985).[1]

Table 2: Comparative Kinetics of Acetylcholinesterase Inhibitors

InhibitorEnzyme SourceIC50 (nM)Ki (nM)Inhibition Type
DonepezilTorpedo californica / Human6.72.98 - 11.12Mixed (Competitive/Non-competitive)
RivastigmineHuman4.3-Pseudo-irreversible
GalantamineHuman~5000-Competitive, Reversible

Note: IC50 and Ki values are highly dependent on experimental conditions such as substrate concentration, pH, and temperature. The data presented is a representative range from available literature.[1][3]

Experimental Protocols

The most common method for determining acetylcholinesterase activity and the inhibitory kinetics of compounds is the spectrophotometric assay developed by Ellman and colleagues.[5][6]

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle:

This colorimetric assay is based on the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATC) by AChE to produce thiocholine (B1204863). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test inhibitor (this compound, donepezil, rivastigmine, galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test inhibitors in a suitable solvent (e.g., DMSO) and then in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add a specific volume of phosphate buffer.

    • Add the test compound solution at various concentrations to the respective wells. A control well should contain the solvent used for the inhibitor.

    • Add the AChE solution to each well.

    • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.[7]

    • Add the DTNB solution to each well.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

    • Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes) using a microplate reader.[8]

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

  • Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction without the inhibitor.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • To determine the inhibition constant (Ki) and the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using graphical methods such as Lineweaver-Burk or Dixon plots.[9]

Mandatory Visualization

Acetylcholinesterase_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Increased Cholinergic\nSignaling Increased Cholinergic Signaling Inhibitor This compound & Other Inhibitors Inhibitor->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental_Workflow A Reagent Preparation (Buffer, AChE, Inhibitors, DTNB, ATCI) B Assay Plate Setup (Buffer + Inhibitor + AChE) A->B C Pre-incubation (Allow inhibitor-enzyme binding) B->C D Add DTNB C->D E Initiate Reaction (Add ATCI) D->E F Kinetic Measurement (Absorbance at 412 nm over time) E->F G Data Analysis (Rate, % Inhibition, IC50, Ki) F->G

Caption: Experimental Workflow for AChE Inhibition Assay.

Kinetic_Analysis_Logic cluster_0 Experimental Data cluster_1 Graphical Analysis cluster_2 Kinetic Parameters Reaction_Rates Reaction Rates at Varying [Substrate] and [Inhibitor] Lineweaver_Burk Lineweaver-Burk Plot (1/v vs 1/[S]) Reaction_Rates->Lineweaver_Burk Dixon Dixon Plot (1/v vs [I]) Reaction_Rates->Dixon IC50 Half-maximal Inhibitory Concentration (IC50) Reaction_Rates->IC50 Inhibition_Type Mode of Inhibition (Competitive, Non-competitive, etc.) Lineweaver_Burk->Inhibition_Type Ki Inhibition Constant (Ki) Dixon->Ki

Caption: Logical Flow of Kinetic Analysis.

References

A Head-to-Head Comparison of (-)-Eseroline Fumarate and Other Opioid Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of (-)-Eseroline fumarate (B1241708) with other prominent opioid agonists, including the classical full agonist morphine, the potent synthetic opioid fentanyl, and the newer generation of biased agonists, oliceridine (B1139222) and PZM21. This document is intended to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development by presenting objective performance data, detailed experimental methodologies, and visual representations of key concepts.

Overview of Compared Opioid Agonists

(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203).[1] Unlike its parent compound, (-)-Eseroline exhibits weak and reversible acetylcholinesterase inhibition but possesses notable analgesic properties mediated through the µ-opioid receptor.[1] Its antinociceptive effects have been reported to be more potent than morphine in some preclinical models, and these effects are reversed by the opioid antagonist naloxone, confirming its action at opioid receptors.

Morphine , a naturally occurring alkaloid derived from the opium poppy, is the archetypal opioid agonist and remains a gold standard for the management of severe pain. It primarily acts as a full agonist at the µ-opioid receptor.

Fentanyl is a potent synthetic opioid agonist with a rapid onset and short duration of action. It is structurally distinct from morphine and is estimated to be 50 to 100 times more potent.

Oliceridine (TRV130) is a µ-opioid receptor agonist that is functionally selective or "biased" towards G-protein signaling pathways over β-arrestin recruitment. This mechanism is hypothesized to result in a favorable side-effect profile, particularly concerning respiratory depression and gastrointestinal issues, compared to conventional opioids.

PZM21 is another G-protein biased agonist at the µ-opioid receptor, identified through computational docking studies. It was designed to produce analgesia with a reduced side-effect profile compared to traditional opioids.

Quantitative Comparison of Opioid Agonist Performance

The following table summarizes key in vitro pharmacological parameters for (-)-Eseroline fumarate and the selected comparator opioid agonists. These parameters are crucial for understanding the potency and efficacy of these compounds at the µ-opioid receptor.

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)
(-)-Eseroline ~700 (Kd)Inhibits guinea-pig ileum contraction at 200-15,000
Morphine 1.168 - 4.0250 - 100
Fentanyl 1.3460.2 - 1.0
Oliceridine ~2.4~130
PZM21 ~1.81.8 - 5.7

Note: Data for (-)-Eseroline is limited. The provided Kd value represents the dissociation constant from rat brain membranes. The functional data is from an isolated tissue experiment and not a direct measure of EC50 in a cellular signaling assay. The ranges for other compounds reflect variability across different studies and assay conditions.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of experimental data. Below are generalized protocols for the key assays used to characterize opioid agonists.

Radioligand Binding Assay (Determination of Ki)

This assay measures the affinity of a compound for a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of the test compound for the µ-opioid receptor.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).

    • A radiolabeled ligand with high affinity for the µ-opioid receptor (e.g., [³H]-DAMGO).

    • Test compound (e.g., this compound, morphine, etc.) at various concentrations.

    • Assay buffer (e.g., Tris-HCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

    • The filters are washed to remove non-specifically bound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: cAMP Inhibition (Determination of EC50)

This assay measures the ability of an agonist to activate the G-protein coupled µ-opioid receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

  • Objective: To determine the half-maximal effective concentration (EC50) of the test compound for inhibiting cAMP production.

  • Materials:

    • Whole cells stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test compound at various concentrations.

    • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Cells are pre-treated with the test compound at various concentrations.

    • Adenylyl cyclase is then stimulated with forskolin to increase intracellular cAMP levels.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a suitable assay kit.

    • A dose-response curve is generated by plotting the inhibition of cAMP production against the concentration of the test compound.

    • The EC50 value is determined from the dose-response curve.

Visualizing Molecular Pathways and Experimental Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

G_protein_signaling cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Effects Opioid_Agonist Opioid Agonist (e.g., (-)-Eseroline) MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gαi/o Protein MOR->G_Protein Activates Effector Adenylyl Cyclase G_Protein->Effector Inhibits cAMP cAMP Effector->cAMP Converts ATP to ATP ATP ATP->Effector Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to

Caption: G-protein signaling pathway of a µ-opioid receptor agonist.

biased_agonism cluster_pathways Signaling Pathways Opioid_Agonist Opioid Agonist G_Protein_Pathway G-Protein Signaling (Analgesia) Opioid_Agonist->G_Protein_Pathway Activates Beta_Arrestin_Pathway β-Arrestin Signaling (Side Effects) Opioid_Agonist->Beta_Arrestin_Pathway Activates Conventional_Agonist Conventional Agonist (e.g., Morphine) Conventional_Agonist->G_Protein_Pathway Strong Activation Conventional_Agonist->Beta_Arrestin_Pathway Strong Activation Biased_Agonist Biased Agonist (e.g., Oliceridine) Biased_Agonist->G_Protein_Pathway Preferential Activation Biased_Agonist->Beta_Arrestin_Pathway Weak/No Activation

Caption: Conceptual diagram of conventional vs. biased opioid agonism.

experimental_workflow Start Start Compound_Prep Prepare Test Compound Serial Dilutions Start->Compound_Prep Assay_Setup Set up Binding or Functional Assay Compound_Prep->Assay_Setup Incubation Incubate with Receptor Source/Cells Assay_Setup->Incubation Measurement Measure Signal (e.g., Radioactivity, cAMP) Incubation->Measurement Data_Analysis Analyze Data and Determine Ki or EC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for in vitro opioid agonist characterization.

References

A Comparative Guide to the Cross-Validation of (-)-Eseroline Fumarate Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of (-)-Eseroline fumarate (B1241708) is paramount for pharmacokinetic assessments, stability studies, and quality control. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two powerful analytical techniques widely employed for the bioanalysis of (-)-Eseroline and related compounds.

This guide provides an objective comparison of these two methods, supported by experimental data, to assist in the selection and cross-validation of the most suitable technique for specific research needs. Cross-validation is a critical step to ensure the consistency and reliability of data when two different analytical methods are used.

Quantitative Performance Comparison

Table 1: Comparison of HPLC and LC-MS/MS Method Performance Parameters

Performance ParameterHPLC with Fluorescence DetectionLC-MS/MS
Linearity (Range) 0.05 - 10.0 ng/mL (for Eseroline)[1]0.39 - 62.5 ng/mL (for Galantamine)[1]
Correlation Coefficient (r²) >0.999[1]>0.999[1]
Limit of Detection (LOD) 0.025 ng/mL (for Eseroline)[1]Not explicitly stated, but LLOQ is lower
Lower Limit of Quantification (LLOQ) 0.05 ng/mL (for Eseroline)[1]0.39 ng/mL (for Galantamine)[1]
Accuracy (% Recovery) 97.5% - 110.0% (for Eseroline)[1]91.92% - 102.07% (for Galantamine)[1]
Precision (%RSD) 0.7% - 6.6% (for Eseroline)[1]1.34% - 6.11% (for Galantamine)[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques.

HPLC with Fluorescence Detection for Eseroline (B613827)

This method is adapted from a validated assay for the simultaneous determination of physostigmine (B191203) and its metabolite, eseroline, in plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma, add an internal standard (e.g., N-methylphysostigmine).

  • Add 500 µL of a suitable extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Kinetex C18, 100 Å, 2.6 µm, 100 x 4.6 mm.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate (B1220265), pH 3.5) and acetonitrile (B52724).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 254 nm and emission at 355 nm.[1]

Representative LC-MS/MS Method for a Structurally Similar Alkaloid (Galantamine)

This protocol is based on a validated method for the quantification of galantamine in human plasma and serves as a representative example for establishing an LC-MS/MS method for (-)-Eseroline fumarate.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma, add an internal standard (e.g., carbamazepine).[1]

  • Add 1 mL of dichloromethane.[1]

  • Vortex for 10 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Column: Hypurity C4, 5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase: An isocratic mixture of acetonitrile and 10 mM ammonium formate (90:10, v/v).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Detection: Multiple Reaction Monitoring (MRM).

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.

G cluster_0 Method A: HPLC cluster_1 Method B: LC-MS/MS cluster_2 Cross-Validation A_dev Method Development A_val Method Validation A_dev->A_val A_sample Sample Analysis (QC Samples) A_val->A_sample A_data Data Set A A_sample->A_data compare Statistical Comparison of Data Sets A and B A_data->compare B_dev Method Development B_val Method Validation B_dev->B_val B_sample Sample Analysis (QC Samples) B_val->B_sample B_data Data Set B B_sample->B_data B_data->compare report Acceptance Report compare->report

Caption: Workflow for Analytical Method Cross-Validation.

Conclusion

Both HPLC with fluorescence detection and LC-MS/MS are suitable for the quantification of this compound in biological matrices. The choice between the two methods will depend on the specific requirements of the study. HPLC offers robustness and is widely available, while LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for studies requiring very low limits of quantification.

Regardless of the chosen method, a thorough validation according to regulatory guidelines is essential. When transitioning between methods or laboratories, cross-validation is a critical step to ensure the integrity and comparability of the analytical data.

References

A Comparative Guide to the In Vivo Efficacy of (-)-Eseroline Fumarate and its Enantiomer, (+)-Eseroline Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the enantiomers of eseroline (B613827) fumarate (B1241708): (-)-eseroline fumarate and (+)-eseroline fumarate. Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has garnered interest for its analgesic properties. Understanding the stereoselectivity of its in vivo action is crucial for potential therapeutic development.

Executive Summary

Experimental evidence demonstrates a stark contrast in the in vivo antinociceptive effects of the two enantiomers of eseroline. While (-)-eseroline is a potent analgesic agent with efficacy comparable to morphine, its enantiomer, (+)-eseroline, is reportedly inactive in vivo.[1] This striking difference in pharmacological activity, despite both enantiomers exhibiting similar binding affinities to opiate receptors in vitro, underscores the critical role of stereochemistry in the in vivo disposition and action of this compound.

Data Presentation

The following table summarizes the comparative in vivo efficacy of this compound and (+)-eseroline fumarate based on available data. It is important to note that while qualitative statements about the lack of efficacy for the (+)-enantiomer are available, detailed dose-response studies for (+)-eseroline demonstrating this inactivity are not extensively published.

ParameterThis compound(+)-Eseroline FumarateReference Compound (Morphine)
In Vivo Antinociceptive Activity Potent narcotic agonist activityReportedly inactivePotent analgesic
Relative Potency Stronger than morphine in some assays[2]No significant analgesic effect observedStandard opioid analgesic
In Vitro Opiate Receptor Binding Binds with high affinityBinds with equal affinity to (-)-eseroline[1]High affinity binding
In Vitro Adenylate Cyclase Inhibition Acts as an inhibitorActs as an inhibitor[1]Inhibits adenylate cyclase

Experimental Protocols

The in vivo antinociceptive effects of eseroline enantiomers are typically evaluated using standard rodent models of pain. The most common assays employed are the hot plate test and the tail-flick test.

Hot Plate Test

The hot plate test is a method to assess the response to a thermal stimulus, primarily mediated by supraspinal pathways.

Methodology:

  • Apparatus: A commercially available hot plate apparatus consisting of a heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C) and an open-ended cylindrical restrainer to keep the animal on the heated surface.

  • Animals: Mice or rats are commonly used. Animals are acclimatized to the testing room before the experiment.

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration.

    • Animals are administered with the test compound (this compound, (+)-eseroline fumarate, or vehicle control) via a specific route (e.g., subcutaneous or intraperitoneal injection).

    • At predetermined time points after administration, the animals are placed on the hot plate, and the latency to the first nociceptive response is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Tail-Flick Test

The tail-flick test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus, which is primarily a spinal reflex.

Methodology:

  • Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.

  • Animals: Typically rats or mice.

  • Procedure:

    • The animal is gently restrained, and its tail is positioned in the path of the light beam.

    • A baseline reaction time for the tail-flick response is determined before drug administration.

    • The test compound is administered, and the tail-flick latency is measured at various time intervals.

    • A cut-off time is employed to avoid tissue damage.

  • Data Analysis: The analgesic effect is quantified by the increase in tail-flick latency compared to the baseline.

Signaling Pathways and Experimental Workflows

The profound difference in the in vivo efficacy of the eseroline enantiomers, despite their similar in vitro receptor binding, suggests that stereoselective factors such as metabolism, distribution, or interaction with other biological systems play a critical role.

Proposed Mechanism for Stereoselective In Vivo Efficacy

The following diagram illustrates a plausible hypothesis for the observed discrepancy between the in vitro and in vivo activities of (-)-eseroline and (+)-eseroline. This model posits that while both enantiomers can bind to opioid receptors, only (-)-eseroline effectively reaches and/or activates the relevant central nervous system (CNS) targets to produce analgesia. This could be due to stereoselective metabolism that inactivates (+)-eseroline or differential transport across the blood-brain barrier.

G cluster_in_vitro In Vitro cluster_in_vivo In Vivo neg_esero_vitro (-)-Eseroline opioid_receptor_vitro Opioid Receptor neg_esero_vitro->opioid_receptor_vitro Binds neg_esero_vivo (-)-Eseroline pos_esero_vitro (+)-Eseroline pos_esero_vitro->opioid_receptor_vitro Binds pos_esero_vivo (+)-Eseroline adenylate_cyclase Adenylate Cyclase opioid_receptor_vitro->adenylate_cyclase Inhibits cns Central Nervous System (CNS) neg_esero_vivo->cns Active metabolism Stereoselective Metabolism / Differential Distribution pos_esero_vivo->metabolism analgesia Analgesia cns->analgesia no_effect No Effect metabolism->no_effect Inactive Metabolites or Failure to Reach CNS

Caption: In vitro vs. in vivo activity of eseroline enantiomers.

Experimental Workflow for Comparative In Vivo Efficacy Studies

The following diagram outlines a typical experimental workflow for comparing the in vivo antinociceptive efficacy of this compound and its enantiomer.

G start Start animal_prep Animal Acclimatization (Mice or Rats) start->animal_prep baseline Baseline Nociceptive Testing (Hot Plate / Tail-Flick) animal_prep->baseline grouping Random Assignment to Treatment Groups baseline->grouping neg_esero Administer (-)-Eseroline grouping->neg_esero Group 1 pos_esero Administer (+)-Eseroline grouping->pos_esero Group 2 vehicle Administer Vehicle Control grouping->vehicle Group 3 post_drug_testing Post-Treatment Nociceptive Testing (Multiple Time Points) neg_esero->post_drug_testing pos_esero->post_drug_testing vehicle->post_drug_testing data_analysis Data Analysis (%MPE Calculation, Statistical Comparison) post_drug_testing->data_analysis results Results Interpretation data_analysis->results

Caption: Workflow for in vivo antinociceptive assays.

Conclusion

The available evidence strongly indicates that the in vivo antinociceptive activity of eseroline resides exclusively in its (-)-enantiomer. This pronounced stereoselectivity, which is not predicted by in vitro receptor binding assays, highlights the importance of comprehensive in vivo evaluations in drug development. Further research is warranted to elucidate the precise mechanisms underlying this discrepancy, with a focus on stereoselective metabolism and central nervous system bioavailability. Such studies will be instrumental in guiding the rational design of novel analgesics based on the eseroline scaffold.

References

Comparative Guide to the Structure-Activity Relationship of (-)-Eseroline Fumarate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (-)-eseroline fumarate (B1241708) analogs, focusing on their structure-activity relationships (SAR) as cholinesterase inhibitors and opioid receptor ligands. The information is compiled from preclinical studies to aid in the rational design of novel therapeutic agents.

Core Compound: (-)-Eseroline

(-)-Eseroline is a metabolite of physostigmine (B191203) and phenserine (B12825), formed by the hydrolysis of their carbamate (B1207046) side chains.[1] While some studies report it to have weak or no anticholinesterase activity at high concentrations, others have identified it as a competitive inhibitor of acetylcholinesterase (AChE).[1][2] Its pharmacological profile is complex, also exhibiting affinity for opioid receptors. This dual activity makes its analogs interesting candidates for the development of novel therapeutics.

Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative data on the inhibitory activity of (-)-eseroline and its analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Modifications on the carbamoyl (B1232498) group and the N(1)-position of the eseroline (B613827) scaffold significantly impact potency and selectivity.

Table 1: Cholinesterase Inhibitory Activity of (-)-Eseroline

CompoundSource of AChEKᵢ (μM)Source of BuChEKᵢ (μM)
(-)-EserolineElectric Eel0.15 ± 0.08Horse Serum208 ± 42
Human RBC0.22 ± 0.10
Rat Brain0.61 ± 0.12

Data from Bartolini et al. (1983).[2]

Table 2: Structure-Activity Relationship of Physostigmine Analogs (Structurally Similar to Eseroline Analogs)

Analog (Modification from Physostigmine)AChE IC₅₀ (nM)BuChE IC₅₀ (nM)
Carbamoyl Group Modifications
Octylcarbamoyl eseroline~100~10
Butylcarbamoyl eseroline~100~100
Benzylcarbamoyl eseroline~100~10
N-Phenylcarbamoyl eseroline~100>1000
N-Benzyl-N-benzyl-allophanyl eseroline>1000>1000
N(1)-Substitutions
N(1)-Allylphysostigmine>1000~100
N(1)-Phenethylphysostigmine>1000~10
N(1)-Benzylphysostigmine>1000<10
Physostigmine Methosulfate (Quaternary)<100>1000

Data from Atack et al. (1989).[3] Note: These are physostigmine analogs, where eseroline is the core structure without the carbamate group.

From the data, it is evident that:

  • (-)-Eseroline itself is a moderately potent competitive inhibitor of AChE from various sources, but a very weak inhibitor of BuChE.[2]

  • Carbamoyl Group: Increasing the hydrophobicity of the carbamoyl group (e.g., octyl, benzyl) on the eseroline core does not significantly alter AChE inhibitory potency but can increase BuChE inhibition. A bulky, branched carbamoyl group leads to poor activity for both enzymes. Interestingly, an N-phenylcarbamoyl substitution maintains AChE potency while dramatically reducing BuChE affinity, thereby increasing selectivity for AChE.[3]

  • N(1)-Substitutions: Increasing the hydrophobicity of the N(1)-substituent on the physostigmine scaffold generally decreases AChE inhibitory potency but increases BuChE inhibition. Quaternization of the N(1)-position enhances AChE inhibition while reducing BuChE inhibition.[3]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow anion 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.[4]

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds ((-)-eseroline fumarate analogs)

  • 96-well microplate and reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and the test compounds in appropriate solvents. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low to avoid enzyme inhibition.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, AChE enzyme solution, and the test compound at various concentrations. Include control wells with no inhibitor (100% activity) and blank wells with no enzyme.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: Add ATCI and DTNB to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined from the dose-response curve.

Opioid Receptor Binding Assay (Radioligand Competition Assay)

This assay is used to determine the affinity of a compound for a specific receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to the opioid receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., mu, delta, or kappa)

  • Radiolabeled ligand (e.g., [³H]DAMGO for mu-opioid receptor)

  • Unlabeled ligand for determining non-specific binding (e.g., naloxone)

  • Test compounds (this compound analogs)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In test tubes or a 96-well plate, add the cell membrane preparation, the radiolabeled ligand, and the test compound at various concentrations.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a set period to allow binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The receptors and bound ligand are retained on the filter.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Visualizations

General Structure of (-)-Eseroline Analogs

Caption: General chemical scaffold of (-)-eseroline highlighting the key positions for analog modification.

Experimental Workflow for SAR Studies

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Synthesis of (-)-Eseroline Analogs start->synthesis purification Purification & Characterization synthesis->purification chol_assay Cholinesterase Inhibition Assay purification->chol_assay opioid_assay Opioid Receptor Binding Assay purification->opioid_assay ic50 IC50 / Ki Determination chol_assay->ic50 opioid_assay->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Caption: A typical experimental workflow for the synthesis and evaluation of (-)-eseroline analogs.

Cholinergic Signaling Pathway

cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicular Storage ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse Reuptake AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor AChE->ACh_synapse Inhibition by (-)-Eseroline Analogs Signal Signal Transduction ACh_receptor->Signal

Caption: The cholinergic signaling pathway, indicating the role of AChE and the point of intervention for inhibitors.

References

A Comparative Analysis of (-)-Eseroline Fumarate and Fentanyl: Pharmacology, Efficacy, and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of (-)-Eseroline fumarate (B1241708) and fentanyl, two potent analgesics with distinct pharmacological profiles. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their mechanisms of action, receptor binding affinities, in vitro and in vivo activities, and pharmacokinetic properties.

Introduction

(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), which exhibits a unique dual mechanism of action, acting as both a µ-opioid receptor agonist and an acetylcholinesterase inhibitor. Fentanyl, a synthetic opioid, is a potent and selective µ-opioid receptor agonist widely used in clinical practice for anesthesia and analgesia. This guide will delve into the experimental data available for both compounds to provide a clear, comparative analysis.

Mechanism of Action and Signaling Pathways

Both (-)-Eseroline and fentanyl exert their primary analgesic effects through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

Fentanyl's Signaling Pathway: Fentanyl binding to the MOR triggers the exchange of GDP for GTP on the Gαi/o subunit of the heterotrimeric G-protein. The activated Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.

(-)-Eseroline's Dual Signaling Pathway: (-)-Eseroline also activates the µ-opioid receptor, initiating a similar G-protein signaling cascade to that of fentanyl. In addition to its opioid activity, eseroline (B613827) inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh). This inhibition leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission at both muscarinic and nicotinic receptors. This dual action may contribute to its analgesic effects but also to a different side effect profile compared to pure opioid agonists.

Signaling_Pathways cluster_fentanyl Fentanyl Pathway cluster_eseroline (-)-Eseroline Pathway Fentanyl Fentanyl MOR_F µ-Opioid Receptor Fentanyl->MOR_F Binds G_Protein_F Gi/o Protein MOR_F->G_Protein_F Activates AC_F Adenylyl Cyclase G_Protein_F->AC_F Inhibits Analgesia_F Analgesia G_Protein_F->Analgesia_F Leads to cAMP_F ↓ cAMP AC_F->cAMP_F Eseroline (-)-Eseroline MOR_E µ-Opioid Receptor Eseroline->MOR_E Binds AChE Acetylcholinesterase Eseroline->AChE Inhibits G_Protein_E Gi/o Protein MOR_E->G_Protein_E Activates AC_E Adenylyl Cyclase G_Protein_E->AC_E Inhibits Analgesia_E Analgesia G_Protein_E->Analgesia_E Leads to cAMP_E ↓ cAMP AC_E->cAMP_E ACh ↑ Acetylcholine AChE->ACh Cholinergic_Effects Cholinergic Effects ACh->Cholinergic_Effects

Comparative signaling pathways of Fentanyl and (-)-Eseroline.

Quantitative Data Comparison

The following tables summarize the available quantitative data for (-)-Eseroline fumarate and fentanyl.

Table 1: Receptor Binding Affinity (Ki, nM)
Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Acetylcholinesterase (AChE)
This compound IC50 = 270 (vs [3H]naloxone)Data not availableData not available150 (Electric Eel), 220 (Human RBC), 610 (Rat Brain)[1]
Fentanyl 0.39 - 1.3513.8 - 1,800250 - 15,000Data not available

Note: IC50 value for (-)-Eseroline represents the concentration required to inhibit 50% of radioligand binding and is an indicator of affinity. A direct Ki value for MOR is not available in the searched literature.

Table 2: In Vitro Efficacy
CompoundAssayParameterValue
This compound Guinea Pig IleumInhibition of electrically evoked contractionsReported
Mouse Vas DeferensInhibition of electrically evoked contractionsReported
Fentanyl GTPγS BindingEC50 (nM)1.7 - 32
Emax (%)88 - 113 (relative to DAMGO)
Table 3: In Vivo Analgesic Potency (ED50)
CompoundAnimal ModelTestRouteED50
This compound RatNociceptive thalamic neuron firingi.p.5 mg/kg (suppression)
MousePhenylquinone-induced writhings.c.More potent than morphine (qualitative)
Fentanyl MouseHot Plates.c.0.02 - 0.04 mg/kg
RatTail Flicki.v.0.003 - 0.01 mg/kg

Note: Direct comparative ED50 values for (-)-Eseroline and fentanyl in the same analgesic model were not found in the searched literature. The available data for eseroline is more qualitative or describes effects at a single dose.

Table 4: Pharmacokinetic Parameters
ParameterThis compoundFentanyl
Metabolism Metabolite of physostigminePrimarily hepatic (CYP3A4)
Half-life Data not available2-4 hours (IV)
Bioavailability Data not availableVaries by route (e.g., 33% oral, 92% transdermal)
Protein Binding Data not available80-85%

Note: Detailed pharmacokinetic data for (-)-Eseroline is limited as it is primarily studied as a metabolite of physostigmine.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Workflow:

Radioligand_Binding_Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Calculation) D->E

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., rat brain for opioid receptors) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

  • Incubation: In assay tubes, combine the receptor membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]naloxone for opioid receptors), and varying concentrations of the unlabeled test compound (e.g., (-)-Eseroline or fentanyl).

  • Separation: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Functional Assay

Objective: To measure the functional activity (potency and efficacy) of a GPCR agonist.

Workflow:

GTPgS_Assay_Workflow A Prepare Receptor Membranes B Incubate Membranes with GDP, Test Compound, and [35S]GTPγS A->B C Separate Bound and Free [35S]GTPγS (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (EC50 and Emax Calculation) D->E Hot_Plate_Test_Workflow A Acclimatize Animal (e.g., Mouse) B Administer Test Compound or Vehicle A->B C Place Animal on Hot Plate (e.g., 55°C) B->C D Measure Latency to Nociceptive Response (e.g., Paw Licking, Jumping) C->D E Data Analysis (e.g., ED50 Calculation) D->E

References

Unraveling the Lethal Mechanism of (-)-Eseroline Fumarate: A Comparative Guide to its Induced Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of drug-induced cell death is paramount for therapeutic innovation. This guide provides a comprehensive validation of the cell death mechanism induced by (-)-eseroline fumarate (B1241708), presenting a comparative analysis with other known cytotoxic agents and detailing the underlying signaling pathways and experimental data.

(-)-Eseroline, a metabolite of the anticholinesterase drug physostigmine, has been identified as a potent inducer of cell death, particularly in neuronal cells.[1][2] Its cytotoxic effects surpass those of its parent compound, physostigmine.[1] The primary mechanism of action of (-)-eseroline fumarate-induced cell death is a significant depletion of intracellular adenosine (B11128) triphosphate (ATP), which triggers a cascade of events culminating in cellular demise.[1]

Performance Comparison: this compound vs. Alternative Cytotoxic Agents

To contextualize the efficacy and mechanism of this compound, a comparison with established inducers of cell death, such as staurosporine (B1682477) and etoposide (B1684455), is crucial. While direct comparative studies are limited, analysis of their individual mechanisms provides valuable insights.

FeatureThis compoundStaurosporineEtoposide
Primary Mechanism ATP Depletion[1]Broad-spectrum protein kinase inhibitor[3]Topoisomerase II inhibitor, DNA damage[4][5][6]
Primary Cell Death Pathway Necrotic-like, characterized by early membrane disruptionApoptosis[7][8]Apoptosis[4][5][9]
Key Molecular Events LDH leakage, adenine (B156593) nucleotide release[1]Caspase activation, superoxide (B77818) production[7]DNA damage response (ATM/p53 pathway), G2/M cell cycle arrest[5]
Cell Type Specificity More toxic to neuronal cells than non-neuronal cells[1]Induces apoptosis in a wide range of cell types, including neurons and astrocytes[3][8]Induces apoptosis in various cancer cells and neuronal progenitor cells[5][10]

Table 1: Comparative overview of cell death mechanisms.

Delving into the Signaling Pathway of this compound

The cytotoxic cascade initiated by this compound commences with the depletion of cellular ATP. This energy crisis leads to a loss of ion homeostasis and membrane integrity, resulting in the leakage of lactate (B86563) dehydrogenase (LDH) and other intracellular components. This form of cell death, characterized by early plasma membrane damage, aligns more closely with necrosis rather than classical apoptosis, which is typically defined by a more controlled, caspase-driven dismantling of the cell.

eseroline_pathway eseroline This compound atp_depletion ATP Depletion eseroline->atp_depletion membrane_damage Plasma Membrane Damage atp_depletion->membrane_damage ldh_leakage LDH Leakage membrane_damage->ldh_leakage cell_death Cell Death (Necrotic-like) membrane_damage->cell_death

Figure 1: Proposed signaling pathway for this compound-induced cell death.

In contrast, agents like etoposide trigger a well-defined apoptotic pathway. Etoposide-induced DNA damage activates the ATM (Ataxia-Telangiectasia Mutated) kinase and the p53 tumor suppressor protein, leading to a G2/M phase cell cycle arrest and the initiation of the apoptotic cascade.[5] This often involves the activation of caspases, a family of proteases that execute the apoptotic program. Staurosporine, another potent apoptosis inducer, acts by inhibiting a broad range of protein kinases, which can also lead to the activation of caspase cascades.[3][7]

Experimental Validation: Methodologies for Assessing Cell Death

To validate the mechanism of this compound and compare it with other compounds, specific experimental assays are employed.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11][12][13]

Experimental Protocol for LDH Assay in Cultured Neurons:

  • Cell Culture: Plate primary neurons or neuronal cell lines (e.g., N1E-115, NG108-15) in 96-well plates at an appropriate density and allow them to adhere and differentiate.[1]

  • Treatment: Treat the cells with varying concentrations of this compound, a positive control for necrosis (e.g., a high concentration of a known toxin), and a negative control (vehicle) for a specified duration (e.g., 24 hours).[1]

  • Sample Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Measurement: Transfer the supernatant to a new 96-well plate. Add the LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan (B1609692) product.

  • Data Analysis: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The amount of LDH released is proportional to the absorbance and indicates the level of cytotoxicity.[11]

ldh_workflow start Plate Neuronal Cells treat Treat with this compound / Controls start->treat collect Collect Supernatant treat->collect assay Perform LDH Assay collect->assay measure Measure Absorbance at 490 nm assay->measure analyze Analyze Cytotoxicity measure->analyze

Figure 2: Workflow for the Lactate Dehydrogenase (LDH) cytotoxicity assay.

ATP Measurement Assay

To confirm ATP depletion as the primary mechanism, intracellular ATP levels are quantified. Bioluminescence-based assays are highly sensitive for this purpose.[14]

Experimental Protocol for ATP Measurement in Neuronal Cells:

  • Cell Culture and Treatment: Culture and treat neuronal cells as described for the LDH assay.

  • Cell Lysis: At the end of the treatment period, add a cell lysis reagent to release intracellular ATP.

  • Luminometry: Add a luciferin/luciferase reagent to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

  • Data Analysis: Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.[14] A standard curve with known ATP concentrations should be generated to quantify the ATP levels in the samples.

atp_workflow start Plate and Treat Neuronal Cells lyse Lyse Cells to Release ATP start->lyse add_reagent Add Luciferin/Luciferase Reagent lyse->add_reagent measure Measure Luminescence add_reagent->measure quantify Quantify ATP Levels measure->quantify

Figure 3: Workflow for the ATP measurement assay.

Conclusion

The available evidence strongly indicates that this compound induces cell death in neuronal cells through a mechanism centered on the depletion of intracellular ATP, leading to a loss of membrane integrity and subsequent necrotic-like cell death. This contrasts with the apoptotic pathways triggered by agents like staurosporine and etoposide, which involve complex signaling cascades and programmed cellular dismantling. The experimental protocols outlined provide a robust framework for researchers to further investigate and validate these distinct mechanisms of cell death, contributing to a more nuanced understanding of cytotoxic agents and their therapeutic potential. Further research is warranted to fully elucidate the downstream signaling events following ATP depletion by this compound and to conduct direct comparative studies with other cytotoxic compounds in various neuronal models.

References

Safety Operating Guide

Proper Disposal of (-)-Eseroline Fumarate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (-)-Eseroline fumarate (B1241708) in a laboratory setting. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personnel safety and environmental compliance. Due to its derivation from physostigmine, a substance classified as an acutely hazardous waste, (-)-Eseroline fumarate must be managed with stringent protocols.

Hazard Identification and Classification

This compound should be handled as an acutely toxic substance. Its parent compound, physostigmine, is listed by the Environmental Protection Agency (EPA) as a P-listed hazardous waste, indicating it can be fatal in low doses.[1] The following table summarizes the key hazard information. It is crucial to consult your institution's Environmental Health and Safety (EHS) office to confirm the specific waste code assignment for this compound, which may be classified similarly to its parent compounds.

Hazard Classification Description Primary Concerns Applicable EPA Waste Codes (for parent compounds)
Acute Toxicity Fatal if swallowed or inhaled.[2]High risk to personnel from even small exposures.P204 (Physostigmine) P188 (Physostigmine salicylate)[3][4]
Skin and Eye Irritation Causes skin and serious eye irritation.Potential for chemical burns and allergic skin reactions.
Aquatic Toxicity Toxic to aquatic life.Risk of environmental contamination if not disposed of correctly.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE:

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is required, especially when handling powders or creating aerosols.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them frequently.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required. Consider a disposable gown for handling larger quantities or during spill cleanup.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Step 1: Waste Segregation

  • Isolate all waste containing this compound from other chemical waste streams to prevent cross-contamination and dangerous reactions.

  • This includes:

    • Unused or expired this compound.

    • Contaminated labware (e.g., pipette tips, vials, weighing boats).

    • Contaminated PPE (gloves, disposable lab coats).

    • Spill cleanup materials.

Step 2: Containerization and Labeling

  • Use only approved hazardous waste containers provided by your EHS office. These containers must be compatible with the chemical and have a secure, leak-proof lid.

  • Label the container clearly with the words "Hazardous Waste."

  • The label must also include:

    • The full chemical name: "this compound".

    • The specific EPA waste code (confirm with your EHS office, likely P204 or P188).

    • The accumulation start date (the date the first piece of waste is placed in the container).

    • The name of the principal investigator and the laboratory location.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the SAA is a secondary containment bin to prevent the spread of material in case of a container leak.

  • Do not accumulate more than one quart of acutely hazardous waste at any one time.

Step 4: Arranging for Pickup and Disposal

  • Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS office to schedule a pickup.

  • Do not attempt to transport the hazardous waste yourself. Trained EHS personnel will handle the collection and transportation to a licensed hazardous waste disposal facility.

Step 5: Empty Container Management

  • Because this compound is an acutely hazardous waste, any container that held the pure substance is also considered hazardous waste.

  • These containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, but all labels must be defaced or removed.

Spill and Emergency Procedures

Minor Spill (in a chemical fume hood):

  • Ensure you are wearing all required PPE.

  • Contain the spill with absorbent pads or other appropriate materials.

  • Carefully collect the contaminated materials and place them in the designated hazardous waste container for this compound.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Wash your hands thoroughly after the cleanup is complete.

Major Spill (outside of a chemical fume hood) or Personnel Exposure:

  • Evacuate the immediate area.

  • Alert your colleagues and supervisor.

  • If there is a fire or significant release, activate the nearest fire alarm and call emergency services.

  • If personnel are exposed, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Provide the Safety Data Sheet (SDS) for this compound to the emergency responders.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage cluster_3 Disposal cluster_4 Empty Container Management start Generate (-)-Eseroline Fumarate Waste segregate Segregate from other chemical waste start->segregate container Place in approved hazardous waste container segregate->container label_container Label with: - 'Hazardous Waste' - Chemical Name - EPA Waste Code (P204/P188) - Accumulation Date - PI Name & Lab Info container->label_container store Store in designated Satellite Accumulation Area (SAA) label_container->store pickup Contact EHS for waste pickup store->pickup transport EHS transports to licensed hazardous waste facility pickup->transport triple_rinse Triple-rinse empty container collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous triple_rinse->dispose_container

Caption: Workflow for the safe disposal of this compound hazardous waste.

References

Personal protective equipment for handling (-)-Eseroline fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

(-)-Eseroline fumarate (B1241708) should be handled with caution due to the potential for skin and eye irritation, and possible allergic skin reactions, similar to related compounds like physostigmine[2]. It is also presumed to be toxic to aquatic life[2]. Therefore, a comprehensive approach to personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemotherapy gloves meeting ASTM D6978 standard; double gloving recommended.[3][4]To prevent skin contact with the hazardous drug.[5]
Body Protection Disposable, impermeable gown, preferably polyethylene-coated polypropylene.[3][4]To protect against spills and contamination of personal clothing.
Eye and Face Protection Safety goggles and a face shield, or a full face-piece respirator.[4]To shield eyes and face from splashes and aerosols.
Respiratory Protection NIOSH-approved respirator (e.g., N95) or use of a chemical fume hood.[1][4]To prevent inhalation of dust or aerosols, especially when handling the powder form.
Head and Foot Protection Disposable head, hair, and shoe covers.[3][4]To minimize the spread of contamination.

Operational Plan for Handling

A systematic workflow is critical to minimize exposure and ensure safety during the handling of (-)-Eseroline fumarate.

Step-by-Step Handling Protocol:

  • Preparation:

    • Work exclusively in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation[1].

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as specified in the table above.

  • Weighing and Aliquoting:

    • Handle the solid form of this compound carefully to avoid generating dust.

    • Use a containment system such as a glove box or a ventilated balance enclosure for weighing.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Keep containers tightly closed when not in use[1].

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces after use.

    • Remove PPE in the designated doffing area to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves[3].

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste through an approved waste disposal plant[1][2]. Do not dispose of down the drain.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, gown) Dispose of in a designated hazardous waste container immediately after use.

For disposal of small quantities, if a licensed waste disposal service is not available, follow these FDA guidelines:

  • Mix the compound with an unappealing substance like used coffee grounds or kitty litter[6][7]. This makes the drug less attractive to children and pets[6].

  • Place the mixture in a sealed container, such as a sealable bag or an empty can, to prevent leakage[6][7].

  • Dispose of the sealed container in the household trash[7].

  • Before discarding the original container, remove all identifying information from the label to protect privacy[6].

It is important to note that flushing of hazardous chemicals is generally not recommended unless specified by the manufacturer or listed on the FDA's "flush list"[8][9].

Experimental Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Chemical Fume Hood) gather_materials Gather Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound (Vented Enclosure) don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate segregate_waste Segregate Waste dissolve->segregate_waste doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands dispose_waste Dispose via Approved Waste Handler segregate_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.